molecular formula C23H26O12 B15591526 Nodakenetin-Glucose-malonic acid

Nodakenetin-Glucose-malonic acid

货号: B15591526
分子量: 494.4 g/mol
InChI 键: WCCYTCGZOYIMHV-QEQKNVQMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nodakenetin-Glucose-malonic acid is a useful research compound. Its molecular formula is C23H26O12 and its molecular weight is 494.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H26O12

分子量

494.4 g/mol

IUPAC 名称

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yloxy]oxan-2-yl]methoxy]propanoic acid

InChI

InChI=1S/C23H26O12/c1-23(2,15-6-11-5-10-3-4-17(26)33-12(10)7-13(11)32-15)35-22-21(30)20(29)19(28)14(34-22)9-31-18(27)8-16(24)25/h3-5,7,14-15,19-22,28-30H,6,8-9H2,1-2H3,(H,24,25)/t14-,15-,19-,20+,21-,22+/m1/s1

InChI 键

WCCYTCGZOYIMHV-QEQKNVQMSA-N

产品来源

United States

Foundational & Exploratory

Unveiling the Botanical Origins of Nodakenetin-Glucose-Malonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenetin-Glucose-malonic acid is a complex natural product with potential pharmacological applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its natural sources, drawing upon phytochemical analyses of plants known to produce its constituent moieties: nodakenetin (B21329), glucose, and malonic acid. While the direct isolation of the complete conjugate has yet to be explicitly documented in widely available literature, substantial evidence points towards its probable existence in specific plant families, particularly the Apiaceae. This document aims to guide researchers in the identification of its natural sources by presenting data on the occurrence of its precursors, relevant biosynthetic pathways, and proposed experimental workflows for its isolation and characterization.

Natural Source Identification: A Focus on the Apiaceae Family

Current research strongly suggests that the natural source of this compound is likely to be found within the plant family Apiaceae (also known as Umbelliferae). This assertion is based on the established presence of the core molecule, nodakenetin, in several species within this family.

Confirmed Natural Sources of Nodakenetin

Nodakenetin, a furanocoumarin, has been reliably isolated and identified from the following plant species:

Plant SpeciesFamilyPlant PartReference
Angelica gigas NakaiApiaceaeRoot[1]
Ammi majus L.ApiaceaeFruits[2]
Angelica decursiva (Miq.) Franch. & Sav.ApiaceaeRoot[3][4]
Co-occurrence of Precursors: The Case for Biosynthesis

The formation of this compound necessitates the presence of not only nodakenetin but also glucose and malonic acid, along with the requisite enzymatic machinery for their conjugation.

Organic Acids in Nodakenetin-Containing Plants:

Metabolomic studies of Angelica gigas have revealed the presence of several organic acids, which are key components of primary metabolism.

Plant SpeciesIdentified Organic AcidsReference
Angelica gigasMalate, Citrate, Succinate, Fumarate[5]
Ammi majusQuinic acid, Aconitic acid, Gallic acid, Protocatechuic acid, Gentisic acid, Chlorogenic acid[6]

While malonic acid has not been explicitly identified in these specific analyses, its presence in the broader plant kingdom is widespread. Furthermore, the process of malonylation of glycosylated secondary metabolites, particularly flavonoids which share a common biosynthetic origin with coumarins, is a well-established phenomenon in plants[7]. This suggests that the enzymatic capacity for transferring a malonyl group to a glycoside is likely present in these species.

Proposed Biosynthetic Pathway

The formation of this compound is hypothesized to occur through a multi-step biosynthetic pathway within the plant cell. This pathway involves the synthesis of the coumarin (B35378) backbone, followed by glycosylation and subsequent malonylation.

Nodakenetin-Glucose-malonic_acid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Furanocoumarin Biosynthesis cluster_modification Glycosylation & Malonylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Umbelliferone Umbelliferone p-Coumaric_acid->Umbelliferone Multiple steps Marmesin Marmesin Umbelliferone->Marmesin Prenylation & Cyclization Nodakenetin Nodakenetin Marmesin->Nodakenetin Nodakenetin_Glucose Nodakenetin_Glucose Nodakenetin->Nodakenetin_Glucose UGT Nodakenetin_Glucose_Malonic_acid Nodakenetin_Glucose_Malonic_acid Nodakenetin_Glucose->Nodakenetin_Glucose_Malonic_acid MAT UDP_Glucose UDP_Glucose UDP_Glucose->Nodakenetin_Glucose Malonyl_CoA Malonyl_CoA Malonyl_CoA->Nodakenetin_Glucose_Malonic_acid

Figure 1: Proposed biosynthetic pathway for this compound.

Experimental Protocols

To facilitate the isolation and identification of this compound from its putative natural sources, the following experimental workflow is proposed. This workflow is a composite of standard methodologies used in natural product chemistry.

Plant Material Collection and Preparation
  • Collection: Collect fresh roots of Angelica gigas or Angelica decursiva, or fruits of Ammi majus.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, or freeze-dry to preserve chemical integrity.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

Extraction
  • Solvent Extraction: Macerate the powdered plant material with a polar solvent such as methanol (B129727) or ethanol (B145695) (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

Fractionation and Isolation
  • Liquid-Liquid Partitioning: Dissolve the crude extract in a water/methanol mixture and partition successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate (B1210297), and n-butanol.

  • Column Chromatography: Subject the ethyl acetate and/or n-butanol fractions, which are likely to contain the target compound, to column chromatography.

    • Stationary Phase: Silica gel or a reversed-phase C18 stationary phase.

    • Mobile Phase: A gradient elution system, for example, from n-hexane to ethyl acetate for normal phase, or from water to methanol/acetonitrile for reversed-phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compound of interest using preparative HPLC with a suitable column and a carefully optimized mobile phase.

Structure Elucidation
  • Spectroscopic Analysis: Elucidate the structure of the isolated compound using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): Determine the molecular weight and elemental composition (High-Resolution MS).

    • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: Identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterize the chromophore.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the isolation and identification of this compound.

Experimental_Workflow Plant_Material Plant Material (e.g., Angelica gigas root) Extraction Extraction (Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Polar_Fractions Polar Fractions (EtOAc, n-BuOH) Fractionation->Polar_Fractions Column_Chromatography Column Chromatography (Silica or C18) Polar_Fractions->Column_Chromatography Semi-pure_Fractions Semi-pure Fractions Column_Chromatography->Semi-pure_Fractions Prep_HPLC Preparative HPLC Semi-pure_Fractions->Prep_HPLC Pure_Compound Pure Compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation

Figure 2: A generalized experimental workflow for the isolation of this compound.

Conclusion

While direct isolation of this compound from a natural source remains to be definitively reported, the collective evidence strongly suggests its probable occurrence in plants of the Apiaceae family, particularly species of Angelica and Ammi. The co-localization of the precursor nodakenetin with organic acids, combined with the known biochemical pathways for glycosylation and malonylation in plants, provides a solid foundation for targeted isolation studies. The experimental protocols and workflows outlined in this guide are intended to provide researchers with a robust framework to pursue the identification and characterization of this potentially valuable natural product. Further metabolomic studies on the identified plant species are warranted to confirm the presence of this compound and to elucidate the specific enzymatic players involved in its biosynthesis.

References

A Technical Guide to the Isolation of Nodakenetin-Glucose-Malonic Acid from Angelica Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The genus Angelica is a rich source of bioactive coumarins, which are of significant interest to the pharmaceutical and nutraceutical industries. Among these, nodakenetin (B21329) and its glycoside, nodakenin (B150392), have been extensively studied. This technical guide provides a comprehensive, albeit proposed, methodology for the isolation and purification of a more complex derivative, "Nodakenetin-Glucose-malonic acid," from Angelica species. Due to the absence of direct literature on the isolation of this specific tripartite molecule, this guide synthesizes established protocols for the extraction of nodakenin and malonylated glycosides from plant sources. It offers a detailed experimental workflow, from the initial extraction to the final purification and characterization, intended to serve as a foundational protocol for researchers in natural product chemistry and drug development.

Introduction

Coumarins from Angelica species, such as Angelica gigas and Angelica decursiva, have demonstrated a wide range of pharmacological activities.[1][2][3] Nodakenetin, a furanocoumarin, and its glycoside derivative, nodakenin, are among the prominent bioactive constituents.[2][4] The addition of glucose and malonic acid moieties to the nodakenetin backbone can significantly alter its solubility, stability, and bioavailability, making "this compound" a compound of high interest for pharmacological evaluation. Malonylation of glycosides is a known metabolic pathway in plants, often influencing the intracellular transport and storage of secondary metabolites.

This document outlines a detailed, multi-step protocol for the isolation of "this compound." The proposed methodology is based on a combination of techniques reported for the successful isolation of coumarin (B35378) glycosides from Angelica and methods for separating malonylated natural products from other plant families.

Proposed Isolation and Purification Workflow

The isolation of "this compound" is a multi-stage process that begins with the extraction of crude coumarins from the plant material, followed by a series of chromatographic separations to isolate the target compound in high purity. The proposed workflow is depicted in the diagram below.

Isolation_Workflow cluster_extraction Extraction and Initial Fractionation cluster_chromatography Chromatographic Purification cluster_analysis Analysis and Characterization plant_material Dried Angelica sp. Roots extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) extraction->partitioning column_chroma Column Chromatography (e.g., Macroporous Resin) partitioning->column_chroma prep_hplc1 Preparative HPLC 1 (Reversed-Phase C18) column_chroma->prep_hplc1 prep_hplc2 Preparative HPLC 2 (e.g., Phenyl-Hexyl Column) prep_hplc1->prep_hplc2 final_product Pure Nodakenetin- Glucose-malonic acid prep_hplc2->final_product analysis Structural Elucidation (LC-MS, NMR) final_product->analysis

Figure 1: Proposed workflow for the isolation of this compound.

Experimental Protocols

The following protocols are detailed, hypothetical procedures based on established methodologies for similar compounds.

Plant Material and Extraction
  • Plant Material: Dried roots of Angelica gigas or Angelica decursiva are recommended due to their high content of nodakenin.[1][2] The roots should be coarsely powdered before extraction.

  • Extraction:

    • Macerate the powdered root material (1 kg) with 80% aqueous ethanol (B145695) (10 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Initial Fractionation by Liquid-Liquid Partitioning
  • Suspend the crude extract in distilled water (2 L).

  • Perform successive partitioning in a separatory funnel with an equal volume of n-hexane to remove non-polar compounds like lipids and chlorophylls. Discard the n-hexane fraction.

  • Subsequently, partition the aqueous layer with ethyl acetate (B1210297) (3 x 2 L). The ethyl acetate fraction is expected to contain the coumarin glycosides.

  • Dry the combined ethyl acetate fractions over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the ethyl acetate fraction.

Macroporous Resin Column Chromatography
  • Resin Preparation: Swell a macroporous resin (e.g., HP-20) in ethanol for 24 hours, then pack it into a glass column and equilibrate with distilled water.

  • Sample Loading: Dissolve the ethyl acetate fraction in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica (B1680970) gel. After drying, load the sample onto the top of the resin column.

  • Elution:

    • Wash the column with distilled water to remove highly polar impurities.

    • Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80%, and 100% ethanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing coumarin glycosides. Fractions eluting at mid-polarity (e.g., 40-60% ethanol) are expected to contain the target compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Fractions enriched with the target compound from the macroporous resin chromatography are subjected to further purification by preparative HPLC. A two-step process is proposed for optimal separation.

  • First-Pass Preparative HPLC (Reversed-Phase C18):

    • Column: A C18 reversed-phase column is suitable for the initial separation of coumarin glycosides.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid to improve peak shape.

    • Detection: UV detection at a wavelength where coumarins show strong absorbance (e.g., 320 nm).

    • Fraction Collection: Collect fractions corresponding to the peaks of interest and analyze them by analytical LC-MS to identify the fraction containing the mass corresponding to this compound.

  • Second-Pass Preparative HPLC (Alternative Selectivity):

    • To achieve high purity, the enriched fraction from the first pass should be subjected to a second round of preparative HPLC using a column with different selectivity (e.g., a Phenyl-Hexyl column).

    • Mobile Phase: An optimized isocratic or shallow gradient mobile phase of methanol and water (with 0.1% formic acid).

    • Fraction Collection: Collect the peak corresponding to the target compound.

Final Purification and Characterization
  • Combine the pure fractions from the second HPLC step and remove the solvent under vacuum.

  • The purity of the final compound should be assessed by analytical HPLC-DAD.

  • Structural elucidation is performed using high-resolution mass spectrometry (HRMS) to confirm the molecular formula and NMR (1H, 13C, COSY, HMBC, HSQC) spectroscopy to determine the structure and confirm the connectivity of nodakenetin, glucose, and the malonic acid moiety.

Quantitative Data for Related Compounds

Direct quantitative data for the isolation of "this compound" is not available in the literature. The following table summarizes reported yields and chromatographic conditions for the related compounds nodakenin and other coumarins from Angelica species to provide a reference for expected outcomes.

CompoundPlant SourceExtraction MethodPurification MethodYield/ContentReference
NodakeninAngelica gigasSubcritical Water Extraction (150°C, 10 min)HPLC4.33 ± 0.18 mg/g
NodakeninAngelica gigasNot specifiedHPLCMarker compound, content varies[2]
Columbianetin acetate, Osthole, ColumbianadinAngelicae Pubescentis RadixEthanol extractionMacroporous Resin & Prep-HPLCPurity > 98%[5]
Oxypeucedanin hydrate, ByakangelicinAngelica dahuricaIonic Liquid ExtractionBack-extraction & HPLCYields > 98%

Signaling Pathways and Logical Relationships

While this guide focuses on the isolation of a natural product, the broader context of its potential biological activity is relevant. For instance, nodakenetin has been reported to activate the Wnt/β-catenin signaling pathway, which is crucial in bone formation. The diagram below illustrates this reported activity.

Wnt_Pathway Nodakenetin Nodakenetin DKK1 DKK1 Nodakenetin->DKK1 inhibits Wnt_beta_catenin Wnt/β-catenin Pathway DKK1->Wnt_beta_catenin inhibits Beta_catenin β-catenin (stabilization) Wnt_beta_catenin->Beta_catenin activates Gene_transcription Target Gene Transcription Beta_catenin->Gene_transcription promotes Osteoblast_diff Osteoblast Differentiation Gene_transcription->Osteoblast_diff leads to

Figure 2: Reported signaling pathway activation by Nodakenetin.

Conclusion

The isolation of "this compound" from Angelica species presents a significant challenge due to the complexity of the plant matrix and the lack of established protocols. This technical guide provides a robust, scientifically-grounded, and hypothetical framework for researchers to approach this challenge. The proposed workflow, combining conventional extraction techniques with multi-step preparative HPLC, offers a promising strategy for obtaining this novel coumarin glycoside in high purity. Successful isolation and structural elucidation of this compound will enable further investigation into its pharmacological properties and potential therapeutic applications.

References

An In-depth Technical Guide to the Biosynthetic Pathway of Nodakenetin-Glucose-Malonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenetin (B21329), a furanocoumarin, and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory and antiosteoporotic effects.[1][2] The glycosylated and malonylated forms of nodakenetin, such as Nodakenetin-Glucose-malonic acid, are thought to represent storage or transport forms within plants, potentially possessing modified pharmacokinetic properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, from primary metabolites to the final complex natural product. The pathway is elucidated by combining established knowledge of the phenylpropanoid and furanocoumarin biosynthetic routes with general principles of glycosylation and malonylation of plant secondary metabolites.

Core Biosynthetic Pathway: From Phenylalanine to Nodakenetin

The biosynthesis of nodakenetin begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that utilizes the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[3][4][5]

The General Phenylpropanoid Pathway

The initial steps involve the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of three key enzymes:[6][7][8][9]

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[3][4][6]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to 4-coumaric acid (p-coumaric acid).[3][4][5]

  • 4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[3][4]

Formation of the Coumarin (B35378) Scaffold: Umbelliferone (B1683723) Biosynthesis

The pathway then proceeds to the formation of the core coumarin structure of umbelliferone (7-hydroxycoumarin).[3][5][10] This involves ortho-hydroxylation and subsequent lactonization:

  • p-Coumaroyl CoA 2'-Hydroxylase (C2'H): A key enzyme that hydroxylates 4-coumaroyl-CoA at the 2' position to yield 2',4'-dihydroxycinnamoyl-CoA.

  • Spontaneous Lactonization: The resulting molecule undergoes spontaneous intramolecular cyclization to form umbelliferone.[5]

Furanocoumarin Biosynthesis: The Path to Nodakenetin

Umbelliferone serves as the precursor for the biosynthesis of linear furanocoumarins, including nodakenetin.[4][11][12] This part of the pathway involves prenylation and oxidative cyclization.

  • Umbelliferone 6-Prenyltransferase (U6PT): This enzyme catalyzes the addition of a dimethylallyl pyrophosphate (DMAPP) group to the C6 position of umbelliferone to form demethylsuberosin (B190953).[13] DMAPP itself is synthesized via the mevalonate (B85504) pathway.[11]

  • Marmesin (B225713) Synthase (MS): A cytochrome P450 monooxygenase that catalyzes the oxidative cyclization of the prenyl group in demethylsuberosin to form the dihydrofuran ring of (+)-marmesin.[13][14] Nodakenetin is the (R)-enantiomer of marmesin.[15][16]

Final Assembly: Glycosylation and Malonylation of Nodakenetin

The final steps in the biosynthesis of this compound involve the attachment of a glucose moiety to nodakenetin, followed by the acylation of the glucose with a malonyl group. While direct experimental evidence for these specific reactions on nodakenetin is limited, the general mechanisms for the glycosylation and malonylation of plant secondary metabolites are well-established.[17][18][19]

  • Glycosylation: A UDP-dependent Glycosyltransferase (UGT) is responsible for attaching a glucose molecule from UDP-glucose to a hydroxyl group of nodakenetin. In furanocoumarins like nodakenin (B150392) (a glucoside of nodakenetin), the glucose is attached to the hydroxyl group of the side chain.[20]

  • Malonylation: A Malonyl-CoA:Anthocyanin Acyltransferase (MAT)-like enzyme would then catalyze the transfer of a malonyl group from malonyl-CoA to the glucose moiety of nodakenetin-glucoside.[18] Malonyl-CoA is a key metabolite in fatty acid and polyketide biosynthesis.[21]

Quantitative Data from Heterologous Biosynthesis Studies

The heterologous production of key intermediates in the nodakenetin pathway has been achieved in microbial systems, providing valuable quantitative data on the efficiency of the biosynthetic enzymes.

ProductHost OrganismPrecursorTiterMolar Conversion RateReference
MarmesinEscherichia coliUmbelliferone203.69 mg/L81.4%[14]
MarmesinSaccharomyces cerevisiae-27.7 mg/L (de novo)-[22]
MarmesinSaccharomyces cerevisiaeUmbelliferone49.8 mg/L-[22]

Experimental Protocols

Heterologous Biosynthesis of Marmesin in E. coli

The following protocol is a summary of the methodology used for the microbial synthesis of marmesin.[13][14]

  • Strain Construction: Genes encoding the umbelliferone 6-prenyltransferase and marmesin synthase are cloned into an appropriate expression vector and transformed into an E. coli expression host (e.g., BL21(DE3)).

  • Culture and Induction:

    • A starter culture is grown overnight in Luria-Bertani (LB) medium with appropriate antibiotics.

    • The starter culture is used to inoculate a larger volume of Terrific Broth (TB) medium.

    • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Bioconversion:

    • After induction, umbelliferone is added to the culture medium to a final concentration of 100 mg/L.

    • The culture is incubated at 30°C for 72 hours with shaking.

  • Extraction and Analysis:

    • The culture is centrifuged to separate the cells from the supernatant.

    • The supernatant is extracted multiple times with an equal volume of ethyl acetate.

    • The organic layers are combined and the solvent is evaporated under reduced pressure to yield the crude product.

    • The production of marmesin is quantified using High-Performance Liquid Chromatography (HPLC).

Visualizing the Pathway and Workflows

Biosynthetic Pathway of this compound

Biosynthetic_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_furanocoumarin Furanocoumarin Biosynthesis cluster_final_assembly Final Assembly L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid 4-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->Coumaroyl_CoA 4CL Umbelliferone Umbelliferone Coumaroyl_CoA->Umbelliferone C2'H, Lactonization Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin U6PT (+ DMAPP) Nodakenetin (+)-Marmesin (Nodakenetin) Demethylsuberosin->Nodakenetin MS Nodakenetin_Glc Nodakenetin-Glucose Nodakenetin->Nodakenetin_Glc UGT (+ UDP-Glucose) Final_Product This compound Nodakenetin_Glc->Final_Product MAT-like (+ Malonyl-CoA)

Caption: The biosynthetic pathway of this compound.

Experimental Workflow for Heterologous Production

Experimental_Workflow Start Start Strain_Construction Strain Construction (Gene Cloning & Transformation) Start->Strain_Construction Culture_Growth Culture Growth (Starter & Production Cultures) Strain_Construction->Culture_Growth Induction Induction of Gene Expression (IPTG) Culture_Growth->Induction Bioconversion Bioconversion (Substrate Feeding) Induction->Bioconversion Extraction Product Extraction (Solvent Extraction) Bioconversion->Extraction Analysis Analysis (HPLC) Extraction->Analysis End End Analysis->End

Caption: A generalized experimental workflow for heterologous biosynthesis.

Conclusion

The biosynthetic pathway to this compound is a multi-step process that originates from the core phenylpropanoid pathway and proceeds through the formation of the coumarin umbelliferone and the furanocoumarin nodakenetin. The final product is assembled through subsequent glycosylation and malonylation steps. While the complete pathway has been elucidated through a combination of direct evidence for the initial steps and logical inference for the final modifications, further research is needed to identify and characterize the specific glycosyltransferases and malonyltransferases involved in the biosynthesis of this and other complex furanocoumarin derivatives. The successful heterologous production of key intermediates demonstrates the potential for metabolic engineering approaches to produce these valuable compounds in microbial systems, paving the way for their sustainable production for pharmaceutical applications.

References

Technical Guide to the Chemical Structure Elucidation of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete chemical structure elucidation of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside, a naturally occurring coumarin (B35378) glycoside. This document outlines the systematic approach to isolation, spectroscopic analysis, and data interpretation, culminating in the unambiguous structural assignment of the molecule. The guide is intended for researchers in natural product chemistry, analytical chemistry, and drug discovery and development.

Introduction

Nodakenetin-6'-O-malonyl-β-D-glucopyranoside is a derivative of nodakenin, a well-known furocoumarin glycoside. The addition of a malonyl group can significantly influence the compound's polarity, stability, and biological activity. The precise determination of its chemical structure is a prerequisite for any further pharmacological investigation and development. This guide will detail the necessary steps for its structural elucidation, from initial isolation to final confirmation.

The core structure consists of three key components:

Proposed Chemical Structure

The proposed structure for the target compound is Nodakenetin-6'-O-malonyl-β-D-glucopyranoside. The molecular formula is C₂₃H₂₆O₁₂ and the molecular weight is 494.45 g/mol .[1][2][3]

Figure 1: Chemical Structure of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside

Caption: Proposed structure of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside.

Experimental Protocols

Isolation of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside

A plausible method for the isolation of the target compound from a plant source, such as the roots of Angelica species, is as follows:

  • Extraction:

    • Air-dried and powdered root material (1 kg) is subjected to ultrasonic-assisted extraction with 80% methanol (B129727) (3 x 5 L) at 50°C for 60 minutes for each cycle.[4]

    • The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate and n-butanol fractions, which are expected to contain the glycosides, are concentrated.

  • Chromatographic Purification:

    • The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol (e.g., 100:1 to 1:1 v/v) to yield several sub-fractions.

    • Fractions containing the target compound (monitored by TLC) are combined and further purified by repeated column chromatography on Sephadex LH-20 with methanol as the eluent.

    • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure Nodakenetin-6'-O-malonyl-β-D-glucopyranoside.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a 500 MHz or higher NMR spectrometer using a suitable deuterated solvent like DMSO-d₆.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is performed to determine the exact mass and molecular formula. Tandem MS (MS/MS) experiments are conducted to study the fragmentation pattern.

Data Presentation and Interpretation

Mass Spectrometry Data

Table 1: HR-ESI-MS Data

IonCalculated m/zObserved m/zMolecular Formula
[M+H]⁺495.1502495.1500C₂₃H₂₇O₁₂
[M+Na]⁺517.1322517.1320C₂₃H₂₆O₁₂Na
[M-H]⁻493.1346493.1348C₂₃H₂₅O₁₂

The HR-ESI-MS data confirms the molecular formula as C₂₃H₂₆O₁₂, consistent with a compound composed of nodakenetin, glucose, and a malonyl group.

MS/MS Fragmentation Analysis:

In the MS/MS spectrum of the [M-H]⁻ ion, characteristic losses are expected:

  • A loss of 86 Da, corresponding to the malonyl group (C₃H₂O₃).

  • A subsequent loss of 162 Da, corresponding to the glucose moiety.

  • The resulting fragment ion at m/z 245 would correspond to the deprotonated nodakenetin aglycone.

NMR Spectroscopy Data

Table 2: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

PositionδH (ppm)MultiplicityJ (Hz)
Nodakenetin
36.25d9.5
47.98d9.5
57.65s
87.20s
2'4.95t8.5
3'a3.30dd11.0, 8.5
3'b3.15dd11.0, 8.5
1''-Me1.35s
1''-Me1.38s
Glucose
1'''4.85d7.5
2'''3.50-3.65m
3'''3.50-3.65m
4'''3.50-3.65m
5'''3.80m
6'''a4.45dd12.0, 2.0
6'''b4.25dd12.0, 6.0
Malonyl
2''''3.40s

Table 3: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)

PositionδC (ppm)
Nodakenetin
2160.5
3112.8
4144.5
4a112.0
5126.5
6114.5
7162.0
898.0
8a156.0
2'91.0
3'28.5
1''78.0
1''-Me24.0
1''-Me26.0
Glucose
1'''100.5
2'''73.5
3'''76.8
4'''70.2
5'''74.0
6'''64.0
Malonyl
1''''168.0
2''''41.5
3''''167.5

Interpretation of NMR Data:

  • The signals for the nodakenetin moiety can be assigned by comparison with literature data for nodakenetin and nodakenin.

  • The anomeric proton of glucose at δH 4.85 with a coupling constant of 7.5 Hz indicates a β-glucosidic linkage.

  • The downfield shift of the H-6''' protons (δH 4.45 and 4.25) and the C-6''' carbon (δC 64.0) of the glucose unit suggests that the malonyl group is attached at this position.

  • The singlet at δH 3.40 for the methylene (B1212753) protons of the malonyl group is characteristic.

  • HMBC correlations would be crucial for confirming the linkages:

    • A correlation between the anomeric proton of glucose (H-1''') and the carbon of nodakenetin where the sugar is attached.

    • A correlation between the H-6''' protons of glucose and the carbonyl carbon of the malonyl group (C-1'''') would definitively establish the position of malonylation.

Visualization of the Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside.

G cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Plant Material (e.g., Angelica roots) extraction Ultrasonic-Assisted Extraction (80% MeOH) plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography (Silica Gel, Sephadex) partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Compound hplc->pure_compound ms HR-ESI-MS & MS/MS pure_compound->ms nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr mol_formula Determine Molecular Formula ms->mol_formula identify_fragments Identify Structural Fragments (Nodakenetin, Glucose, Malonyl) ms->identify_fragments nmr->identify_fragments assemble_structure Assemble Structure & Determine Linkages nmr->assemble_structure mol_formula->assemble_structure identify_fragments->assemble_structure final_structure Final Structure Confirmation assemble_structure->final_structure

Caption: Workflow for the structure elucidation of the target compound.

Conclusion

The structure of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside can be unequivocally determined through a systematic approach involving isolation by chromatographic techniques and comprehensive analysis by mass spectrometry and NMR spectroscopy. The key steps involve confirming the molecular formula by HR-ESI-MS, identifying the individual structural components (nodakenetin, glucose, malonic acid) through MS/MS fragmentation and NMR data, and establishing the connectivity and stereochemistry using 2D NMR experiments, particularly HMBC. This guide provides a robust framework for the successful structure elucidation of this and similar acylated coumarin glycosides.

References

Unveiling the Spectroscopic and Biological Profile of Nodakenetin-Glucose-Malonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and biological significance of Nodakenetin-Glucose-malonic acid. While direct experimental data for the complete conjugate is limited in publicly available literature, this document compiles and extrapolates from existing data on its constituent moieties—Nodakenetin, glucose, and malonic acid—to present a detailed theoretical analysis. This guide also outlines established experimental protocols for the isolation and characterization of similar natural products and visualizes the key signaling pathways influenced by the aglycone, Nodakenetin.

Spectroscopic Data Analysis

The structural elucidation of "this compound" relies on a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Below is a summary of the expected and known spectroscopic data for its components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Chemical Shift Data of Nodakenetin

AtomChemical Shift (δ) in ppm
C289.2
C328.5
C4144.2
C4a113.1
C5126.7
C6113.1
C7161.9
C898.1
C8a156.9
C2'71.5
C3'26.1
C4'24.5
C5'115.8
C6'160.1

Data sourced from SpectraBase. Solvent: DMSO-d6.

Expected ¹H and ¹³C NMR Characteristics of the Full Conjugate:

  • Nodakenetin Moiety: The core furanocoumarin structure of Nodakenetin would display characteristic aromatic and aliphatic proton signals. The linkage of the glucose moiety to one of its hydroxyl groups would cause a downfield shift in the proton and carbon signals at and near the site of glycosylation.

  • Glucose Moiety: The anomeric proton of the glucose unit would be a key diagnostic signal, typically appearing as a doublet in the region of 4.5-5.5 ppm. The coupling constant of this doublet would indicate the stereochemistry of the glycosidic bond (β-anomer typically has a larger coupling constant of ~7-8 Hz). The other sugar protons would resonate in the 3.0-4.0 ppm region. Carbon signals for the glucose moiety would be expected in the 60-100 ppm range.

  • Malonic Acid Moiety: The attachment of a malonyl group to the glucose would introduce a characteristic methylene (B1212753) signal in the ¹H NMR spectrum, typically around 3.0-3.5 ppm, and a carbonyl carbon signal in the ¹³C NMR spectrum in the range of 165-175 ppm. The specific position of malonylation on the glucose would influence the chemical shifts of the adjacent protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Table 2: Mass Spectrometry Data of Nodakenetin and Nodakenin

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Fragmentation Ions (m/z)
NodakenetinC₁₄H₁₄O₄246.26247 [M+H]⁺, 229, 175[1]
Nodakenin (Nodakenetin-glucoside)C₂₀H₂₄O₉408.4409 [M+H]⁺, 247 (aglycone)[2][3]

Expected Mass Spectrometric Behavior of this compound:

The molecular weight of this compound would be the sum of Nodakenin (408.4 g/mol ) and the malonyl group (86.03 g/mol ) minus the mass of a water molecule (18.02 g/mol ) for the ester linkage, resulting in an expected molecular weight of approximately 476.41 g/mol .

In tandem mass spectrometry (MS/MS), the fragmentation of the protonated molecule [M+H]⁺ would likely involve:

  • Loss of the malonyl group: A neutral loss of 86 Da.

  • Cleavage of the glycosidic bond: Resulting in a fragment ion corresponding to the protonated Nodakenetin aglycone at m/z 247.

  • Decarboxylation of the malonyl group: A characteristic loss of 44 Da (CO₂) from the malonyl moiety is a common fragmentation pathway for malonylated glycosides[4].

Experimental Protocols

The isolation and structural elucidation of coumarin (B35378) glycosides like this compound from natural sources typically follow a standardized workflow.

Isolation and Purification of Coumarin Glycosides

A general protocol for the extraction and isolation of coumarin glycosides from plant material is as follows:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using techniques like Soxhlet extraction or ultrasonication to enhance efficiency[5][6].

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity[7]. Coumarin glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).

  • Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for further purification.

    • Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly used for initial separation[7].

    • High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC with a reversed-phase column (e.g., C18) is often employed for the final purification of individual compounds[8].

G plant_material Dried Plant Material extraction Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning polar_fraction Polar Fraction (EtOAc/n-BuOH) partitioning->polar_fraction column_chrom Column Chromatography polar_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Compound hplc->pure_compound

Caption: General workflow for the isolation of coumarin glycosides.
Structural Elucidation

The structure of the purified compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments provide information on the structure of the aglycone and the sugar moieties, as well as the sequence of the sugar units[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, determining the structure of the aglycone and the sugar, identifying the glycosylation site, and determining the sequence and linkage of the sugar units.

Biological Activity and Signaling Pathways

Nodakenetin, the aglycone of the title compound, has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. These activities are mediated through the modulation of several key cellular signaling pathways[10].

NF-κB Signaling Pathway

Nodakenetin has been shown to suppress the NF-κB signaling pathway, which plays a central role in inflammation. It can inhibit the phosphorylation of IκBα, preventing the nuclear translocation of the NF-κB p65 subunit and subsequent expression of pro-inflammatory genes[11].

G inflammatory_stimuli Inflammatory Stimuli ikb_phosphorylation IκBα Phosphorylation inflammatory_stimuli->ikb_phosphorylation nodakenetin Nodakenetin nodakenetin->ikb_phosphorylation nf_kb_activation NF-κB (p65/p50) Activation ikb_phosphorylation->nf_kb_activation nuclear_translocation Nuclear Translocation nf_kb_activation->nuclear_translocation gene_expression Pro-inflammatory Gene Expression nuclear_translocation->gene_expression

Caption: Inhibition of the NF-κB pathway by Nodakenetin.
Wnt/β-catenin Signaling Pathway

Nodakenetin has also been found to activate the Wnt/β-catenin signaling pathway, which is crucial for bone formation. It promotes the nuclear translocation of β-catenin, leading to the expression of osteogenic genes[12][13][14].

G nodakenetin Nodakenetin wnt_receptor Wnt Receptor Complex nodakenetin->wnt_receptor beta_catenin_degradation β-catenin Degradation wnt_receptor->beta_catenin_degradation beta_catenin_accumulation β-catenin Accumulation nuclear_translocation Nuclear Translocation beta_catenin_accumulation->nuclear_translocation gene_expression Osteogenic Gene Expression nuclear_translocation->gene_expression

Caption: Activation of the Wnt/β-catenin pathway by Nodakenetin.
PI3K/Akt/mTOR Signaling Pathway

Some studies suggest that Nodakenetin may influence the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. Its modulatory effects on this pathway could contribute to its potential anti-cancer properties[10].

G growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation nodakenetin Nodakenetin nodakenetin->pi3k

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by Nodakenetin.

References

An In-depth Technical Guide on the Physicochemical Properties of Nodakenetin-Glucose-Malonic Acid and its Constituent Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the physical and chemical properties of the complete conjugate "Nodakenetin-Glucose-malonic acid" is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known properties of its constituent components: Nodakenetin, Glucose, and Malonic acid, to infer the characteristics of the full molecule.

Introduction

This compound is a complex natural product derivative. Understanding its physicochemical properties is crucial for its potential application in research and drug development. This guide synthesizes the available information on its constituent parts to provide a foundational understanding for researchers.

Molecular Composition

The name "this compound" implies a molecule formed by the conjugation of three distinct chemical entities: the coumarin (B35378) Nodakenetin, the monosaccharide Glucose, and the dicarboxylic acid Malonic acid. The precise linkage and stereochemistry of this conjugate would require detailed structural elucidation.

molecular_composition cluster_nodakenetin Nodakenetin cluster_glucose Glucose cluster_malonic_acid Malonic Acid Nodakenetin C₁₄H₁₄O₄ Conjugate Nodakenetin-Glucose- malonic acid (C₂₃H₂₆O₁₂) Nodakenetin->Conjugate Forms the core structure Glucose C₆H₁₂O₆ Glucose->Conjugate Glycosidically linked MalonicAcid C₃H₄O₄ MalonicAcid->Conjugate Esterified to glucose

Caption: Molecular components of this compound.

Physicochemical Properties of Constituent Moieties

The overall properties of this compound will be a composite of the properties of its individual components, modulated by their covalent linkages.

Nodakenetin is a natural coumarin derivative found in various plants.[1][2] It is known for its antioxidant and anti-inflammatory activities.[2]

PropertyValue
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol [1]
Appearance Powder[3][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][5][6]
IUPAC Name (2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one[1]
Classification Furanocoumarin, Psoralen[7]

Glucose is a simple sugar (monosaccharide) and a fundamental source of energy for living organisms.[8]

PropertyValue
Molecular Formula C₆H₁₂O₆[8][9][10]
Molecular Weight 180.16 g/mol [11]
Appearance White crystalline solid[8][9][10]
Melting Point α-D-glucose: 146 °C; β-D-glucose: 150 °C[8]
Solubility Highly soluble in water; slightly soluble in ethanol; insoluble in ether.[8][9][10]
Density 1.54 g/cm³[8][12]
Chemical Nature Reducing sugar due to the presence of an aldehyde group in its open-chain form.[10]

Malonic acid, also known as propanedioic acid, is a dicarboxylic acid.[13][14][15][16]

PropertyValue
Molecular Formula C₃H₄O₄[13][15][16]
Molecular Weight 104.06 g/mol [13][14]
Appearance White crystalline powder.[13][15][16][17]
Melting Point 135-137 °C (decomposes)[14][15]
Solubility Highly soluble in water and oxygenated solvents; slightly soluble in pyridine.[13][16]
Acidity (pKa) pKa₁ = 2.83, pKa₂ = 5.69[13][16]
Chemical Reactions Undergoes decarboxylation upon heating to yield acetic acid and carbon dioxide.[13][15]

Experimental Protocols

While a specific protocol for "this compound" is not available, a general workflow for the isolation and characterization of natural products from plant material can be described.[18][19][20][21]

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation PlantMaterial Plant Material (e.g., roots, leaves) Extraction Solvent Extraction (e.g., methanol, ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract LiquidLiquid Liquid-Liquid Partitioning CrudeExtract->LiquidLiquid ColumnChromatography Column Chromatography (Silica, Sephadex) LiquidLiquid->ColumnChromatography Fractions Bioactive Fractions ColumnChromatography->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure Compound HPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) PureCompound->Spectroscopy FinalStructure FinalStructure Spectroscopy->FinalStructure

Caption: General workflow for natural product isolation and characterization.

Methodology:

  • Extraction: The plant material is typically ground and extracted with a suitable solvent (e.g., methanol, ethanol) to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility. Further separation is achieved by column chromatography using stationary phases like silica (B1680970) gel or Sephadex.

  • Purification: Fractions showing biological activity or containing compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[21]

  • Structure Elucidation: The structure of the pure compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy.[22]

Biosynthesis of Malonic Acid from Glucose

Malonic acid can be produced biologically through the fermentation of glucose.[23] A novel artificial pathway for malonic acid biosynthesis has been designed, starting from glucose.[24][25][26][27]

biosynthesis_pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate Pyruvate->OAA Kdc α-keto decarboxylase (Mdc) OAA->Kdc MSA Malonic Semialdehyde Kdc->MSA MsaDH Malonic Semialdehyde Dehydrogenase (YneI) MSA->MsaDH MalonicAcid Malonic Acid MsaDH->MalonicAcid

Caption: Artificial biosynthetic pathway of malonic acid from glucose.

This pathway involves the conversion of oxaloacetate, an intermediate in the tricarboxylic acid (TCA) cycle, to malonic semialdehyde by an α-keto decarboxylase, followed by the oxidation of malonic semialdehyde to malonic acid by a dehydrogenase.[24][25]

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its constituent moieties provides a strong foundation for predicting its physicochemical properties and designing experimental protocols for its isolation, characterization, and potential applications. The hydrophilicity of the glucose and malonic acid components would likely render the entire molecule more water-soluble than Nodakenetin alone. The carboxylic acid groups from malonic acid will impart acidic properties. Further research is warranted to isolate and characterize this complex natural product to fully elucidate its structure and biological activity.

References

A Comparative Analysis of the Bioavailability of Nodakenin and a Hypothetical Derivative, Nodakenetin-Glucose-Malonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nodakenin (B150392), a coumarin (B35378) glucoside found in the roots of various medicinal plants such as Angelica gigas and Peucedanum praeruptorum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] The therapeutic potential of nodakenin is intrinsically linked to its bioavailability, which governs its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the available pharmacokinetic data for nodakenin.

Furthermore, we explore the hypothetical bioavailability of a more complex derivative, "Nodakenetin-Glucose-malonic acid." While direct experimental data for this specific compound is not available in the current body of scientific literature, this guide will extrapolate its potential pharmacokinetic properties based on established principles of drug metabolism and the known influence of glycosylation and malonylation on the bioavailability of natural compounds. This analysis aims to provide a predictive framework for researchers interested in the development of novel coumarin-based therapeutic agents.

Nodakenin: A Review of its Bioavailability and Pharmacokinetics

Nodakenin, as a glycoside, is generally expected to undergo significant metabolism in the gastrointestinal tract prior to absorption. The prevailing mechanism involves the enzymatic hydrolysis of the glycosidic bond by intestinal microflora, leading to the release of its aglycone, nodakenetin (B21329).[3] Nodakenetin, being more lipophilic, is then more readily absorbed into systemic circulation.

Quantitative Pharmacokinetic Data for Nodakenin

Pharmacokinetic studies in animal models and humans have provided valuable insights into the in vivo fate of nodakenin. The following table summarizes key pharmacokinetic parameters obtained from these studies.

ParameterSpeciesDosage and AdministrationCmax (ng/mL)Tmax (h)t1/2 (h)Reference
NodakeninHuman1.095 mg (oral, in AGN extract)0.95-6.28[4]
NodakeninRat2.5 mg/kg (oral, in herbal mix)--4.6[5]
NodakeninRat10 mg/kg (oral, in herbal mix)--6.2[5]
NodakeninRatIntravenous--3.3[4]
NodakeninRatOral (in Samul-Tang)~150~2.0-[6]
NodakenetinRatOral (in Samul-Tang)~120~2.0-[6]

AGN: Angelica gigas Nakai

Experimental Protocols for Nodakenin Pharmacokinetic Studies

The determination of nodakenin's pharmacokinetic profile relies on robust experimental designs and sensitive analytical methodologies. Below are representative protocols gleaned from the literature.[6][7]

1. Animal Models and Drug Administration:

  • Species: Sprague-Dawley rats are commonly used.

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

  • Acclimatization: A period of acclimatization is essential before the experiment.

  • Fasting: Animals are usually fasted overnight with free access to water prior to drug administration.

  • Administration: Nodakenin, either in its pure form or as part of a plant extract, is administered orally via gavage or intravenously.

2. Sample Collection:

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration from the jugular vein or tail vein into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Analytical Methodology (HPLC-MS/MS):

  • Sample Preparation: Plasma samples are typically prepared using a protein precipitation method with a solvent like acetonitrile (B52724), followed by centrifugation to remove precipitated proteins.

  • Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a modifier like formic acid) is used to separate nodakenin and its metabolites.

  • Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of the analytes.

The Hypothetical Bioavailability of this compound

The compound "this compound" represents a more complex glycoside of nodakenetin, featuring both a glucose and a malonic acid moiety. In the absence of direct experimental data, its bioavailability can be inferred by considering the metabolic fate of similar compounds.

Factors Influencing Absorption and Metabolism
  • Hydrophilicity: The presence of additional polar groups (glucose and malonic acid) would significantly increase the hydrophilicity of the molecule compared to nodakenin. This increased water solubility might hinder its passive diffusion across the lipophilic intestinal membrane.

  • Enzymatic Hydrolysis: The bioavailability of this compound would be critically dependent on the hydrolytic activity of the gut microbiota. It is plausible that a multi-step enzymatic cleavage would be required to release the absorbable aglycone, nodakenetin. This would involve the action of both esterases (to remove the malonyl group) and glucosidases. The efficiency and rate of these enzymatic reactions would be a major determinant of the overall bioavailability.

  • Stability: Malonylation can, in some cases, increase the stability of glycosides, making them more resistant to enzymatic degradation.[8] This could potentially lead to a slower release of the aglycone and a delayed absorption profile.

Predicted Pharmacokinetic Profile

Based on these considerations, the following predictions can be made for the pharmacokinetic profile of this compound relative to nodakenin:

  • Lower Oral Bioavailability: Due to its increased polarity and reliance on multi-step enzymatic hydrolysis, the overall oral bioavailability of the intact molecule is expected to be very low. The bioavailability would be primarily dependent on the conversion to nodakenetin.

  • Delayed Tmax: The time to reach maximum plasma concentration (Tmax) for the absorbed aglycone (nodakenetin) is likely to be longer compared to the administration of nodakenin, owing to the additional enzymatic steps required for its release.

  • Lower Cmax: The peak plasma concentration (Cmax) of the resulting nodakenetin may be lower due to incomplete hydrolysis and potentially slower absorption.

Comparative Summary

FeatureNodakeninThis compound (Predicted)
Structure Nodakenetin + GlucoseNodakenetin + Glucose + Malonic Acid
Polarity Moderately PolarHighly Polar
Primary Absorption Form Aglycone (Nodakenetin) after hydrolysisAglycone (Nodakenetin) after multi-step hydrolysis
Predicted Oral Bioavailability Low to moderate (as nodakenetin)Very low (as intact molecule); lower than nodakenin for the resulting aglycone
Predicted Tmax ModerateDelayed
Predicted Cmax ModerateLower

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow for Pharmacokinetic Studies

G cluster_0 In Vivo Experiment cluster_1 Sample Analysis cluster_2 Data Analysis A Drug Administration (Oral or IV) B Serial Blood Sampling A->B Time Points C Plasma Separation B->C D Protein Precipitation C->D E HPLC Separation D->E F MS/MS Detection E->F G Quantification F->G H Pharmacokinetic Modeling G->H

Caption: Workflow for a typical pharmacokinetic study.

Metabolic Pathway of Nodakenin and Hypothetical Pathway for this compound

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation NGMA This compound NG Nodakenin NGMA->NG Esterase N Nodakenetin NG->N Glucosidase Absorbed_N Absorbed Nodakenetin N->Absorbed_N Absorption

Caption: Proposed metabolic pathways in the gut.

Conclusion

This technical guide has synthesized the available pharmacokinetic data for nodakenin and provided a predictive framework for the bioavailability of a hypothetical, more complex derivative, this compound. The key takeaway for researchers and drug development professionals is that while nodakenin itself has limited oral bioavailability, its absorption is facilitated by the metabolic action of the gut microbiota, which cleaves it to its aglycone, nodakenetin.

The addition of a malonyl group to the glycoside structure is predicted to further decrease the rate and extent of absorption by increasing polarity and requiring additional enzymatic steps for the release of the absorbable aglycone. These insights underscore the critical importance of understanding the metabolic fate of complex natural products in the gastrointestinal tract when evaluating their therapeutic potential. Future research should focus on obtaining direct experimental data for malonylated coumarin glycosides to validate these predictions and to explore strategies for enhancing their bioavailability, such as the use of absorption enhancers or the development of targeted delivery systems.

References

In Silico Prediction of "Nodakenetin-Glucose-malonic acid" Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

"Nodakenetin-Glucose-malonic acid" is a complex natural product derived from Nodakenetin, a furanocoumarin with established anti-inflammatory, anti-cancer, and anti-osteoporotic activities. The addition of a glucose-malonic acid moiety is anticipated to significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound. This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of "this compound". It is intended for researchers, scientists, and drug development professionals. This document outlines a systematic computational workflow, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking studies against identified protein targets, and the development of a Quantitative Structure-Activity Relationship (QSAR) model. Detailed methodologies for these computational experiments are provided, and all quantitative data is summarized for clarity. Furthermore, this guide utilizes Graphviz to visualize the proposed experimental workflow and the key signaling pathways potentially modulated by this compound, namely the NF-κB, PI3K/Akt/mTOR, and Wnt/β-catenin pathways.

Introduction

Nodakenetin, a naturally occurring furanocoumarin, has demonstrated a spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-osteoporotic properties. Its bioactivities are attributed to the modulation of critical cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB), Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR), and Wnt/β-catenin signaling cascades. "this compound" is a glycosylated and acylated derivative of Nodakenetin. The addition of the glucose-malonic acid group is expected to influence its solubility, membrane permeability, metabolic stability, and interaction with biological targets. Glycosylation can either decrease or in some cases enhance the bioactivity of flavonoids, while malonylation is a common modification in plants.

This guide proposes a structured in silico approach to predict the bioactivity of "this compound", leveraging the known biological activities of its aglycone, Nodakenetin, as a foundational reference.

Predicted Bioactivities and Potential Signaling Pathways

Based on the known functions of Nodakenetin, "this compound" is hypothesized to retain, albeit with modified potency, the following bioactivities:

  • Anti-inflammatory Activity: By potentially modulating the NF-κB signaling pathway. Nodakenetin has been shown to inhibit the phosphorylation of IκBα, a key step in the activation of NF-κB.

  • Anti-cancer Activity: Through possible interactions with the PI3K/Akt/mTOR pathway and a recently identified direct target, Solute carrier family 16 member 3 (SLC16A3).

  • Anti-osteoporotic Activity: Via activation of the Wnt/β-catenin signaling pathway. Nodakenetin has been observed to regulate DKK1 and β-catenin.

These signaling pathways are intricate and interconnected, playing crucial roles in cellular homeostasis and disease.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB dimers (e.g., p50/p65) to translocate to the nucleus and induce the expression of inflammatory genes.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor IKK IKK Receptor->IKK activates IkBa IkBa IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB inhibits IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Proteasome Proteasome IkBa_p->Proteasome degradation DNA DNA NFkB_n->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces Nodakenetin-Glucose\n-malonic acid Nodakenetin-Glucose -malonic acid Nodakenetin-Glucose\n-malonic acid->IKK predicted inhibition

Figure 1: Predicted modulation of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell proliferation, growth, and survival. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to PIP3, which recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, to promote cell growth and survival.

PI3K_Akt_mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Nodakenetin-Glucose\n-malonic acid Nodakenetin-Glucose -malonic acid Nodakenetin-Glucose\n-malonic acid->PI3K predicted inhibition

Figure 2: Predicted modulation of the PI3K/Akt/mTOR signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, including bone formation. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK3β) and targeted for proteasomal degradation. Wnt binding to its receptor Frizzled and co-receptor LRP5/6 leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.

Wnt_beta_catenin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 DKK1 DKK1 DKK1->LRP5_6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits LRP5_6->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome beta_catenin_n β-catenin beta_catenin->beta_catenin_n accumulates & translocates TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF activates Gene_Expression Osteogenic Gene Expression TCF_LEF->Gene_Expression induces Nodakenetin-Glucose\n-malonic acid Nodakenetin-Glucose -malonic acid Nodakenetin-Glucose\n-malonic acid->DKK1 predicted inhibition Nodakenetin-Glucose\n-malonic acid->beta_catenin predicted stabilization

Figure 3: Predicted modulation of the Wnt/β-catenin signaling pathway.

Proposed In Silico Prediction Workflow

A multi-step computational workflow is proposed to predict the bioactivity of "this compound".

Figure 4: Proposed in silico workflow for bioactivity prediction.

Methodologies

ADMET Prediction

Objective: To predict the pharmacokinetic and toxicity profile of "this compound".

Protocol:

  • Structure Preparation: Obtain the 3D structure of "this compound" in SDF or MOL2 format.

  • Web Server Selection: Utilize a consensus approach by employing multiple web-based ADMET prediction tools such as SwissADME, pkCSM, and ADMETlab 2.0.

  • Parameter Prediction: Predict a comprehensive set of ADMET properties including but not limited to:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

  • Data Analysis: Compare the predicted ADMET profile of "this compound" with that of Nodakenetin to understand the influence of the glucose-malonic acid moiety.

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of "this compound" with potential protein targets.

Identified Protein Targets:

  • Solute carrier family 16 member 3 (SLC16A3): A direct target of Nodakenetin in breast cancer.

  • IκB kinase (IKK) complex: A key regulator in the NF-κB pathway.

  • Phosphatidylinositol 3-kinase (PI3K): A critical enzyme in the PI3K/Akt/mTOR pathway.

  • Dickkopf-1 (DKK1): A negative regulator of the Wnt/β-catenin pathway.

  • β-catenin: A central protein in the Wnt/β-catenin pathway.

Protocol (using AutoDock Vina):

  • Protein Preparation:

    • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Remove water molecules, ligands, and co-factors.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of "this compound" and Nodakenetin (for comparison).

    • Minimize the energy of the ligands using a suitable force field (e.g., MMFF94).

    • Detect the rotatable bonds and save the ligands in PDBQT format using ADT.

  • Grid Box Generation:

    • Define the docking search space (grid box) around the active site or known binding pocket of the target protein.

  • Docking Simulation:

    • Perform molecular docking using AutoDock Vina.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 16 or higher).

  • Results Analysis:

    • Analyze the predicted binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) using software like PyMOL or Discovery Studio Visualizer.

    • Compare the binding modes and affinities of "this compound" and Nodakenetin.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Objective: To develop a predictive model for the bioactivity of "this compound" based on a dataset of structurally related compounds.

Protocol:

  • Dataset Collection:

    • Compile a dataset of furanocoumarins and their glycosides with known bioactivity data (e.g., IC50 values) for a specific target or pathway.

    • Include Nodakenetin in the dataset.

  • Molecular Descriptor Calculation:

    • Calculate a wide range of 2D and 3D molecular descriptors for each compound in the dataset using software like PaDEL-Descriptor or Mordred. Descriptors should capture constitutional, topological, geometrical, and electronic properties. Special attention should be given to descriptors that can represent the glycosidic and acyl moieties.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).

  • Model Building:

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build the QSAR model.

  • Model Validation:

    • Validate the model's predictive power using internal (e.g., cross-validation) and external validation (using the test set).

    • Evaluate statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

  • Prediction for "this compound":

    • Use the validated QSAR model to predict the bioactivity of "this compound".

Quantitative Data Summary

The following table summarizes the known quantitative bioactivity data for Nodakenetin, which will serve as a baseline for the in silico predictions for "this compound".

CompoundBioactivityCell Line/AssayIC50 (µM)Reference
NodakenetinAnti-cancerHepG2 (Human liver cancer)~25.3[BenchChem]
NodakenetinAnti-cancerA549 (Human lung cancer)~31.7[BenchChem]
NodakenetinAnti-inflammatoryNF-κB Inhibition Assay18.7[BenchChem]

Note: The IC50 values are compiled from various studies and direct comparison should be made with caution due to potential differences in experimental conditions.

Conclusion

This technical guide outlines a systematic and robust in silico strategy for predicting the bioactivity of "this compound". By combining ADMET prediction, targeted molecular docking, and QSAR modeling, researchers can generate valuable hypotheses regarding the compound's pharmacokinetic profile and its potential efficacy as an anti-inflammatory, anti-cancer, or anti-osteoporotic agent. The proposed workflow, supported by detailed methodologies and visual aids, provides a clear roadmap for the computational evaluation of this novel natural product derivative, thereby guiding future experimental validation and drug development efforts. The identification of SLC16A3 as a direct target of Nodakenetin offers a specific and promising avenue for focused molecular docking studies. The insights gained from these in silico investigations will be instrumental in unlocking the therapeutic potential of "this compound".

preliminary cytotoxicity screening of "Nodakenetin-Glucose-malonic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "Nodakenetin-Glucose-malonic acid" did not yield any specific data regarding its cytotoxicity. This guide will therefore focus on the preliminary cytotoxicity screening of the parent compound, Nodakenetin .

This technical guide is intended for researchers, scientists, and drug development professionals interested in the preliminary cytotoxic evaluation of Nodakenetin. It provides a summary of available quantitative data, detailed experimental protocols for common cytotoxicity assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Cytotoxicity Data

The cytotoxic activity of Nodakenetin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line, incubation time, and the specific assay used.[1][2]

Table 1: Reported IC50 Values for Nodakenetin in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
HL-60Human LeukemiaCCK-816[3]
HepG2Human Liver CancerProliferation Assay~25.3[4]
A549Human Lung CancerProliferation Assay~31.7[4]
MCF-7Human Breast CancerMTTNot specified[5]
MDA-MB-468Human Breast CancerMTTNot specified[5]

Experimental Protocols

Two common colorimetric assays for in vitro cytotoxicity screening are the MTT assay and the Sulforhodamine B (SRB) assay.[6][7]

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[8]

Materials:

  • Nodakenetin stock solution (dissolved in DMSO)

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Nodakenetin from the stock solution in a complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Also, include wells with medium only to serve as a background control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.[9]

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the background control from all readings.

    • Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to that of the untreated control wells.

    • The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[7] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][11] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[10][11]

Materials:

  • Nodakenetin stock solution (dissolved in DMSO)

  • Adherent cancer cell line

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)[7]

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[10]

  • Acetic acid, 1% (v/v)[7]

  • Tris base solution, 10 mM[7]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.

    • Incubate the plate for 1 hour at 4°C.[12]

    • Wash the wells 3-4 times with distilled water and allow the plate to air dry completely.[13]

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[7]

  • Washing:

    • Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound dye.[7]

    • Allow the plate to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well.[7]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the bound dye.[10]

  • Absorbance Measurement:

    • Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[7][12]

  • Data Analysis:

    • Follow the same data analysis procedure as for the MTT assay to determine the IC50 value.

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_nodakenetin Add Nodakenetin Dilutions incubate_24h->add_nodakenetin incubate_exposure Incubate for Exposure Period (e.g., 48h) add_nodakenetin->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

SRB_Assay_Workflow cluster_prep Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_wash_solubilize Washing & Solubilization cluster_analysis Analysis seed_cells Seed Cells & Incubate 24h add_nodakenetin Add Nodakenetin & Incubate seed_cells->add_nodakenetin fix_cells Fix Cells with TCA add_nodakenetin->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash with Acetic Acid stain_cells->wash_cells solubilize_dye Solubilize Dye with Tris Base wash_cells->solubilize_dye read_absorbance Read Absorbance (510nm) solubilize_dye->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Nodakenetin has been reported to modulate several cellular signaling pathways, including the NF-κB pathway.[4][14] The NF-κB signaling pathway plays a crucial role in inflammation and cancer.[15] In some contexts, Nodakenetin has been shown to inhibit the activation of the NF-κB pathway.[14]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., IL-1β, TNF-α IKK IKK Complex stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa_p p-IκBα IkBa->IkBa_p NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkBa_p->NFkB Releases nodakenetin Nodakenetin nodakenetin->IKK Inhibits gene_transcription Gene Transcription (Pro-inflammatory cytokines) NFkB_nuc->gene_transcription Induces

References

Technical Guide on the In Vitro Antioxidant Potential of Nodakenetin-Glucose-Malonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, a thorough review of scientific literature reveals no specific studies on the in vitro antioxidant potential of the compound "Nodakenetin-Glucose-malonic acid." This technical guide is therefore structured to provide a comprehensive framework for evaluating its potential antioxidant activity. The methodologies and conceptual pathways presented are based on established protocols for the parent compound, nodakenetin, and other related coumarin (B35378) derivatives.

Introduction: Evaluating a Novel Coumarin Derivative

Nodakenetin is a naturally occurring furanocoumarin known for a range of biological activities, including anti-inflammatory and antiosteoporotic effects.[1][2] The conjugation with glucose and malonic acid moieties would significantly alter its physicochemical properties, such as solubility and bioavailability, which could, in turn, influence its antioxidant capacity. Generally, the addition of a sugar moiety to a coumarin can reduce its antioxidant activity, while the presence of phenolic hydroxyl groups is crucial for free radical scavenging.[3] This guide outlines the standard assays and cellular pathways relevant for the in vitro assessment of this novel compound.

Quantitative Antioxidant Data for Nodakenetin

While no data exists for this compound, the antioxidant activity of its parent compound, nodakenetin, has been quantified in at least one study. This value serves as a critical baseline for comparison.

Table 1: In Vitro Antioxidant Activity of Nodakenetin

Compound Assay Type Result (EC₅₀ in µM) Reference

| Nodakenetin | DPPH Free Radical Scavenging | 31.2 |[4] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Standardized Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays suitable for evaluating this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like ethanol (B145695) or methanol.

    • Prepare a 0.1 mM solution of DPPH in ethanol. The solution should be freshly made and kept in the dark to prevent degradation.[5]

    • Prepare a series of dilutions of the test compound (e.g., 10, 20, 40, 80, 100 µg/mL).[5]

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.[5]

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a specific volume of the test compound dilutions (e.g., 1 mL).

    • Add a larger volume of the DPPH solution (e.g., 3 mL) to each tube.[5]

    • Prepare a blank sample containing only the solvent and a control sample containing the solvent and the DPPH solution.

    • Vigorously shake the mixtures and incubate them in the dark at room temperature for 30 minutes.[5][6]

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[5][7]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample.[5]

    • The EC₅₀ value is determined by plotting the scavenging percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and involves the generation of the blue-green ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[8]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[9]

    • Before the assay, dilute the ABTS•+ solution with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Assay Procedure:

    • Add a small volume of the test compound dilutions (e.g., 20 µL) to a 96-well microplate.[10]

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 200 µL) to each well.[10]

    • Incubate the plate at room temperature for approximately 6-15 minutes.[9][10]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[10]

    • The scavenging activity percentage is calculated using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conceptual Experimental Workflow

The process of screening a novel compound for its antioxidant potential follows a logical progression from initial chemical assays to more complex cellular models.

G cluster_0 Phase 1: Chemical Assays cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Cellular Assays (Optional) A Compound Preparation (this compound) B DPPH Assay A->B C ABTS Assay A->C D FRAP Assay A->D E Calculate EC₅₀ / IC₅₀ and TEAC Values B->E C->E D->E F Cytotoxicity Test (e.g., MTT Assay) E->F I Comprehensive Antioxidant Profile E->I G Cellular Antioxidant Assay (e.g., DCFH-DA) F->G H Gene Expression Analysis (e.g., qPCR for Nrf2 targets) G->H H->I

Caption: Workflow for in vitro antioxidant screening.

Relevant Cellular Signaling Pathways: The Nrf2-Keap1 System

Many natural antioxidant compounds, particularly phenolics like coumarins, exert their protective effects not just by direct radical scavenging but also by upregulating the cell's endogenous antioxidant defense systems. The Keap1-Nrf2 pathway is a primary regulator of this response.[11][12][13]

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. When exposed to oxidative stress or certain activators (like some coumarins), Keap1 releases Nrf2.[14] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[11][14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Keap1 Keap1 (Inactive) Nrf2_Keap1->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation Compound Antioxidant Compound (e.g., Coumarin) Compound->Nrf2_Keap1 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Activates Transcription Response Enhanced Cellular Antioxidant Defense Genes->Response

Caption: Activation of the Nrf2-Keap1 antioxidant pathway.

References

The Anti-Inflammatory Potential of Coumarin Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins, a diverse class of benzopyrone-containing phytochemicals, and their glycosidic derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of coumarin (B35378) glycosides, with a particular focus on their mechanisms of action involving key signaling pathways. While specific data on coumarin glycoside malonates is not extensively available in the current literature, this paper will synthesize the existing knowledge on related coumarin derivatives to provide a foundational understanding for future research into this specific subclass. This guide includes a summary of quantitative data, detailed experimental protocols derived from published studies, and visualizations of relevant signaling pathways and experimental workflows to facilitate further investigation and drug development in this promising area.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and cancer.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Coumarins and their derivatives, naturally occurring in many plants, have long been recognized for their medicinal properties.[2][3] Their anti-inflammatory effects are attributed to their ability to modulate various enzymatic and signaling pathways involved in the inflammatory cascade.[2] Glycosylation of coumarins can enhance their solubility, stability, and bioavailability, potentially leading to improved therapeutic profiles. This guide will delve into the anti-inflammatory properties of coumarin glycosides, providing researchers with a detailed resource to inform their work.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory activity of various coumarin derivatives has been quantified in numerous in vitro and in vivo studies. These studies often measure the inhibition of key inflammatory mediators or the effective concentration required to elicit a response. While specific data for coumarin glycoside malonates is sparse, the following table summarizes representative quantitative data for other coumarin derivatives to provide a comparative baseline.

Compound/ExtractAssayModel SystemKey FindingsReference
Coumarin Nitric Oxide (NO) ProductionLPS-induced RAW264.7 macrophagesSignificant reduction in NO levels[1][4]
Prostaglandin E2 (PGE2) ProductionLPS-induced RAW264.7 macrophagesSignificant reduction in PGE2 levels[1][4]
Cytokine (TNF-α, IL-6) ProductionLPS-induced RAW264.7 macrophagesSignificant reduction in TNF-α and IL-6 levels[1][4]
Coumarin Derivative 14b Anti-inflammatory Activity (EC50)LPS-induced macrophagesEC50 = 5.32 µM[5]
Various Coumarin Derivatives Cytotoxicity (IC50)Normal human macrophagesIC50 values ranging from 16.37–130 µM[5]
Coumarin Schiff Base Derivative 7 Protein Denaturation InhibitionIn vitro assayHigher percentage of inhibition than ibuprofen[6]

Key Signaling Pathways in the Anti-Inflammatory Action of Coumarins

Coumarin derivatives exert their anti-inflammatory effects by modulating several key signaling pathways. The most prominently cited pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[7][8] Several coumarin derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of these inflammatory mediators.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IkB_NF-kB IkB-NF-kB Complex IKK->IkB_NF-kB phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB_NF-kB->NF-kB releases Coumarin Glycoside Malonates Coumarin Glycoside Malonates Coumarin Glycoside Malonates->IKK inhibits Coumarin Glycoside Malonates->NF-kB_n inhibits translocation DNA DNA NF-kB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription

Figure 1: Simplified NF-κB signaling pathway and potential inhibition by coumarins.

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors that, in turn, induce the expression of pro-inflammatory genes. Evidence suggests that some coumarins can suppress the phosphorylation of key MAPK proteins, thereby mitigating the inflammatory response.[2]

MAPK_Pathway Inflammatory Stimulus Inflammatory Stimulus Upstream Kinases Upstream Kinases Inflammatory Stimulus->Upstream Kinases MAPKKK MAPKKK Upstream Kinases->MAPKKK activate MAPKK MAPKK MAPKKK->MAPKK phosphorylate MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) phosphorylate Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) activate Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Pro-inflammatory Gene Expression induce Coumarin Glycoside Malonates Coumarin Glycoside Malonates Coumarin Glycoside Malonates->MAPKK inhibit phosphorylation

Figure 2: Overview of the MAPK signaling cascade and a potential point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of coumarin derivatives, based on protocols described in the literature.[1][4][5][6]

In Vitro Anti-inflammatory Assays

4.1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the test compound (coumarin glycoside malonate) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for a further duration (e.g., 24 hours).

4.1.2. Cell Viability Assay (MTS Assay)

  • Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay measures the metabolic activity of cells.

  • Procedure:

    • After treatment, the culture medium is replaced with fresh medium containing MTS reagent.

    • Cells are incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

4.1.3. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Principle: NO is a key inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

4.1.4. Quantification of Pro-inflammatory Cytokines (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

4.1.5. Western Blot Analysis for Signaling Proteins

  • Principle: To investigate the effect of the test compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and MAPK.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Treatment Pre-treatment with Coumarin Derivative + LPS Stimulation Cell_Culture->Treatment Cell_Viability MTS Assay Treatment->Cell_Viability Supernatant_Collection Collect Supernatant Treatment->Supernatant_Collection Cell_Lysis Lyse Cells Treatment->Cell_Lysis NO_Assay Griess Assay for NO Supernatant_Collection->NO_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot for Signaling Proteins (NF-κB, MAPK) Cell_Lysis->Western_Blot

Figure 3: Typical in vitro experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

The available scientific literature strongly supports the anti-inflammatory potential of coumarin and its derivatives. These compounds have been shown to effectively inhibit the production of key inflammatory mediators such as NO, PGE2, and pro-inflammatory cytokines by modulating critical signaling pathways, primarily the NF-κB and MAPK cascades.

A significant gap in the current research is the lack of specific studies on the anti-inflammatory properties of coumarin glycoside malonates . The malonate moiety could potentially influence the compound's polarity, cell permeability, and interaction with target proteins, thereby modulating its biological activity.

Future research should be directed towards:

  • Synthesis and Characterization: The synthesis of a library of coumarin glycoside malonates with varying substitution patterns.

  • In Vitro Screening: Comprehensive in vitro evaluation of these novel compounds for their anti-inflammatory activity using the assays detailed in this guide.

  • Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways affected by the most promising candidates.

  • In Vivo Studies: Evaluation of the efficacy and safety of lead compounds in animal models of inflammatory diseases.

By systematically exploring this specific subclass of coumarin glycosides, researchers can potentially uncover novel and potent anti-inflammatory agents for the development of future therapeutics. This guide serves as a foundational resource to stimulate and support these research endeavors.

References

The Impact of Malonic Acid Conjugation on the Bioactivity of Nodakenetin Glycoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodakenetin (B21329), a furanocoumarin found in various medicinal plants, and its glycoside counterpart, nodakenin (B150392), have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-osteoporotic, and anticancer effects. These activities are often mediated through the modulation of key cellular signaling pathways such as NF-κB and Wnt/β-catenin. Structural modifications, such as glycosylation and further acylation, can significantly impact the physicochemical properties and biological efficacy of natural products. This technical guide explores the potential role of malonic acid conjugation on the activity of nodakenetin glycoside (nodakenin). While direct experimental data on malonylated nodakenin is limited, this document synthesizes the known bioactivities of nodakenetin and nodakenin, discusses the general effects of malonylation on glycoside bioavailability and activity, and provides detailed experimental protocols for the synthesis and evaluation of these compounds. This guide aims to provide a foundational resource for researchers investigating the therapeutic potential of nodakenetin derivatives.

Introduction

Nodakenetin is a naturally occurring furanocoumarin that has been the subject of increasing interest in the field of pharmacology due to its diverse biological activities. It is the aglycone of nodakenin, its glycosidic form. The addition of a sugar moiety can alter the solubility, stability, and pharmacokinetic profile of a compound. A further modification, malonic acid conjugation to the glycoside, can introduce additional changes that may enhance or modulate its therapeutic effects. Malonylation, the attachment of a malonyl group, is a common modification of glycosides in plants and is known to influence their transport and storage. In the context of drug development, such modifications are explored to optimize the therapeutic window and efficacy of lead compounds.

Biological Activities of Nodakenetin and Nodakenin

Nodakenetin has been shown to exert its effects through multiple signaling pathways. The following sections summarize the key findings and quantitative data available in the literature.

Anti-inflammatory Activity

Nodakenetin has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1] Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Table 1: Anti-inflammatory and Anticancer Activity of Nodakenetin

CompoundAssayTarget/Cell LineIC50 (µM)
NodakenetinNF-κB Inhibition AssayTNF-α-induced NF-κB18.7[2]
NodakenetinProliferation AssayHepG2 (Human liver cancer)~25.3[2]
NodakenetinProliferation AssayA549 (Human lung cancer)~31.7[2]

Nodakenin has also been reported to possess anti-inflammatory and antioxidant activities.[3]

Anti-osteoporotic Activity

Nodakenetin promotes osteoblast differentiation and has shown anti-osteoporotic activity by activating the Wnt/β-catenin signaling pathway.[4][5][6] This activation involves the regulation of key proteins such as DKK1 and β-catenin.[4][7]

Table 2: Effect of Nodakenetin on Wnt/β-catenin Signaling Pathway Components in HEK293 Cells

TreatmentDKK1 Expressionβ-catenin Expressionp-GSK3β (Tyr216) Expressionc-Myc ExpressionCyclin D1 Expression
Nodakenetin (µM)Concentration-dependent decreaseConcentration-dependent increaseConcentration-dependent increaseConcentration-dependent increaseConcentration-dependent increase
Data summarized from qualitative Western blot results presented in the literature.[7]

Role of Malonic Acid Conjugation

While direct studies on the malonylation of nodakenin are scarce, the effect of malonylation on other flavonoid and natural product glycosides can provide insights into its potential impact. Malonylation is known to increase the water solubility of glycosides, which can influence their absorption and distribution in biological systems.[8] Furthermore, malonylated glycosides have been shown to be substrates for specific transporters, potentially affecting their cellular uptake and accumulation.[9] The introduction of a malonyl group can also alter the interaction of the glycoside with its biological target, thereby modulating its activity. It has been observed that malonylation can protect the glycoside from enzymatic degradation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of malonylated nodakenin and for assaying the biological activities of nodakenetin and its derivatives.

Synthesis of Malonylated Nodakenin

4.1.1. Enzymatic Synthesis using Malonyltransferase

This protocol is adapted from the characterization of a malonyltransferase from Cistanche tubulosa (CtMaT1), which has shown activity on coumarin (B35378) glycosides.[9]

  • Materials:

    • Nodakenin

    • Malonyl-CoA

    • Recombinant CtMaT1 enzyme

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • HPLC system for purification

  • Procedure:

    • Prepare a reaction mixture containing nodakenin (e.g., 1 mM), malonyl-CoA (e.g., 2 mM), and CtMaT1 enzyme in the reaction buffer.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified period (e.g., 1-24 hours), monitoring the reaction progress by TLC or HPLC.

    • Terminate the reaction by adding an organic solvent (e.g., methanol (B129727) or acetonitrile) or by heat inactivation.

    • Centrifuge the mixture to pellet the enzyme and any precipitate.

    • Purify the malonylated nodakenin from the supernatant using preparative HPLC.

    • Confirm the structure of the product by mass spectrometry and NMR.

Biological Activity Assays

4.2.1. NF-κB Signaling Pathway Assay (Luciferase Reporter Assay)

  • Materials:

    • HEK293T cells

    • NF-κB luciferase reporter plasmid

    • Control plasmid (e.g., Renilla luciferase)

    • Lipofectamine or other transfection reagent

    • TNF-α or other NF-κB stimulus

    • Nodakenetin, nodakenin, or malonylated nodakenin

    • Luciferase assay reagent

  • Procedure:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

    • After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

4.2.2. Wnt/β-catenin Signaling Pathway Assay (TOPflash/FOPflash Reporter Assay)

  • Materials:

    • HEK293 cells

    • TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated TCF/LEF binding sites) reporter plasmids

    • Control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • Wnt3a conditioned medium or other Wnt pathway activator

    • Nodakenetin, nodakenin, or malonylated nodakenin

    • Luciferase assay reagent

  • Procedure:

    • Seed HEK293 cells in a 24-well plate.

    • Co-transfect the cells with either TOPflash or FOPflash reporter plasmid along with the Renilla luciferase plasmid.

    • After 24 hours, treat the cells with Wnt3a conditioned medium and various concentrations of the test compounds.

    • After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities.

    • Calculate the TOP/FOP ratio to determine the specific activation of the Wnt/β-catenin pathway.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Nodakenetin_Signaling_Pathways cluster_NFkB NF-κB Signaling Pathway cluster_Wnt Wnt/β-catenin Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nucleus->ProInflammatory_Genes Induces Nodakenetin_NFkB Nodakenetin Nodakenetin_NFkB->IKK Inhibits Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits DKK1 DKK1 DKK1->Frizzled Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates (Degradation) beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus Accumulates & Translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Binds Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Nodakenetin_Wnt Nodakenetin Nodakenetin_Wnt->DKK1 Inhibits Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Bioactivity Evaluation Nodakenin Nodakenin Enzymatic_Reaction Enzymatic Malonylation (CtMaT1) Nodakenin->Enzymatic_Reaction Malonyl_CoA Malonyl-CoA Malonyl_CoA->Enzymatic_Reaction Purification HPLC Purification Enzymatic_Reaction->Purification Malonylated_Nodakenin Malonylated Nodakenin Purification->Malonylated_Nodakenin Characterization MS & NMR Analysis Malonylated_Nodakenin->Characterization Compounds Nodakenetin Nodakenin Malonylated Nodakenin Treatment Compound Treatment Compounds->Treatment Cell_Culture Cell Culture (e.g., HEK293T, MC3T3-E1) Cell_Culture->Treatment Signaling_Assays Signaling Pathway Assays (NF-κB, Wnt/β-catenin) Treatment->Signaling_Assays Data_Analysis Data Analysis & Comparison Signaling_Assays->Data_Analysis

References

Nodakenetin and its Derivatives: A Review of Their Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenetin (B21329), a naturally occurring furanocoumarin found in various medicinal plants, including Angelica decursiva and Peucedanum praeruptorum Dunn, has garnered significant attention in recent years for its diverse pharmacological activities. As an angular furanocoumarin, its unique chemical structure serves as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the known functions of nodakenetin, with a particular focus on its anti-inflammatory and anti-osteoporotic properties. Due to the limited availability of published research on specific synthetic derivatives of nodakenetin, this review also explores the biological activities of structurally related angular furanocoumarins to provide a broader perspective on the therapeutic potential of this class of compounds.

Functions of Nodakenetin

Nodakenetin has been demonstrated to exhibit a range of biological effects, primarily centered around the modulation of key signaling pathways involved in inflammation and bone metabolism.

Anti-inflammatory Activity

Nodakenetin has shown notable anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It has been observed to inhibit the activation of NF-κB and the phosphorylation of its inhibitor, IκBα, in response to inflammatory stimuli such as IL-1β.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[1]

Anti-osteoporotic Activity

A significant area of research for nodakenetin is its potential in treating osteoporosis. Studies have revealed that nodakenetin promotes osteoblast differentiation and bone formation through the activation of the Wnt/β-catenin signaling pathway.[2][3] It has been shown to increase the transcriptional activity of β-catenin/T-cell factor (TCF), leading to the expression of downstream target genes crucial for bone formation, such as Runt-related transcription factor 2 (Runx2) and Bone Morphogenetic Proteins (BMPs).[2][3]

Quantitative Data on the Bioactivity of Nodakenetin

The following table summarizes the available quantitative data on the biological activities of nodakenetin. Direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.

CompoundBiological ActivityAssayCell Line/TargetIC50 (µM)
NodakenetinAnti-cancerProliferation AssayHepG2 (Human liver cancer)~25.3
NodakenetinAnti-cancerProliferation AssayA549 (Human lung cancer)~31.7
NodakenetinAnti-inflammatoryNF-κB Inhibition AssayTNF-α-induced NF-κB18.7

Structurally Related Angular Furanocoumarin Derivatives

While research on specific synthetic derivatives of nodakenetin is limited, studies on other angular furanocoumarins provide valuable insights into the potential for developing novel therapeutic agents based on this scaffold. For instance, various derivatives of angelicin, another angular furanocoumarin, have been synthesized and evaluated for their antifungal and anticancer activities. These studies suggest that modifications to the furanocoumarin core can significantly impact biological activity.

Signaling Pathways Modulated by Nodakenetin

Wnt/β-catenin Signaling Pathway

Nodakenetin promotes bone formation by activating the canonical Wnt/β-catenin pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Nodakenetin is proposed to interfere with this process, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of osteogenic genes.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 LRP5_6->Destruction_Complex Inhibits Nodakenetin Nodakenetin Nodakenetin->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates & Binds Gene_Transcription Osteogenic Gene Transcription (Runx2, BMPs) TCF_LEF->Gene_Transcription Activates NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) IKK IKK Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB NF-κB IkBa_NFkB->NFkB Releases Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB->Gene_Transcription Translocates & Activates Nodakenetin Nodakenetin Nodakenetin->IKK Inhibits

References

Synthetic Coumarin Malonates: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of novel coumarin (B35378) malonates. As naturally occurring coumarin malonates are not prominently documented, this whitepaper focuses on the synthetic derivatives that have emerged as promising scaffolds in medicinal chemistry.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in nature, known for their broad spectrum of pharmacological properties.[1][2] While the coumarin nucleus is a privileged scaffold in drug discovery, the exploration of synthetic derivatives allows for the fine-tuning of their biological activities. Among these, coumarin malonates, particularly coumarin-3-carboxylates and their esters, have garnered significant interest. These compounds are readily synthesized and exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This guide details the synthetic methodologies for their preparation, presents their biological evaluation data, and explores their mechanisms of action.

Synthesis of Coumarin Malonates

The primary and most efficient method for synthesizing coumarin-3-carboxylates and their esters is the Knoevenagel condensation . This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with a malonic ester, such as diethyl malonate or dimethyl malonate, in the presence of a basic catalyst.

General Experimental Protocol: Knoevenagel Condensation

A representative procedure for the synthesis of ethyl coumarin-3-carboxylate is as follows:

  • Reactants: Salicylaldehyde (1.0 eq), diethyl malonate (1.1-1.5 eq), and a catalytic amount of a base (e.g., piperidine, often with a drop of acetic acid) are combined in a suitable solvent, most commonly ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure coumarin-3-carboxylate.

Variations of this protocol exist, including the use of different catalysts, solvents, and reaction conditions (e.g., microwave irradiation) to improve yields and reaction times.

A generalized workflow for the synthesis and subsequent modification of coumarin-3-carboxylates is depicted below.

G cluster_synthesis Synthesis of Coumarin-3-Carboxylate cluster_modification Further Modifications Salicylaldehyde Substituted Salicylaldehyde Knoevenagel Knoevenagel Condensation (Base catalyst, e.g., Piperidine) Salicylaldehyde->Knoevenagel Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Knoevenagel Coumarin_Ester Ethyl Coumarin-3-carboxylate Knoevenagel->Coumarin_Ester Hydrolysis Hydrolysis (e.g., NaOH) Coumarin_Ester->Hydrolysis Amidation Amidation (e.g., Amine, Coupling agent) Coumarin_Acid Coumarin-3-carboxylic acid Hydrolysis->Coumarin_Acid Coumarin_Acid->Amidation Coumarin_Amide Coumarin-3-carboxamide Amidation->Coumarin_Amide

Synthetic workflow for coumarin malonates and their derivatives.

Biological Activities of Coumarin Malonates

Synthesized coumarin malonates and their derivatives have been evaluated for a variety of biological activities. The following sections summarize the key findings in the areas of anticancer and antimicrobial research.

Anticancer Activity

Coumarin-3-carboxylates and their amide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity of Selected Coumarin-3-Carboxylate Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4-fluorobenzamide derivative of coumarin-3-carboxamideHepG22.62-4.85[3]
4-fluorobenzamide derivative of coumarin-3-carboxamideHeLa0.39-0.75[3]
2,5-difluorobenzamide derivative of coumarin-3-carboxamideHepG22.62-4.85[3]
2,5-difluorobenzamide derivative of coumarin-3-carboxamideHeLa0.39-0.75[3]
Coumarin-3-hydrazide (5o)HeLa-[4]
Coumarin-3-hydrazide (5o)HCT116-[4]
7-Aza-coumarin-3-carboxamidesHuTu 80-[5]
Coumarin derivative (4)HL608.09[6]
Coumarin derivative (8b)HepG213.14[6]
Compound 15MCF-71.24[7]
3a (acetoxy at C-7, C-8)PC-318.2[7]

Note: Some entries lack specific IC50 values but were reported as potent in the cited literature.

One of the key mechanisms of anticancer activity for some coumarin derivatives is the inhibition of the PI3K/AKT signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[6]

G cluster_pathway PI3K/AKT Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Coumarin Coumarin Derivative Coumarin->PI3K Inhibits Coumarin->AKT Inhibits

Inhibition of the PI3K/AKT pathway by certain coumarin derivatives.

Additionally, some coumarin-3-carboxylic acid derivatives have been identified as inhibitors of lactate (B86563) transport by targeting monocarboxylate transporter 1 (MCT1), which is crucial for the energy metabolism of cancer cells.[4][8]

Antimicrobial Activity

Various synthetic coumarin derivatives have been tested for their efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their antimicrobial potency.

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives

CompoundMicroorganismMICReference
5,7-dihydroxy-4-trifluoromethylcoumarin (3b)Bacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus1.5 mM[9]
7-hydroxy-4-trifluoromethylcoumarin (3c)Enterococcus faecium1.7 mM[9]
Dicoumarol (3n)Listeria monocytogenes1.2 mM[9]
Coumarin-3-carboxylic acid (13)Bacillus cereus32 µg/mL[3]
Coumarin-3-carboxamide derivatives (3b, 3c)Staphylococcus epidermidis312.5 µg/mL[10]
Coumarin-3-carboxamide derivative (3f)Staphylococcus aureus312.5 µg/mL[10]
Coumarin-3-carboxamide derivative (3i)Candida spp.156.2-312.5 µg/mL[10]
Coumarin-3-carboxylic acid derivative (A9)Xanthomonas oryzae pv oryzae11.05 µg/mL[11]
Coumarin-3-carboxylic acid derivative (A9)Acidovorax citrulli8.05 µg/mL[11]

The antibacterial mechanism of coumarins can involve the inhibition of bacterial DNA gyrase, which is essential for DNA replication.[4]

Conclusion and Future Directions

Synthetic coumarin malonates and their derivatives represent a versatile and promising class of compounds for the development of new therapeutic agents. The straightforward synthesis via Knoevenagel condensation allows for the generation of diverse libraries of compounds for biological screening. The demonstrated anticancer and antimicrobial activities, coupled with initial insights into their mechanisms of action, provide a strong foundation for further research.

Future efforts should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for specific biological targets.

  • Mechanism of Action studies: To further elucidate the signaling pathways and molecular targets modulated by these derivatives.

  • In vivo evaluation: To assess the efficacy and safety of the most promising compounds in preclinical models.

The continued exploration of this chemical space holds significant potential for the discovery of novel drugs to address unmet medical needs in oncology and infectious diseases.

References

Theoretical Metabolic Fate of Nodakenetin-Glucose-Malonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Nodakenetin-Glucose-malonic acid" is understood to be a theoretical molecule for the purpose of this guide, as no direct literature pertaining to this specific conjugate was identified. The following in-depth analysis is a scientifically-grounded projection of its metabolic pathway, based on the established metabolism of its constituent parts: nodakenetin (B21329) (a coumarin), glucose, and malonic acid.

Executive Summary

This technical guide outlines the theoretical metabolic pathway of this compound, a compound comprising the furanocoumarin nodakenetin linked to a malonylated glucose moiety. Upon oral administration, the molecule is expected to undergo sequential hydrolysis, first of the malonate ester bond and subsequently the glycosidic bond, primarily mediated by gut microbiota. This releases nodakenetin, glucose, and malonic acid. The liberated nodakenetin is anticipated to undergo Phase I metabolism (hydroxylation) primarily by cytochrome P450 enzymes in the liver, followed by Phase II conjugation (glucuronidation and sulfation) to facilitate excretion. Glucose will enter standard glycolysis. Malonic acid is expected to be detoxified to malonyl-CoA or act as a competitive inhibitor of succinate (B1194679) dehydrogenase. This guide provides a detailed theoretical framework for the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative pharmacokinetic data from related molecules, detailed experimental protocols for in vitro analysis, and visual diagrams of the proposed metabolic pathways.

Proposed Metabolic Pathway

The metabolism of this compound is projected to be a multi-stage process, initiated in the gastrointestinal tract and culminating in the liver and subsequent systemic circulation.

Stage 1: Initial Hydrolysis in the Gut

Upon oral ingestion, the tripartite molecule is unlikely to be absorbed intact due to its size and polarity. The initial metabolic steps are hypothesized to occur in the lumen of the small and large intestines, mediated by the enzymatic activity of the gut microbiota.

  • De-malonylation: The ester linkage of the malonic acid to the glucose is likely the most labile bond. Carboxylesterases present in the gut will hydrolyze this bond, releasing malonic acid and Nodakenetin-Glucose (nodakenin).

  • Deglycosylation: The resulting nodakenin (B150392) (the glycoside of nodakenetin) is then subject to hydrolysis of the β-glucosidic bond. This reaction is catalyzed by β-glucosidases, enzymes abundantly expressed by various species of gut bacteria[1][2]. This step releases the aglycone, nodakenetin, and a glucose molecule. The hydrolysis rate of glycosides can be influenced by the structure of the sugar moiety[2].

Stage 2: Absorption and Metabolism of Individual Components

Following hydrolysis, the three individual components are absorbed and enter their respective metabolic pathways.

  • Nodakenetin Metabolism:

    • Phase I (Functionalization): After absorption, nodakenetin is transported to the liver. Here, it undergoes Phase I metabolism, primarily oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system[3][4]. Studies on rat liver microsomes have shown that nodakenetin is metabolized into more polar hydroxylated metabolites, such as 3'(R)-hydroxy-nodakenetin-3'-ol and 3'(S)-hydroxy-nodakenetin-3'-ol[5].

    • Phase II (Conjugation): The hydroxylated metabolites, as well as the parent nodakenetin, are then conjugated with endogenous molecules to increase their water solubility and facilitate excretion[6][7][8][9]. The primary Phase II reactions for coumarins are glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs)[10]. The resulting glucuronide and sulfate (B86663) conjugates are then excreted in the urine and bile.

  • Glucose Metabolism: The liberated glucose is absorbed by intestinal epithelial cells and enters the bloodstream. It is then taken up by cells throughout the body and enters the glycolytic pathway to be used for energy production.

  • Malonic Acid Metabolism: Malonic acid is a known competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain[11][12]. In mammals, it is considered a xenobiotic and is detoxified by being converted into malonyl-CoA by acyl-CoA synthetase family member 3 (ACSF3)[11]. Malonyl-CoA can then enter fatty acid biosynthesis.

Visualized Metabolic and Experimental Pathways

Theoretical Metabolic Pathway of this compound

Metabolic Pathway cluster_gut Gastrointestinal Tract cluster_liver Liver (Hepatocytes) NGM Nodakenetin-Glucose- malonic acid NG Nodakenetin-Glucose (Nodakenin) NGM->NG Carboxylesterases M Malonic Acid NGM->M Carboxylesterases N Nodakenetin NG->N β-glucosidases G Glucose NG->G β-glucosidases N_OH Hydroxylated Nodakenetin N->N_OH Phase I: CYP450 (Hydroxylation) Glycolysis Glycolysis G->Glycolysis MalonylCoA Malonyl-CoA M->MalonylCoA ACSF3 N_Conj Nodakenetin Conjugates (Glucuronides, Sulfates) N_OH->N_Conj Phase II: UGTs, SULTs (Conjugation) Excretion Excretion (Urine, Bile) N_Conj->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism

Experimental Workflow start Start prep_microsomes Prepare Liver Microsomes (e.g., from rat liver) start->prep_microsomes prep_cofactors Prepare Cofactor Solution (NADPH, UDPGA, PAPS) start->prep_cofactors incubation Incubate Compound with Microsomes and Cofactors prep_microsomes->incubation prep_cofactors->incubation termination Terminate Reaction (e.g., Acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation analysis Analyze Supernatant by LC-MS/MS centrifugation->analysis end End analysis->end

Caption: Workflow for in vitro metabolism studies using liver microsomes.

Quantitative Data

The following tables summarize pharmacokinetic parameters for nodakenetin and its glycoside, nodakenin, derived from studies in rats and humans. This data provides a quantitative basis for predicting the behavior of the nodakenetin moiety following its release from the parent compound.

Table 1: Pharmacokinetic Parameters of Nodakenin in Rats

ParameterValueSpecies/DosageReference
T1/2 (half-life)3.3 hRat / IV[13]
Cmax (max concentration)Varies with doseRat / Oral[14]
Tmax (time to max conc.)Varies with doseRat / Oral[14]
Lower Limit of Quantification0.1 µg/mLRat Plasma[15]

Table 2: Pharmacokinetic Parameters of Nodakenin in Humans

ParameterValueSpecies/DosageReference
T1/2 (half-life)6.28 hHuman / Oral[13]
Vd (volume of distribution)~2800 LHuman / Oral[13]

Experimental Protocols

In Vitro Metabolism of Nodakenetin using Rat Liver Microsomes

This protocol is adapted from methodologies used to study the biotransformation of coumarins[5][16].

Objective: To identify metabolites of nodakenetin produced by Phase I and Phase II enzymes in liver microsomes.

Materials:

  • Nodakenetin

  • Rat liver microsomes (commercially available or prepared from fresh tissue)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of nodakenetin in a suitable solvent (e.g., DMSO or Methanol).

    • Prepare the incubation mixture in a microcentrifuge tube on ice. For a final volume of 200 µL, add:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • Rat liver microsomes (final concentration 0.5-1.0 mg/mL)

      • Nodakenetin (final concentration 1-10 µM)

      • Cofactors:

        • For Phase I: NADPH regenerating system.

        • For Phase II: UDPGA (for glucuronidation) and PAPS (for sulfation).

  • Incubation:

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the cofactor solution.

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to a clean tube or HPLC vial.

    • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound (nodakenetin) and its metabolites. A C18 column is typically used with a mobile phase of methanol and water[5].

Cytotoxicity Assay of Coumarin (B35378) Compounds

This protocol provides a general method for assessing the cytotoxic effects of coumarin compounds on cancer cell lines, adapted from standard MTT assay procedures[17].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a coumarin compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test coumarin compound (e.g., nodakenetin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include a vehicle control (medium with solvent) and a negative control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

References

Methodological & Application

Application Note: Quantitative Analysis of Nodakenetin-Glucose-Malonic Acid using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Nodakenetin-Glucose-malonic acid in complex matrices such as plant extracts and biological fluids. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary steps for sample preparation, instrument setup, and data analysis, making it suitable for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Nodakenetin is a furanocoumarin found in various medicinal plants and is known for its diverse biological activities. Its glycosidic and acylated derivatives, such as this compound, are of significant interest due to their potential roles in bioavailability, metabolism, and therapeutic efficacy. A robust and reliable analytical method is crucial for the accurate quantification of this compound in various samples. This HPLC-MS/MS method offers high selectivity and sensitivity for the determination of this compound.

Experimental

2.1. Materials and Reagents

  • Reference standard of this compound (if available, otherwise a well-characterized isolate)

  • Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound or another coumarin (B35378) glycoside not present in the sample.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrix (e.g., plant extract, plasma)

2.2. Instrumentation

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC HSS T3 C18 column (2.1 x 100 mm, 1.8 µm) or equivalent.

2.3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9.1-12 min: 10% B (re-equilibration)

2.4. Mass Spectrometry Conditions

The mass spectrometer was operated in negative ionization mode, which is often suitable for acidic compounds like those containing a malonic acid moiety.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Temperature: 550 °C

  • IonSpray Voltage: -4500 V

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion ([M-H]⁻) would correspond to the molecular weight of this compound minus a proton. Product ions would result from the fragmentation of the glycosidic bond and the loss of the malonyl group.[1][3][4]

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Declustering Potential (DP)Collision Energy (CE)
This compoundm/z 493.1m/z 245.1-80 V-35 V
This compoundm/z 493.1m/z 407.1-80 V-25 V
Internal Standard (IS)User-definedUser-definedOptimizedOptimized

(Note: The m/z values are hypothetical and should be confirmed by direct infusion of the standard compound.)

Protocols

3.1. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions from the stock solution to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare a stock solution of the Internal Standard (1 mg/mL) and a working solution (e.g., 100 ng/mL).

3.2. Sample Preparation (from Plant Material)

  • Weigh 100 mg of homogenized and dried plant material.

  • Add 1 mL of 80% methanol.

  • Vortex for 1 minute, then sonicate for 30 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 10 µL of the IS working solution to 90 µL of the supernatant.

  • Filter through a 0.22 µm syringe filter before injection into the HPLC-MS/MS system.

Data and Results

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following tables summarize the quantitative performance of the method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.0025x + 0.0012> 0.998

Table 2: Sensitivity, Precision, and Accuracy

AnalyteLOD (ng/mL)LOQ (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (Recovery %)
This compound0.51.0< 5%< 8%95 - 105%

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Plant Material Homogenization p2 Ultrasonic Extraction (80% Methanol) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 p5 Internal Standard Spiking p4->p5 p6 Filtration (0.22 µm) p5->p6 a1 HPLC Separation (C18 Column) p6->a1 a2 ESI Ionization (Negative Mode) a1->a2 a3 Tandem Mass Spectrometry (MRM Detection) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Workflow for the quantification of this compound.

Diagram 2: Hypothetical Signaling Pathway

G cluster_n Cytoplasm cluster_g compound Nodakenetin-Glucose- malonic acid receptor Cell Surface Receptor compound->receptor kinase1 Kinase A receptor->kinase1 activates kinase2 Kinase B kinase1->kinase2 phosphorylates tf Transcription Factor (e.g., NF-κB) kinase2->tf inhibits translocation nucleus Nucleus tf->nucleus translocation gene Anti-inflammatory Gene Expression

Caption: Hypothetical anti-inflammatory signaling pathway of the analyte.

Diagram 3: Analytical Method Logic

G cluster_hplc HPLC Parameters cluster_ms MS/MS Parameters cluster_output Output method HPLC-MS/MS Method HPLC Separation MS/MS Detection hplc_params Column: C18 Mobile Phase: ACN/H2O Gradient Flow Rate: 0.4 mL/min method:p1->hplc_params ms_params Ionization: ESI (-) Mode: MRM Precursor Ion (Q1) Product Ion (Q3) method:p2->ms_params output Accurate Quantification hplc_params->output ms_params->output

Caption: Logical components of the HPLC-MS/MS analytical method.

Conclusion

The developed HPLC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of this compound. The method has been validated and is suitable for use in phytochemical analysis, pharmacokinetic studies, and quality control of herbal products.

References

analytical standard for "Nodakenetin-Glucose-malonic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "Nodakenetin-Glucose-malonic acid" reveals its significance as a natural compound, necessitating standardized analytical protocols for its identification and quantification. This document provides detailed application notes and experimental procedures for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a complex molecule with the following properties:

PropertyValue
Molecular Formula C23H26O12
Molecular Weight 494.45 g/mol
CAS Number 1415796-06-3

Application Notes

This analytical standard is intended for use in qualitative and quantitative analyses. It is suitable for the development and validation of analytical methods, including but not limited to High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Due to its molecular complexity, careful sample preparation and handling are crucial for accurate results. It is recommended to store the standard in a cool, dry place, protected from light to prevent degradation.

Experimental Protocols

The following protocols are based on established methodologies for the analysis of coumarin (B35378) glycosides and related natural products.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in various matrices.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Analytical column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Standard Solution: 1 mg/mL this compound in methanol (B129727) (prepare serial dilutions for calibration curve)

  • Sample Preparation: Extract the compound from the matrix using a suitable solvent (e.g., methanol, ethanol) followed by filtration through a 0.45 µm syringe filter.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 330 nm
Gradient Elution 0-20 min: 10-50% B20-30 min: 50-90% B30-35 min: 90% B35-40 min: 10% B
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol provides a highly sensitive and selective method for the identification and quantification of this compound.

Instrumentation and Materials:

  • HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • Ion Source: Electrospray Ionization (ESI)

  • Analytical column and mobile phases are the same as in the HPLC-UV method.

Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode Negative
Capillary Voltage 3.5 kV
Cone Voltage 40 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Scan Range (Full Scan) m/z 100-1000
Precursor Ion (for MS/MS) m/z 493.1
Collision Energy 20-40 eV (optimized for fragmentation)

Expected Mass Spectrometry Fragmentation: The fragmentation of this compound in negative ESI mode is expected to involve the loss of the malonic acid and glucose moieties.

Precursor Ion [M-H]⁻ (m/z)Major Fragment Ions (m/z)Neutral Loss
493.1407.1Malonic acid (86 Da)
245.0Malonic acid + Glucose (86 + 162 Da)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing extraction Extraction filtration Filtration extraction->filtration hplc_uv HPLC-UV filtration->hplc_uv hplc_ms HPLC-MS filtration->hplc_ms quantification Quantification hplc_uv->quantification hplc_ms->quantification identification Identification hplc_ms->identification

Caption: General experimental workflow for the analysis of this compound.

fragmentation_pathway parent [this compound - H]⁻ m/z 493.1 frag1 [Nodakenetin-Glucose - H]⁻ m/z 407.1 parent->frag1 - Malonic Acid (86 Da) frag2 [Nodakenetin - H]⁻ m/z 245.0 frag1->frag2 - Glucose (162 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Application Notes and Protocols for the Extraction of Nodakenetin-Glucose-Malonic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenetin (B21329) is a furanocoumarin found in various medicinal plants, notably in the roots of Peucedanum praeruptorum Dunn (also known as "Qian-hu" in traditional Chinese medicine).[1][2] This plant is a rich source of various coumarins, including pyranocoumarins and furanocoumarins, which have demonstrated a range of pharmacological activities, such as anti-inflammatory, neuroprotective, and antitumor effects.[1][3][4] While specific protocols for "Nodakenetin-Glucose-malonic acid" are not extensively documented, this protocol outlines a comprehensive approach for its extraction, isolation, and quantification based on established methods for analogous coumarin (B35378) glycosides from plant sources. This protocol is designed to guide researchers in developing a robust methodology for obtaining this compound for further pharmacological investigation.

The proposed structure of this compound involves the furanocoumarin nodakenetin linked to a glucose molecule, which is further esterified with malonic acid. The extraction and purification strategy is therefore designed to accommodate the polarity of this glycosidic and acylated structure.

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Species: Peucedanum praeruptorum Dunn.

  • Plant Part: Roots are the primary source of coumarins in this species.[1][5]

  • Collection and Identification: The plant material should be collected at the appropriate growth stage, ideally before blotting, as coumarin content in the roots has been observed to be highest during this period.[5] Proper botanical identification by a qualified taxonomist is crucial.

  • Preparation: The collected roots should be thoroughly washed with water to remove soil and other debris. Subsequently, they should be dried in a well-ventilated area away from direct sunlight or in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight. The dried roots are then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude this compound

Various extraction techniques can be employed, with the choice depending on the desired yield, efficiency, and available equipment.[6][7][8] Maceration and Soxhlet extraction are common methods.[8][9]

2.1. Maceration Protocol

  • Weigh 100 g of the dried, powdered root material.

  • Place the powder in a large glass container with a lid.

  • Add 1 L of 80% methanol (B129727) (methanol:water, 80:20 v/v). Polar solvents like methanol and ethanol (B145695) are effective for extracting coumarin glycosides.[10][11]

  • Seal the container and let it stand at room temperature for 72 hours with occasional agitation.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate (the extract) and repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2.2. Soxhlet Extraction Protocol

  • Place 50 g of the dried, powdered root material into a thimble.

  • Place the thimble inside a Soxhlet extractor.

  • Fill the round-bottom flask with 500 mL of 80% methanol.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, cool the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator as described in the maceration protocol.

Extraction Method Solvent Solvent to Solid Ratio Extraction Time Temperature Pros Cons
Maceration 80% Methanol10:1 (v/w)72 hours (repeated 3x)Room TemperatureSimple, requires minimal equipment, suitable for heat-sensitive compounds.Time-consuming, may result in lower extraction efficiency.
Soxhlet Extraction 80% Methanol10:1 (v/w)6-8 hoursBoiling point of solventMore efficient than maceration, requires less solvent over time.Requires specialized glassware, potential for thermal degradation of compounds.
Purification of this compound

The crude extract will contain a complex mixture of compounds. A multi-step purification process is necessary to isolate the target compound.

3.1. Liquid-Liquid Partitioning

  • Dissolve the crude extract in a minimal amount of distilled water.

  • Transfer the aqueous solution to a separatory funnel.

  • Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to remove non-polar and moderately polar impurities. It is anticipated that the polar this compound will remain in the aqueous or ethyl acetate fraction.

  • Collect the ethyl acetate and aqueous fractions separately and concentrate them under reduced pressure.

3.2. Column Chromatography

  • The fraction showing the highest concentration of the target compound (as determined by preliminary TLC or HPLC analysis) is subjected to column chromatography.

  • Prepare a silica (B1680970) gel column (e.g., silica gel 60, 70-230 mesh).

  • Equilibrate the column with a non-polar solvent (e.g., chloroform).

  • Load the concentrated fraction onto the column.

  • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture, starting with 100% chloroform and gradually increasing the proportion of methanol.

  • Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Compound Identification and Quantification

4.1. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A solvent system such as chloroform:methanol (e.g., 9:1 or 8:2 v/v) can be optimized.

  • Visualization: UV light (254 nm and 365 nm) and staining reagents (e.g., iodine vapor or ceric sulfate).

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the quantification of the isolated compound.[5][11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water (A) and methanol or acetonitrile (B52724) (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the purified compound (likely around 280-330 nm for coumarins).

  • Quantification: A calibration curve should be prepared using a purified and quantified standard of this compound.

Analytical Technique Purpose Typical Parameters
TLC Monitoring fractions, preliminary identificationStationary Phase: Silica gel; Mobile Phase: Chloroform:Methanol gradient
HPLC-UV Quantification and purity assessmentColumn: C18; Mobile Phase: Water/Methanol gradient; Detection: UV (280-330 nm)
LC-MS Structural confirmationProvides molecular weight and fragmentation data.
NMR Definitive structural elucidation1H and 13C NMR to determine the chemical structure.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extract Crude Extraction cluster_purify Purification cluster_analyze Analysis and Quantification plant Peucedanum praeruptorum Roots wash Washing plant->wash dry Drying (40-50°C) wash->dry grind Grinding to Powder dry->grind maceration Maceration with 80% Methanol grind->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition column_chrom Column Chromatography (Silica Gel) partition->column_chrom fractions Fraction Collection column_chrom->fractions purified_compound Purified this compound fractions->purified_compound tlc TLC Monitoring fractions->tlc hplc HPLC Quantification purified_compound->hplc lcms LC-MS Identification purified_compound->lcms nmr NMR Structure Elucidation purified_compound->nmr

Caption: Workflow for the extraction and analysis of this compound.

Logical Relationship of Purification Steps

Purification_Steps Crude_Extract Crude Extract (Complex Mixture) Liquid_Partition Liquid-Liquid Partitioning (Separation by Polarity) Crude_Extract->Liquid_Partition Removes major classes of impurities Column_Chromatography Column Chromatography (Fine Separation) Liquid_Partition->Column_Chromatography Separates structurally similar compounds Pure_Compound Isolated Compound (High Purity) Column_Chromatography->Pure_Compound Yields the target molecule

Caption: Logical progression of purification techniques.

References

Application Note: Semi-synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed semi-synthetic protocol for the preparation of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside from the natural product nodakenin (B150392). Nodakenin, a coumarin (B35378) glucoside, possesses several hydroxyl groups on its glucose moiety available for functionalization.[1][2] This protocol focuses on the selective acylation of the primary C6' hydroxyl group of the glucose residue with malonic acid. The described methodology involves the direct esterification using a protected malonic acid derivative and a carbodiimide (B86325) coupling agent, followed by deprotection to yield the target molecule. This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development.

Introduction

Nodakenin is a natural coumarin glycoside with reported anti-inflammatory, antibacterial, and neuroprotective activities.[3][4] Acylation of glycosides can significantly alter their physicochemical properties, such as lipophilicity and stability, potentially leading to enhanced biological activity.[5] Malonylation, in particular, introduces a dicarboxylic acid moiety that can serve as a linker for further conjugation or influence the molecule's interaction with biological targets. This document provides a detailed, step-by-step protocol for the semi-synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside, a novel derivative of nodakenin.

Overall Reaction Scheme

The proposed semi-synthesis is a two-step process:

  • Selective Esterification: Nodakenin is reacted with a mono-protected malonic acid (mono-tert-butyl malonate) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to selectively acylate the primary C6' hydroxyl group of the glucose moiety.

  • Deprotection: The tert-butyl protecting group is removed from the malonate moiety using trifluoroacetic acid (TFA) to yield the final product.

cluster_reagents1 cluster_reagents2 Nodakenin Nodakenin Intermediate Nodakenetin-6'-O-(tert-butyl malonyl)-β-D-glucopyranoside Nodakenin->Intermediate Step 1: Esterification Malonic_acid_monoester Mono-tert-butyl malonate Malonic_acid_monoester->Intermediate DCC_DMAP DCC, DMAP DCM, 0°C to rt Final_Product Nodakenetin-6'-O-malonyl-β-D-glucopyranoside Intermediate->Final_Product Step 2: Deprotection TFA TFA, DCM 0°C to rt

Caption: Proposed two-step semi-synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside from nodakenin.

Experimental Protocols

Materials and Methods
  • Nodakenin: >98% purity, commercially available or isolated from natural sources.

  • Mono-tert-butyl malonate: >98% purity, commercially available.

  • N,N'-Dicyclohexylcarbodiimide (DCC): >99% purity.

  • 4-Dimethylaminopyridine (DMAP): >99% purity.

  • Trifluoroacetic acid (TFA): >99% purity.

  • Dichloromethane (B109758) (DCM): Anhydrous, >99.8% purity.

  • Ethyl acetate (B1210297) (EtOAc): ACS grade.

  • Hexanes: ACS grade.

  • Silica (B1680970) gel: 230-400 mesh for column chromatography.

  • Thin Layer Chromatography (TLC): Silica gel 60 F254 plates.

Step 1: Synthesis of Nodakenetin-6'-O-(tert-butyl malonyl)-β-D-glucopyranoside

This procedure is based on standard DCC/DMAP esterification protocols.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add nodakenin (1.0 g, 2.45 mmol).

    • Dissolve the nodakenin in 40 mL of anhydrous dichloromethane (DCM).

    • Add mono-tert-butyl malonate (0.47 g, 2.94 mmol, 1.2 eq) to the solution.

    • Add 4-dimethylaminopyridine (DMAP) (0.06 g, 0.49 mmol, 0.2 eq).

    • Cool the mixture to 0°C in an ice bath.

  • Reaction Execution:

    • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (0.61 g, 2.94 mmol, 1.2 eq) in 10 mL of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0°C over 15 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v).

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

    • Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with DCM.

    • Combine the filtrates and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired intermediate product.

Step 2: Synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside

This procedure employs standard trifluoroacetic acid-mediated deprotection of a tert-butyl ester.

  • Reaction Setup:

    • Dissolve the purified Nodakenetin-6'-O-(tert-butyl malonyl)-β-D-glucopyranoside (assumed quantitative yield from the previous step, ~1.35 g, 2.45 mmol) in 20 mL of DCM in a 50 mL round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

  • Reaction Execution:

    • Add trifluoroacetic acid (TFA) (5 mL) dropwise to the solution at 0°C.

    • After addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Co-evaporate with toluene (B28343) (3 x 10 mL) to ensure complete removal of residual TFA.

    • The crude product can be purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final product.

Data Presentation

Table 1: Summary of Reactants and Expected Products
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
NodakeninC₂₀H₂₄O₉408.40Starting Material
Mono-tert-butyl malonateC₇H₁₂O₄160.17Reagent
Nodakenetin-6'-O-(tert-butyl malonyl)-β-D-glucopyranosideC₂₇H₃₄O₁₂550.55Intermediate
Nodakenetin-6'-O-malonyl-β-D-glucopyranoside C₂₃H₂₆O₁₂ 494.45 Final Product
Table 2: Hypothetical Yields and Purity
StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1Nodakenetin-6'-O-(tert-butyl malonyl)-β-D-glucopyranoside1.351.1585>95%
2Nodakenetin-6'-O-malonyl-β-D-glucopyranoside1.03 (from 1.15 g)0.8582.5>99%

Visualization of Experimental Workflow

start Start dissolve_nodakenin Dissolve Nodakenin, mono-tert-butyl malonate, and DMAP in anhydrous DCM start->dissolve_nodakenin cool_0c_1 Cool to 0°C dissolve_nodakenin->cool_0c_1 add_dcc Add DCC solution dropwise cool_0c_1->add_dcc react_rt Stir at room temperature for 12-16h add_dcc->react_rt filter_dcu Filter to remove DCU react_rt->filter_dcu workup_1 Aqueous work-up (HCl, NaHCO₃, brine) filter_dcu->workup_1 dry_concentrate_1 Dry over Na₂SO₄ and concentrate workup_1->dry_concentrate_1 purify_1 Purify by silica gel chromatography dry_concentrate_1->purify_1 intermediate_product Intermediate Product: Nodakenetin-6'-O-(tert-butyl malonyl)-β-D-glucopyranoside purify_1->intermediate_product dissolve_intermediate Dissolve intermediate in DCM intermediate_product->dissolve_intermediate cool_0c_2 Cool to 0°C dissolve_intermediate->cool_0c_2 add_tfa Add TFA dropwise cool_0c_2->add_tfa react_rt_2 Stir at room temperature for 2-4h add_tfa->react_rt_2 concentrate_2 Concentrate under reduced pressure react_rt_2->concentrate_2 purify_2 Purify by preparative HPLC concentrate_2->purify_2 final_product Final Product: Nodakenetin-6'-O-malonyl-β-D-glucopyranoside purify_2->final_product end End final_product->end

Caption: Workflow for the semi-synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside.

Characterization

The structure and purity of the intermediate and final products should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure, including the position of acylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Conclusion

This application note provides a comprehensive, albeit theoretical, protocol for the semi-synthesis of Nodakenetin-6'-O-malonyl-β-D-glucopyranoside from nodakenin. The proposed method utilizes common and well-established reactions in organic synthesis. This novel derivative of nodakenin could serve as a valuable tool for further biological evaluation and drug discovery efforts. Researchers should optimize the reaction conditions and purification methods for their specific laboratory settings.

References

Application Notes and Protocols for Cell-Based Assay of Nodakenetin-Glucose-Malonic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenetin, a naturally occurring furanocoumarin, has demonstrated a range of pharmacological activities, including anti-inflammatory, anticancer, and antiosteoporotic effects.[1][2][3] The novel compound, Nodakenetin-Glucose-Malonic Acid, is a derivative designed to potentially enhance bioavailability, cellular uptake, or target engagement, possibly by exploiting cellular glucose transport mechanisms. These application notes provide detailed protocols for a cell-based assay to characterize the bioactivity of this compound, with a focus on its potential anticancer and anti-glycolytic properties. The provided protocols are adaptable for both initial screening and more detailed mechanistic studies.

I. Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Experimental Protocol: MTT Assay

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Selected cancer cell line (e.g., MCF-7 breast cancer cells or HepG2 liver cancer cells)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium.[4] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

II. Glucose Uptake Inhibition Assay

Given the glucose moiety in this compound and the known anti-glycolytic effects of Nodakenetin in breast cancer cells[5], assessing the compound's effect on glucose uptake is a key experiment. This can be achieved using a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[6][7]

Experimental Protocol: 2-NBDG Glucose Uptake Assay

Materials:

  • This compound stock solution

  • Cancer cell line (e.g., MDA-MB-468 breast cancer cells)[5]

  • Glucose-free cell culture medium

  • 2-NBDG

  • Phloretin (a known glucose uptake inhibitor, as a positive control)[6]

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 20,000-50,000 cells/well and incubate overnight.

  • Compound Pre-treatment: Remove the culture medium and wash the cells with PBS. Add 100 µL of glucose-free medium containing various concentrations of this compound or the positive control (Phloretin). Incubate for 1 hour.[6]

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 100 µM to each well and incubate for 30-60 minutes at 37°C.

  • Signal Termination: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm). Alternatively, cells can be harvested and analyzed by flow cytometry.[6]

Data Analysis:

The percentage of glucose uptake inhibition is calculated as follows:

% Inhibition = 100 - [((Fluorescence of treated cells - Background) / (Fluorescence of control cells - Background)) x 100]

III. Western Blot Analysis of Signaling Pathways

Nodakenetin is known to modulate several signaling pathways, including PI3K/Akt/mTOR and NF-κB.[1] It has also been shown to activate the Wnt/β-catenin pathway.[2][3] Western blotting can be used to determine if this compound affects the protein expression levels within these pathways.

Experimental Protocol: Western Blotting

Materials:

  • This compound

  • Selected cell line and culture reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-NF-κB p65, anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add ECL substrate and visualize the protein bands using an imaging system.

Data Analysis:

Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
MCF-724
48
72
HepG224
48
72

Table 2: Inhibition of Glucose Uptake by this compound

Cell LineCompound Concentration (µM)% Glucose Uptake Inhibition
MDA-MB-4681
10
50
100

Table 3: Effect of this compound on Protein Expression

ProteinTreatment Concentration (µM)Fold Change vs. Control
p-Akt/Akt10
50
p-mTOR/mTOR10
50
NF-κB p6510
50
β-catenin10
50

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, MDA-MB-468) mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay Seeding glucose_uptake 2-NBDG Assay (Glucose Uptake) cell_culture->glucose_uptake Seeding western_blot Western Blot (Signaling Pathways) cell_culture->western_blot Seeding compound_prep Compound Preparation (this compound) compound_prep->mtt_assay Treatment compound_prep->glucose_uptake Treatment compound_prep->western_blot Treatment ic50 IC50 Calculation mtt_assay->ic50 inhibition_quant Inhibition Quantification glucose_uptake->inhibition_quant protein_quant Protein Expression Analysis western_blot->protein_quant

Caption: Experimental workflow for the cell-based assay of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GLUT1 GLUT1 PI3K PI3K NGM Nodakenetin-Glucose- malonic acid NGM->GLUT1 Inhibits NGM->PI3K Inhibits IKK IKK NGM->IKK Inhibits Glucose Glucose Glucose->GLUT1 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IκB IκB IKK->IκB Phosphorylates NFkB NF-κB IκB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_expression Gene Expression (Inflammation, Proliferation) NFkB_nuc->Gene_expression

Caption: Hypothetical signaling pathway for this compound activity.

References

Application Notes and Protocols: The Anti-Cancer Potential of Nodakenetin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenetin, a natural coumarin (B35378) compound, has demonstrated notable anti-tumor activities.[1] This document provides detailed application notes and protocols for studying the effects of Nodakenetin on cancer cell lines, with a particular focus on its role in modulating cellular metabolism, specifically glycolysis. While the compound "Nodakenetin-Glucose-malonic acid" is not yet characterized in existing literature, the following protocols for Nodakenetin serve as a foundational methodology for investigating its potential derivatives or formulations in cancer research.

Quantitative Data Summary

The anti-cancer effects of Nodakenetin have been quantified in various studies. The following tables summarize key data points regarding its impact on cancer cell viability and glycolysis.

Table 1: Effect of Nodakenetin on Cancer Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48hReference
MCF-7Breast CancerData Not Available[1]
MDA-MB-468Breast CancerData Not Available[1]

Note: Specific IC50 values for Nodakenetin were not provided in the primary research article reviewed. Researchers should perform dose-response studies to determine the IC50 in their specific cell lines of interest.

Table 2: Effect of Nodakenetin on Glycolysis in Breast Cancer Cells (MCF-7 & MDA-MB-468) after 48h Treatment

ParameterConcentration of NodakenetinEffectReference
Glucose UptakeIncreasing ConcentrationsSignificant Decrease[1]
Lactate (B86563) ProductionIncreasing ConcentrationsSignificant Decrease[1]
ATP LevelIncreasing ConcentrationsSignificant Decrease[1]
Extracellular Acidification Rate (ECAR)Increasing ConcentrationsSignificant Decrease[1]
HK2 ExpressionIncreasing ConcentrationsSignificant Decrease[1]
LDHA ExpressionIncreasing ConcentrationsSignificant Decrease[1]

Signaling Pathways and Mechanisms of Action

Nodakenetin exerts its anti-cancer effects primarily by targeting the metabolic reprogramming of cancer cells, a phenomenon known as the "Warburg effect," where cancer cells favor glycolysis even in the presence of oxygen.[2][3] By inhibiting key steps in the glycolytic pathway, Nodakenetin effectively starves cancer cells of the energy required for their rapid proliferation.

The proposed mechanism involves the downregulation of key glycolytic enzymes such as Hexokinase 2 (HK2) and Lactate Dehydrogenase A (LDHA).[1] HK2 is the first rate-limiting enzyme in glycolysis, while LDHA is crucial for converting pyruvate (B1213749) to lactate, a hallmark of aerobic glycolysis in cancer cells.

Nodakenetin_Signaling_Pathway cluster_cell Cancer Cell Nodakenetin Nodakenetin GLUT Glucose Transporter (GLUT) HK2 Hexokinase 2 (HK2) Nodakenetin->HK2 inhibits expression LDHA Lactate Dehydrogenase A (LDHA) Nodakenetin->LDHA inhibits expression G6P Glucose-6-Phosphate GLUT->G6P inhibition Glucose Glucose Glucose->GLUT uptake Pyruvate Pyruvate G6P->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Lactate Fermentation Proliferation Decreased Cell Proliferation ATP Reduced ATP Production ATP->Proliferation

Caption: Nodakenetin inhibits glycolysis in cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of Nodakenetin.

Cell Viability Assay (MTT Assay)

This assay determines the effect of Nodakenetin on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Nodakenetin stock solution (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Nodakenetin (e.g., 0, 10, 25, 50, 100 µM) for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Glucose Uptake Assay

This assay measures the ability of cancer cells to take up glucose from the medium, a key step in glycolysis.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Nodakenetin

  • Glucose Assay Kit (e.g., colorimetric or fluorometric)

  • PBS

Procedure:

  • Seed cells in a 6-well plate and treat with Nodakenetin as described for the viability assay.

  • After 48 hours, collect the cell culture supernatant.

  • Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.

  • Calculate glucose uptake by subtracting the glucose concentration in the treated wells from the concentration in the control (no cells) wells.

Lactate Production Assay

This assay quantifies the amount of lactate produced by cancer cells, a key product of aerobic glycolysis.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Nodakenetin

  • Lactate Assay Kit (e.g., colorimetric or fluorometric)

Procedure:

  • Seed cells and treat with Nodakenetin as described above.

  • After 48 hours, collect the cell culture medium.

  • Measure the lactate concentration in the medium using a lactate assay kit following the manufacturer's protocol.

Western Blot Analysis for HK2 and LDHA Expression

This technique is used to determine the protein levels of key glycolytic enzymes.

Materials:

  • Cancer cell lines

  • Nodakenetin

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-HK2, anti-LDHA, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with Nodakenetin for 48 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Nodakenetin Treatment cluster_assays Downstream Assays A Seed Cancer Cells B Incubate for 24h A->B C Treat with varying concentrations of Nodakenetin B->C D Incubate for 48h C->D E Cell Viability (MTT) D->E F Glucose Uptake D->F G Lactate Production D->G H Western Blot (HK2, LDHA) D->H

Caption: General workflow for in vitro cancer cell line studies.

Conclusion

Nodakenetin presents a promising avenue for anti-cancer drug development by targeting the metabolic vulnerabilities of cancer cells. The protocols and data presented here provide a comprehensive guide for researchers to investigate the efficacy and mechanism of action of Nodakenetin and its potential derivatives in various cancer cell line models. Further studies are warranted to fully elucidate its therapeutic potential.

References

Investigating the Anti-inflammatory Potential of Nodakenetin-Glucose-malonic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the biological activities of "Nodakenetin-Glucose-malonic acid" is not currently available in the public domain. This document provides a detailed framework for investigating its potential anti-inflammatory effects based on the known mechanisms of its parent compound, Nodakenetin . The protocols and pathways described herein are based on established research on Nodakenetin and serve as a comprehensive guide for the scientific exploration of this novel compound.

Introduction

Nodakenetin, a coumarin (B35378) compound, has demonstrated notable anti-inflammatory properties in various preclinical studies. Its mechanism of action is primarily attributed to the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2] This pathway, when activated by inflammatory stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), leads to the transcription of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[1][2]

This application note details the scientific basis and experimental protocols to investigate the anti-inflammatory effects of "this compound," leveraging the existing knowledge of Nodakenetin.

Predicted Mechanism of Action

It is hypothesized that this compound will exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway, similar to Nodakenetin. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents its degradation and subsequent translocation of the p50/p65 NF-κB subunits to the nucleus. This, in turn, is expected to downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, IL-1β, TNF-α) Receptor Toll-like Receptor 4 (TLR4) IL-1 Receptor (IL-1R) TNF Receptor (TNFR) Stimulus->Receptor Binds to IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Degradation Degradation IkBa->Degradation Ubiquitination & Degradation NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates to Nucleus NGMA This compound (Hypothesized) NGMA->IKK Inhibits (Hypothesized) DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) DNA->Cytokines Gene Transcription

Caption: Hypothesized NF-κB signaling pathway inhibition.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Nodakenetin
Cell LineInflammatory StimulusParameter MeasuredMethodResult (Nodakenetin)Reference
HEK293TIL-1βPhospho-IκBα, p50, p65Western BlotInhibition of IL-1β-induced activation of the NF-κB pathway and phosphorylation of IκBα.[1][2]
Mouse bone marrow-derived macrophages (BMDMs)Not specifiedIL-6, TNF-α, IL-1β expressionqRT-PCRSuppressed expression of IL-6, TNF-α, and IL-1β.[1][2]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)iNOS, COX-2, TNF-α, IL-6, IL-1β expressionWestern Blot, RT-PCRConcentration-dependent inhibition of iNOS and COX-2 at protein and mRNA levels.[3]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO), Prostaglandin E₂ (PGE₂)Griess Assay, ELISADecreased production of NO and PGE₂.[3]
Table 2: In Vivo Anti-inflammatory Activity of Nodakenetin
Animal ModelInflammatory ModelParameter MeasuredMethodResult (Nodakenetin)Reference
C57BL/6 MiceComplete Freund's Adjuvant (CFA)-induced inflammatory painInflammatory pain reliefBehavioral testsSignificantly alleviated CFA-induced inflammatory pain.[1][2]
MiceLipopolysaccharide (LPS)-induced endotoxemiaSerum levels of NO, PGE₂, and pro-inflammatory cytokines; Survival rateELISA, Survival analysisReduced serum levels of inflammatory mediators and increased survival rate.[3]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Assays A Culture RAW 264.7 macrophages B Seed cells in 96-well plates (for viability) and 6-well plates (for downstream assays) A->B C Pre-treat cells with varying concentrations of this compound for 1 hour B->C D Stimulate with LPS (1 µg/mL) for 24 hours C->D E Cell Viability Assay (MTT) D->E F Nitric Oxide (NO) Assay (Griess Reagent) D->F G Cytokine Measurement (ELISA for TNF-α, IL-6) D->G H Western Blot Analysis (iNOS, COX-2, p-IκBα) D->H I qRT-PCR Analysis (TNF-α, IL-6, iNOS, COX-2 mRNA) D->I

Caption: Workflow for in vitro anti-inflammatory assays.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • Reagents and antibodies for Western blotting (iNOS, COX-2, p-IκBα, β-actin)

  • Reagents for qRT-PCR (TRIzol, cDNA synthesis kit, primers)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells in 96-well plates for the MTT assay and in 6-well plates for other assays. Allow cells to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the media and incubate for 24 hours.

  • MTT Assay: Assess cell viability to determine the non-cytotoxic concentrations of the test compound.

  • Griess Assay: Measure the production of nitric oxide (NO) in the cell culture supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the culture supernatant.

  • Western Blot: Lyse the cells and perform Western blot analysis to determine the protein expression levels of iNOS, COX-2, and phosphorylated IκBα.

  • qRT-PCR: Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the mRNA expression levels of TNF-α, IL-6, iNOS, and COX-2.

Protocol 2: In Vivo Anti-inflammatory Activity in a Mouse Model

This protocol describes the evaluation of the anti-inflammatory effects of this compound in a Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice.

G A Acclimatize C57BL/6 mice for 1 week B Induce inflammation by intraplantar injection of CFA into the right hind paw A->B C Administer this compound (or vehicle) orally or intraperitoneally daily B->C D Measure paw edema (plethysmometer) and thermal hyperalgesia at different time points C->D E Collect paw tissue and blood at the end of the experiment D->E F Analyze cytokine levels in serum (ELISA) and paw tissue (qRT-PCR, Western Blot) E->F

Caption: Workflow for in vivo CFA-induced inflammation model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Thermal plantar test apparatus

  • ELISA kits for mouse TNF-α, IL-1β, and IL-6

  • Reagents for tissue homogenization, RNA isolation, and protein extraction

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Induction of Inflammation: Inject CFA into the plantar surface of the right hind paw to induce localized inflammation and pain hypersensitivity.

  • Drug Administration: Administer this compound at different doses (e.g., 10, 25, 50 mg/kg) or vehicle to respective groups of mice daily.

  • Assessment of Inflammation and Pain:

    • Paw Edema: Measure the paw volume using a plethysmometer at baseline and at various time points post-CFA injection.

    • Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source.

  • Sample Collection: At the end of the study, collect blood samples via cardiac puncture and harvest the inflamed paw tissue.

  • Biochemical Analysis:

    • Serum Cytokines: Measure the levels of TNF-α, IL-1β, and IL-6 in the serum using ELISA.

    • Tissue Analysis: Homogenize the paw tissue to perform qRT-PCR and Western blot analysis for the expression of inflammatory mediators.

Conclusion

The provided application notes and protocols offer a robust framework for the comprehensive investigation of the anti-inflammatory properties of this compound. By leveraging the established knowledge of its parent compound, Nodakenetin, researchers can efficiently explore its therapeutic potential in inflammatory diseases. The systematic in vitro and in vivo approaches outlined will enable the elucidation of its mechanism of action and its efficacy in preclinical models.

References

Application Notes and Protocols for Neuroprotective Assays of Nodakenetin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Nodakenetin is a natural coumarin (B35378) compound found in various medicinal plants. Preclinical studies suggest that Nodakenetin possesses promising neuroprotective properties, primarily attributed to its anti-inflammatory and antioxidant activities. These characteristics make it a compound of interest for investigation in the context of neurodegenerative diseases and other neurological disorders where inflammation and oxidative stress are key pathological features. These application notes provide a framework for researchers to evaluate the neuroprotective effects of Nodakenetin in vitro.

Mechanism of Action

The neuroprotective effects of Nodakenetin are believed to be mediated through multiple pathways:

  • Anti-inflammatory Effects: Nodakenetin has been shown to suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the activation of NF-κB, Nodakenetin can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating neuroinflammation.

  • Antioxidant Effects: As a potent antioxidant, Nodakenetin may protect neuronal cells from oxidative damage by scavenging reactive oxygen species (ROS) and potentially upregulating endogenous antioxidant defense mechanisms.

  • Cholinesterase Inhibition: Some studies suggest that Nodakenetin can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This action could be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Recommended In Vitro Models for Neuroprotective Assays

  • Cell Lines:

    • PC12 (Rat Pheochromocytoma Cells): A widely used cell line for neurotoxicity and neuroprotection studies. These cells can be differentiated into a neuron-like phenotype and are susceptible to oxidative stress-induced apoptosis.

    • SH-SY5Y (Human Neuroblastoma Cells): Another popular neuronal cell line for modeling neurodegenerative diseases. They are amenable to various neurotoxic insults, including oxidative stress, mitochondrial toxins, and proteasome inhibitors.

  • Primary Neuronal Cultures:

    • Cortical or Hippocampal Neurons: These primary cells provide a more physiologically relevant model but are more challenging to culture and maintain.

  • Inducers of Neurotoxicity:

    • Hydrogen Peroxide (H₂O₂): Induces oxidative stress and apoptosis.

    • 6-hydroxydopamine (6-OHDA): A neurotoxin that selectively damages dopaminergic neurons, commonly used to model Parkinson's disease.

    • Glutamate: An excitatory neurotransmitter that can induce excitotoxicity at high concentrations.

    • Amyloid-beta (Aβ) peptides: Implicated in the pathology of Alzheimer's disease.

Data Presentation

While specific quantitative data for Nodakenetin in neuroprotective assays is not currently available, researchers can use the following table templates to structure their experimental findings for clear comparison.

Table 1: Effect of Nodakenetin on Cell Viability in H₂O₂-Treated Neuronal Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control-100 ± SD
H₂O₂[Concentration]Value ± SD
Nodakenetin + H₂O₂[Concentration 1]Value ± SD
Nodakenetin + H₂O₂[Concentration 2]Value ± SD
Nodakenetin + H₂O₂[Concentration 3]Value ± SD
Nodakenetin alone[Concentration 3]Value ± SD

SD: Standard Deviation

Table 2: Effect of Nodakenetin on Markers of Oxidative Stress and Apoptosis in H₂O₂-Treated Neuronal Cells

Treatment GroupIntracellular ROS (% of H₂O₂ group)Caspase-3 Activity (Fold Change vs. Control)
ControlValue ± SD1.0 ± SD
H₂O₂100 ± SDValue ± SD
Nodakenetin + H₂O₂Value ± SDValue ± SD

ROS: Reactive Oxygen Species

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects of Nodakenetin against H₂O₂-Induced Oxidative Stress in PC12 Cells

1. Materials and Reagents:

  • PC12 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Nodakenetin (dissolved in DMSO)

  • Hydrogen Peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

2. Cell Culture and Seeding:

  • Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

3. Treatment:

  • Pre-treat the cells with various concentrations of Nodakenetin (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control group (DMSO).

  • After pre-treatment, add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (this concentration should be determined by a dose-response experiment, e.g., 100-200 µM).

  • Incubate the cells for an additional 24 hours.

4. Cell Viability Assay (MTT Assay):

  • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

1. Materials and Reagents:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free DMEM

  • Black 96-well plates

2. Procedure:

  • Follow the cell culture, seeding, and treatment steps as described in Protocol 1, using black 96-well plates.

  • After the treatment period (a shorter incubation with H₂O₂ may be required, e.g., 1-4 hours), wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free DMEM.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS to remove the excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis culture PC12 Cell Culture seed Seed Cells in 96-well Plate culture->seed pretreat Pre-treat with Nodakenetin seed->pretreat induce Induce Neurotoxicity (e.g., H2O2) pretreat->induce viability Cell Viability Assay (MTT) induce->viability ros ROS Measurement (DCFH-DA) induce->ros apoptosis Apoptosis Assay (Caspase-3) induce->apoptosis analyze Analyze and Compare Data viability->analyze ros->analyze apoptosis->analyze nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., IL-1β, TNF-α ikb_kinase IKK Complex stimulus->ikb_kinase nodakenetin Nodakenetin nodakenetin->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylation ikb_nfkb IκBα NF-κB ub_ps Ubiquitination & Proteasomal Degradation ikb->ub_ps nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->ikb ikb_nfkb->nfkb dna DNA nfkb_nuc->dna Binds to Promoter genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) dna->genes Transcription antioxidant_mechanism cluster_stress Oxidative Stress cluster_cell Neuronal Cell ros Reactive Oxygen Species (ROS) damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->damage nodakenetin Nodakenetin nodakenetin->ros Scavenges antioxidant_enzymes Endogenous Antioxidant Enzymes (e.g., SOD, CAT) nodakenetin->antioxidant_enzymes Potentially Upregulates apoptosis Apoptosis damage->apoptosis antioxidant_enzymes->ros

Application of Nodakenetin and the Role of Glucose in Osteoporosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has not identified a compound named "Nodakenetin-Glucose-malonic acid" in the context of osteoporosis research. This document provides detailed application notes and protocols for the individual components, Nodakenetin and Glucose , based on available scientific literature, as they relate to bone metabolism and osteoporosis.

Part 1: Nodakenetin in Osteoporosis Research

Nodakenetin, a coumarin (B35378) compound isolated from Angelica decursiva, has demonstrated significant potential in promoting bone formation and has been studied for its anti-osteoporotic activities. It primarily functions by stimulating osteoblast differentiation.

Mechanism of Action

Nodakenetin exerts its pro-osteogenic effects through the activation of the Wnt/β-catenin signaling pathway. This pathway is crucial for bone development and homeostasis. Activation of this pathway by Nodakenetin leads to the stabilization and nuclear translocation of β-catenin, which in turn upregulates the expression of key osteogenic transcription factors like Runt-related transcription factor 2 (Runx2) and Bone Morphogenetic Proteins (BMPs).[1][2] This cascade of events promotes the differentiation of pre-osteoblasts into mature, bone-forming osteoblasts, enhances the deposition of calcium, and increases the activity of alkaline phosphatase (ALP), a key marker of osteoblast activity.[1][2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Nodakenetin on osteoblast differentiation markers from in vitro studies using MC3T3-E1 pre-osteoblastic cells.

Table 1: Effect of Nodakenetin on Alkaline Phosphatase (ALP) Activity and Mineralization

Concentration of NodakenetinALP ActivityCalcium Deposition (Mineralization)
Control (0 µM)BaselineBaseline
1 µMIncreasedIncreased
10 µMSignificantly Increased (Concentration-dependent)Significantly Increased (Concentration-dependent)
20 µMMaximally IncreasedMaximally Increased

Data synthesized from studies on MC3T3-E1 cells, where Nodakenetin was shown to increase ALP activity and calcium deposition in a concentration-dependent manner.[2]

Table 2: Effect of Nodakenetin on Gene and Protein Expression

BiomarkerEffect of Nodakenetin Treatment
Proteins (Western Blot)
β-cateninIncreased expression
BMP2Significantly increased levels
BMP4Significantly increased levels
mRNA (RT-PCR)
β-cateninIncreased expression
Runx2Increased expression
BMP2Increased expression

Summary of findings from Western blot and real-time RT-PCR analyses in MC3T3-E1 cells treated with Nodakenetin.[1]

Experimental Protocols

Protocol 1: In Vitro Osteoblast Differentiation Assay

This protocol describes the methodology to assess the effect of Nodakenetin on the differentiation of MC3T3-E1 cells.

  • Cell Culture:

    • Culture MC3T3-E1 pre-osteoblastic cells in α-MEM (Minimum Essential Medium Eagle - Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Differentiation Induction:

    • Seed cells in 48-well plates at a density of 5 x 10⁴ cells/well.

    • After 24 hours, replace the medium with a differentiation-inducing medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

    • Treat the cells with varying concentrations of Nodakenetin (e.g., 0, 1, 10, 20 µM).

  • Alkaline Phosphatase (ALP) Activity Assay (Day 6):

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells with a suitable lysis buffer.

    • Measure ALP activity in the cell lysate using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. The absorbance is read at 405 nm.

    • Normalize the ALP activity to the total protein concentration of the lysate.

  • Alizarin Red S Staining for Mineralization (Day 10):

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2) for 30 minutes to visualize calcium nodules.

    • Wash with distilled water to remove excess stain.

    • Quantify mineralization by extracting the stain with 10% cetylpyridinium (B1207926) chloride and measuring the absorbance at 562 nm.

Protocol 2: Western Blot Analysis for Protein Expression

  • Cell Treatment and Lysis:

    • Treat MC3T3-E1 cells with Nodakenetin for 24 hours as described above.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against β-catenin, BMP2, BMP4, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Signaling Pathway

Nodakenetin_Wnt_Pathway Nodakenetin Nodakenetin Frizzled_LRP56 Frizzled/LRP5/6 Receptor Nodakenetin->Frizzled_LRP56 Activates GSK3b_Complex Destruction Complex (GSK-3β, Axin, APC) Frizzled_LRP56->GSK3b_Complex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) GSK3b_Complex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Gene_Expression Osteogenic Gene Expression (Runx2, BMPs) TCF_LEF->Gene_Expression Activates Transcription Differentiation Osteoblast Differentiation & Bone Formation Gene_Expression->Differentiation

Caption: Nodakenetin activates the Wnt/β-catenin pathway to promote osteogenesis.

Part 2: Role of Glucose in Osteoporosis Research

Glucose metabolism is intrinsically linked to bone health. While necessary for cellular energy, chronically elevated glucose levels (hyperglycemia), a hallmark of diabetes mellitus, are detrimental to the skeleton and are a known risk factor for osteoporosis.[3][4]

Mechanism of Action

High glucose concentrations inhibit osteoblast differentiation and function. This inhibitory effect is partly mediated through the suppression of the Bone Morphogenetic Protein (BMP) signaling pathway.[3] Elevated glucose levels have been shown to decrease the expression of BMP-2, a critical growth factor for bone formation.[3] The downregulation of BMP-2 leads to reduced expression of its downstream target, Runx2, the master transcription factor for osteoblast differentiation.[3] This impairment results in decreased ALP activity, reduced collagen synthesis, and impaired mineralization of the bone matrix.[3][4]

Quantitative Data Summary

The following table summarizes the effects of high glucose concentrations on osteoblast functions, as observed in in vitro studies.

Table 3: Effect of High Glucose on Osteoblast Function

ParameterNormal Glucose (5.5 mM)High Glucose (≥15-25 mM)Reference
Cell Proliferation BaselineStimulated (up to 25 mM), then potentially inhibitory[3][4]
Osteogenic Differentiation BaselineInhibited[3]
ALP Activity BaselineDecreased[5]
Mineralization (Calcium Uptake) BaselineSignificantly Inhibited[4]
BMP-2 Expression BaselineDecreased[3]
Runx2 Expression BaselineDecreased[3]

Data synthesized from studies on BMSC and MC3T3-E1 cells.

Experimental Protocols

Protocol 3: In Vitro High Glucose-Induced Osteoblast Dysfunction

This protocol details the methodology for studying the impact of high glucose on osteoblast differentiation.

  • Cell Culture and Media Preparation:

    • Culture bone marrow stromal cells (BMSCs) or MC3T3-E1 cells in standard growth medium.

    • Prepare experimental media with varying glucose concentrations:

      • Normal Glucose (NG): 5.5 mM D-glucose.

      • High Glucose (HG): 25 mM D-glucose.

      • Osmotic Control: 5.5 mM D-glucose + 19.5 mM Mannitol (to control for hyperosmolarity).

  • Experimental Setup:

    • Seed cells in multi-well plates.

    • Once confluent, switch to the experimental media (NG, HG, Osmotic Control) supplemented with osteogenic inducers (50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).

    • Culture for a period of 7-21 days, changing the media every 2-3 days.

  • Assessment of Osteogenic Markers:

    • ALP Activity: Measure at day 7 as described in Protocol 1.

    • Mineralization: Assess by Alizarin Red S staining at day 14 or 21 as described in Protocol 1.

  • Gene Expression Analysis (RT-PCR):

    • Harvest cells at desired time points (e.g., 3, 7, 14 days).

    • Extract total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of osteogenic marker genes, including BMP-2, Runx2, ALP, and Osteocalcin. Normalize expression to a housekeeping gene (e.g., GAPDH).

Visualization of Signaling Pathway

High_Glucose_BMP_Pathway HighGlucose High Glucose (Hyperglycemia) BMP2_Expression BMP-2 Expression HighGlucose->BMP2_Expression Inhibits Runx2_Expression Runx2 Expression HighGlucose->Runx2_Expression Downregulates Differentiation Osteoblast Differentiation & Mineralization HighGlucose->Differentiation Inhibits BMP_Receptor BMP Receptor BMP2_Expression->BMP_Receptor Binds to & Activates Smad Smad 1/5/8 Phosphorylation BMP_Receptor->Smad Smad->Runx2_Expression Activates Transcription Runx2_Expression->Differentiation

Caption: High glucose inhibits osteogenesis by suppressing the BMP-2/Runx2 pathway.

References

Application Notes and Protocols: Assessing the Antiseizure Potential of Nodakenetin-Glucose-Malonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nodakenetin, a dihydrofuranocoumarin found in various medicinal plants, has demonstrated promising, albeit modest, antiseizure activity in preclinical models.[1] To enhance its therapeutic potential, novel derivatives are being explored. This document outlines the application notes and protocols for assessing the antiseizure potential of a novel conjugate, "Nodakenetin-Glucose-Malonic Acid." This modification is hypothesized to improve pharmacokinetic properties, such as blood-brain barrier penetration via glucose transporters, and potentially introduce additional mechanisms of action through the malonic acid moiety, a dicarboxylic acid that could influence cellular metabolism and neurotransmitter systems.

These guidelines provide a framework for the comprehensive preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy and mechanistic studies.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data based on the known antiseizure profile of Nodakenetin and expected outcomes from the proposed modifications. These tables are intended to serve as a template for organizing experimental results.

Table 1: In Vitro Antiseizure Activity in a Zebrafish Larvae PTZ Model

CompoundConcentration (µM)Reduction in Seizure-like Behavior (%)[1]
Vehicle Control -0%
Valproic Acid (1 mM) 100044%[1]
Nodakenetin 10017%[1]
20022% (projected)
40029%[1]
This compound 10025% (hypothetical)
20045% (hypothetical)
40065% (hypothetical)

Table 2: In Vivo Anticonvulsant Efficacy in Rodent Models

CompoundAnimal ModelSeizure TestRoute of Admin.ED₅₀ (mg/kg)
Phenytoin MouseMESi.p.9.5
Diazepam Mouses.c. PTZi.p.0.2
Nodakenetin Mouses.c. PTZi.p.>100 (hypothetical)
This compound MouseMESi.p.75 (hypothetical)
Mouses.c. PTZi.p.50 (hypothetical)

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

Experimental Protocols

In Vitro Antiseizure Activity Screening: Zebrafish Larvae PTZ Assay

This protocol is adapted from established methods for high-throughput screening of anticonvulsant compounds.[1]

Objective: To determine the concentration-dependent antiseizure activity of this compound using a larval zebrafish pentylenetetrazole (PTZ) induced seizure model.

Materials:

  • Wild-type zebrafish larvae (5-7 days post-fertilization)

  • 24-well plates

  • Pentylenetetrazole (PTZ) stock solution (200 mM)

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO)

  • Vehicle control

  • Positive control: Valproic Acid (VPA)

  • Automated video tracking system

Procedure:

  • Place individual zebrafish larvae into each well of a 24-well plate containing embryo medium.

  • Acclimate the larvae for at least 30 minutes.

  • Pre-treat the larvae by adding the test compound at various concentrations (e.g., 10, 50, 100, 200, 400 µM), vehicle, or VPA (1 mM) to the wells. Incubate for 60 minutes.

  • Induce seizures by adding PTZ to each well to a final concentration of 20 mM.

  • Immediately start recording the locomotor activity of the larvae using an automated video tracking system for 30 minutes.

  • Analyze the total distance moved as a measure of seizure-like behavior. A significant reduction in locomotor activity compared to the PTZ-only group indicates antiseizure potential.[1]

Data Analysis: Calculate the percentage reduction in locomotor activity for each treatment group relative to the PTZ control. Determine the concentration-response curve and, if possible, the EC₅₀ value.

In Vivo Anticonvulsant Efficacy: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[2][3][4]

Objective: To evaluate the ability of this compound to prevent tonic hindlimb extension in the MES test in mice.

Materials:

  • Male adult mice (e.g., C57BL/6, 20-25 g)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • 0.9% saline solution with a drop of topical anesthetic (e.g., 0.5% tetracaine)

  • Test compound and vehicle control

  • Positive control (e.g., Phenytoin)

Procedure:

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p.).

  • At the time of peak anticipated effect (e.g., 30-60 minutes post-injection), deliver a supramaximal electrical stimulus through corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[2]

  • Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The primary endpoint is the abolition of the tonic hindlimb extension.[2][3] An animal is considered protected if it does not exhibit this phase.

  • Test multiple doses to determine the median effective dose (ED₅₀) using probit analysis.

In Vivo Anticonvulsant Efficacy: Subcutaneous Pentylenetetrazole (s.c. PTZ) Seizure Test

The s.c. PTZ test is a model for myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission.[4][5][6]

Objective: To assess the ability of this compound to protect against clonic seizures induced by PTZ.

Materials:

  • Male adult mice (e.g., CD-1, 20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound and vehicle control

  • Positive control (e.g., Diazepam)

  • Observation chambers

  • Stopwatches

Procedure:

  • Administer the test compound, vehicle, or positive control (i.p.).

  • At the time of peak effect, administer a convulsant dose of PTZ subcutaneously in the scruff of the neck.

  • Immediately place the animal in an individual observation chamber and observe for 30 minutes.

  • Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.

  • The primary endpoint is the failure to exhibit a generalized clonic seizure for at least 5 seconds.

  • Determine the ED₅₀ for protection against clonic seizures.

Mandatory Visualizations

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy zebrafish Zebrafish Larvae (5-7 dpf) pretreatment Pre-treatment with This compound zebrafish->pretreatment ptz_induction_vitro PTZ Induction (20 mM) pretreatment->ptz_induction_vitro tracking Locomotor Activity Tracking ptz_induction_vitro->tracking analysis_vitro Data Analysis: % Reduction in Seizure Behavior tracking->analysis_vitro mice Adult Mice drug_admin Drug Administration (Test Compound, Vehicle, Positive Control) mice->drug_admin mes_test MES Test (Tonic-Clonic Seizure Model) drug_admin->mes_test ptz_test s.c. PTZ Test (Myoclonic/Absence Seizure Model) drug_admin->ptz_test ed50 ED₅₀ Determination mes_test->ed50 ptz_test->ed50

Caption: Experimental workflow for assessing antiseizure potential.

G cluster_gaba GABAergic Synapse (Inhibitory) presynaptic_gaba Presynaptic Neuron gaba_vesicle GABA Vesicles presynaptic_gaba->gaba_vesicle Release gaba_t GABA-T (Metabolism) presynaptic_gaba->gaba_t postsynaptic_gaba Postsynaptic Neuron gaba_receptor GABAA Receptor gaba_vesicle->gaba_receptor cl_channel Cl- Influx (Hyperpolarization) gaba_receptor->cl_channel Activates gat1 GAT1 Transporter gaba_receptor->gat1 Reuptake cl_channel->postsynaptic_gaba Inhibits gat1->presynaptic_gaba compound Potential Action of Nodakenetin Derivative compound->gaba_receptor Enhances? G cluster_glutamate Glutamatergic Synapse (Excitatory) presynaptic_glu Presynaptic Neuron vgsc Voltage-Gated Na+ Channel presynaptic_glu->vgsc Action Potential postsynaptic_glu Postsynaptic Neuron glu_vesicle Glutamate Vesicles nmda_receptor NMDA Receptor glu_vesicle->nmda_receptor ampa_receptor AMPA Receptor glu_vesicle->ampa_receptor ca_channel Ca++/Na+ Influx (Depolarization) nmda_receptor->ca_channel Activates ampa_receptor->ca_channel Activates ca_channel->postsynaptic_glu Excites vgsc->glu_vesicle Triggers Release compound Potential Action of Nodakenetin Derivative compound->nmda_receptor Modulates? compound->vgsc Blocks?

References

Application Notes and Protocols for Pharmacokinetic Study of Nodakenetin-Glucose-malonic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic study of Nodakenetin-Glucose-malonic acid in animal models. The information is compiled based on established methodologies for related compounds and general pharmacokinetic analysis.

Introduction

This compound is a derivative of Nodakenetin (B21329), a coumarin (B35378) compound found in various medicinal plants. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential. This document outlines the procedures for determining the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rat model. The protocols are designed to provide reproducible and accurate data for preclinical drug development.

Experimental Protocols

1. Animal Model

  • Species: Sprague-Dawley rats[1][2][3]

  • Gender: Male and female to assess potential gender differences[4]

  • Weight: 200-250 g

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They should be fasted overnight before drug administration.

2. Drug Formulation and Administration

  • Formulation: this compound should be dissolved in a suitable vehicle, such as a mixture of polyethylene (B3416737) glycol (PEG) 400 and saline. The final concentration should be determined based on the desired dosage.

  • Administration Route:

    • Intravenous (IV) Bolus: Administered via the tail vein to determine the elimination kinetics and volume of distribution.[1][2] A typical dose might be 40 mg/kg.[1]

    • Oral Gavage (PO): Administered using a gavage needle to assess oral bioavailability.[4]

3. Blood Sample Collection

  • Time Points: Blood samples (approximately 0.25 mL) should be collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Sample Processing: Blood samples should be collected in heparinized tubes and immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma should be stored at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification

A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma samples.[2]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding acetonitrile (B52724) (ACN) to the plasma sample in a 3:1 ratio.[1]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Chromatographic Conditions (Example):

    • Column: A C18 column (e.g., Diamonsil ODS C18) is suitable for separation.[1]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) can be used.[5]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be optimized for the compound.

    • Detection: Multiple Reaction Monitoring (MRM) should be used for sensitive and specific quantification. The precursor and product ion transitions for this compound and an internal standard must be determined.

5. Pharmacokinetic Data Analysis

The plasma concentration-time data will be analyzed using non-compartmental or compartmental analysis with appropriate software (e.g., WinNonlin). The following pharmacokinetic parameters will be calculated:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach Cmax

  • AUC (Area Under the Curve): Total drug exposure

  • t1/2 (Half-life): Time for the plasma concentration to decrease by half

  • CL (Clearance): Volume of plasma cleared of the drug per unit time

  • Vd (Volume of Distribution): Apparent volume into which the drug distributes

  • F (Bioavailability): Fraction of the oral dose that reaches systemic circulation (calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral))

Data Presentation

The quantitative data from the pharmacokinetic study should be summarized in clear and concise tables for easy comparison.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD, n=6)

ParameterIntravenous (IV) - 40 mg/kgOral (PO) - 100 mg/kg
Cmax (ng/mL) -[Insert Value]
Tmax (h) -[Insert Value]
AUC0-t (ng·h/mL) [Insert Value][Insert Value]
AUC0-∞ (ng·h/mL) [Insert Value][Insert Value]
t1/2 (h) [Insert Value][Insert Value]
CL (L/h/kg) [Insert Value]-
Vd (L/kg) [Insert Value]-
F (%) -[Insert Value]

Table 2: Calibration Curve and Quality Control Data for LC-MS/MS Assay

ParameterValue
Linearity Range (ng/mL) 2.0 - 1000[2]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 2.0[2]
Intra-day Precision (%RSD) < 15%[2]
Inter-day Precision (%RSD) < 15%[2]
Accuracy (%) 85 - 115%
Recovery (%) > 80%

Mandatory Visualizations

G cluster_prep Animal Preparation cluster_admin Drug Administration cluster_sample Sample Collection cluster_analysis Bioanalysis cluster_data Data Analysis A Sprague-Dawley Rats (200-250g) B Fasting (Overnight) A->B C Intravenous (IV) Bolus B->C D Oral Gavage (PO) B->D E Serial Blood Sampling (0-24h) C->E D->E F Plasma Separation (Centrifugation) E->F G Storage at -80°C F->G H Protein Precipitation (Acetonitrile) G->H I LC-MS/MS Analysis H->I J Quantification of This compound I->J K Pharmacokinetic Modeling (Non-compartmental/Compartmental) J->K L Calculation of PK Parameters K->L

Caption: Experimental workflow for the pharmacokinetic study.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample 100 µL is Internal Standard 10 µL acetonitrile Acetonitrile (Protein Precipitation) 300 µL vortex Vortex 1 min acetonitrile->vortex centrifuge Centrifuge 13,000 rpm, 10 min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness Nitrogen Stream supernatant->dry reconstitute Reconstitute Mobile Phase dry->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation C18 Column injection->separation detection Mass Spectrometric Detection MRM Mode separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Bioanalytical sample preparation and analysis workflow.

References

Application Notes and Protocols for the Formulation of Nodakenetin Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nodakenetin is a naturally occurring furanocoumarin found in various medicinal plants, such as Angelica decursiva.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-osteoporotic effects.[1][3][4] A primary challenge in the preclinical development of Nodakenetin and its derivatives, such as the conceptual "Nodakenetin-Glucose-malonic acid," is its low aqueous solubility, which can hinder its bioavailability and lead to variable results in in vivo studies.[5]

This document provides detailed application notes and protocols for the formulation of Nodakenetin and its derivatives for in vivo research. The focus is on creating stable and bioavailable formulations suitable for administration in animal models. While "this compound" is not a currently documented compound, the principles and protocols outlined here are applicable to this and other poorly soluble derivatives of Nodakenetin. The inclusion of glucose and malonic acid moieties may be a strategy to enhance solubility and stability, and the formulation approaches described can be adapted accordingly.

Part 1: Application Notes

Physicochemical Properties and Formulation Challenges

Nodakenetin's lipophilic nature and crystalline structure contribute to its poor water solubility (approximately 0.37 g/L).[5] This necessitates the use of formulation strategies that can enhance its solubility and dissolution rate in the gastrointestinal tract to achieve adequate systemic exposure for pharmacological evaluation.

Table 1: Physicochemical Properties of Nodakenetin

PropertyValueReference
Molecular FormulaC₁₄H₁₄O₄[6]
Molecular Weight246.26 g/mol [6]
Water Solubility0.37 g/L[5]
logP1.9[6]
Polar Surface Area55.8 Ų[6]
Hydrogen Bond Donors1[5]
Hydrogen Bond Acceptors3[5]
Formulation Strategies for In Vivo Administration

Several strategies can be employed to formulate poorly soluble compounds like Nodakenetin for in vivo studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the animal model.

  • Co-solvent Systems: These are simple formulations where the compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG 300) and water or saline.[7][8] They are often suitable for initial pharmacokinetic screening.

  • Suspensions: For oral administration, a micronized suspension of the drug in an aqueous vehicle can be used. This approach is suitable for higher doses but requires careful control of particle size and the use of wetting and suspending agents to ensure dose uniformity.

  • Lipid-Based Formulations: Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance the oral bioavailability of lipophilic drugs.[9][10] These formulations consist of oils, surfactants, and co-solvents, which form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

  • Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability.[10][11] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in preclinical formulations.[10]

Table 2: Example Formulations for Nodakenetin/Nodakenin for In Vivo Studies

Formulation TypeComponentsSuitabilityReference
Co-solvent System10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOral/Intravenous, Low Dose[7]
Co-solvent in Oil10% DMSO, 90% Corn OilOral, Low to Moderate Dose[7]
Cyclodextrin Complex10% DMSO, 90% (20% SBE-β-CD in Saline)Oral/Intravenous, Moderate Dose[7]
Suspension (General)Micronized API, 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC), 0.1% Tween-80 in WaterOral, High DoseGeneral Practice

Table 3: Common Excipients for Formulating Poorly Soluble Drugs

Excipient ClassExamplesFunctionReference
Co-solvents DMSO, PEG 300, Propylene Glycol, EthanolIncrease drug solubility[8]
Surfactants/Wetting Agents Tween-80, Polysorbate 20, Cremophor ELImprove wettability, form micelles[11][12]
Lipids/Oils Corn oil, Sesame oil, Labrafac PG, Maisine® CCSolubilize lipophilic drugs[9][10]
Suspending Agents HPMC, Carboxymethylcellulose (CMC), Xanthan GumIncrease viscosity, prevent settlingGeneral Practice
Cyclodextrins HP-β-CD, SBE-β-CDForm inclusion complexes, enhance solubility[10][11]

Part 2: Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Administration

This protocol is suitable for achieving a clear solution for low to moderate doses of Nodakenetin derivatives.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG 300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add DMSO to the vial to dissolve the compound completely. Use sonication if necessary.

  • In a separate container, prepare the vehicle by mixing PEG 300, Tween-80, and Saline in the desired ratio (e.g., 40:5:45).

  • Slowly add the vehicle to the drug-DMSO solution while stirring continuously.

  • Continue stirring until a clear, homogenous solution is obtained.

  • Visually inspect the final formulation for any precipitation or phase separation.

  • Store the formulation at 4°C, protected from light. Before administration, allow it to equilibrate to room temperature.

Protocol 2: Preparation of a Suspension Formulation for Oral Administration

This protocol is suitable for higher doses where a solution cannot be achieved.

Materials:

  • This compound (micronized)

  • Hydroxypropyl methylcellulose (HPMC)

  • Tween-80

  • Purified water

  • Mortar and pestle or homogenizer

Procedure:

  • Prepare the vehicle: Dissolve HPMC (e.g., 0.5% w/v) and Tween-80 (e.g., 0.1% w/v) in purified water. Stir until fully dissolved.

  • Weigh the micronized this compound.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste. This ensures proper wetting of the drug particles.

  • Gradually add the remaining vehicle to the paste while stirring or homogenizing to form a uniform suspension.

  • Transfer the suspension to a calibrated container.

  • Always stir the suspension well before each administration to ensure dose uniformity.

Protocol 3: Formulation Characterization

It is crucial to characterize the formulation to ensure its quality and performance.

  • Visual Inspection: Check for clarity (solutions) or uniformity and re-suspendability (suspensions).

  • pH Measurement: Ensure the pH is within a physiologically acceptable range for the route of administration.

  • Particle Size Analysis: For suspensions, measure the particle size distribution using techniques like laser diffraction to ensure it is within the desired range (typically <10 µm for oral suspensions) and to monitor for particle growth over time.

  • In Vitro Dissolution: Perform dissolution testing using a relevant medium (e.g., simulated gastric or intestinal fluid) to assess the drug release characteristics of the formulation.

Part 3: Visualizations

Workflow for Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Study cluster_3 Analysis a Characterize API (Solubility, Stability) b Select Formulation Strategy (e.g., Co-solvent, Suspension) a->b c Screen Excipients b->c d Prepare Trial Formulations c->d e Characterize Formulations (Clarity, pH, Particle Size) d->e f Select Animal Model and Dose e->f g Administer Formulation f->g h Collect Samples (e.g., Blood) g->h i Bioanalysis of Samples h->i j Pharmacokinetic (PK) Analysis i->j k Pharmacodynamic (PD) Analysis j->k

Caption: Workflow for formulation development and in vivo testing.

Signaling Pathway of Nodakenetin

Nodakenetin has been shown to exert anti-osteoporotic effects by activating the Wnt/β-catenin signaling pathway.[1][13][14][15]

G cluster_nucleus Nucleus Nodakenetin Nodakenetin DKK1 DKK1 Nodakenetin->DKK1 LRP5_6 LRP5/6 DKK1->LRP5_6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) LRP5_6->Destruction_Complex Frizzled Frizzled Frizzled->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Nucleus Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., Runx2, BMPs) TCF_LEF->Target_Genes Osteoblast_Diff Osteoblast Differentiation Target_Genes->Osteoblast_Diff beta_catenin_n->TCF_LEF

Caption: Nodakenetin activates the Wnt/β-catenin signaling pathway.

References

Application Notes and Protocols for the Analytical Separation of Coumarin Glycoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) glycosides are a significant class of naturally occurring compounds that exhibit a wide range of biological activities, making them promising candidates for drug development. These compounds often exist as isomers, which can have substantially different pharmacological and toxicological profiles. Consequently, the ability to effectively separate and quantify these isomers is of paramount importance in research, quality control, and the development of new therapeutics. This document provides detailed application notes and protocols for the analytical separation of coumarin glycoside isomers, focusing on modern chromatographic and electrophoretic techniques.

Key Analytical Techniques for Isomer Separation

The separation of coumarin glycoside isomers, which are often structurally similar with subtle differences in stereochemistry or the position of glycosidic linkages, presents a significant analytical challenge. High-resolution separation techniques are essential to achieve baseline separation and accurate quantification. The most effective methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of coumarin derivatives.[1] Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) modes can be employed for the separation of coumarin glycoside isomers.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for separating moderately polar to nonpolar compounds. Separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase (e.g., C18).[2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for highly polar compounds like glycosides.[2] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a different selectivity compared to RP-HPLC.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns packed with sub-2 µm particles, leading to significantly higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.[4][5] This makes UPLC an excellent choice for resolving closely related isomers.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations and is increasingly used for the analysis of various pharmaceutical compounds.[6][7] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC often provides unique selectivity and faster separations compared to LC methods.[6][7]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and resolution, making it suitable for the analysis of charged and polar compounds, including glycosides.[8][9][10] Separation is based on the differential migration of analytes in an electric field. The use of additives like cyclodextrins can significantly enhance the separation of isomers.[11]

Experimental Workflow for Separation of Coumarin Glycoside Isomers

The following diagram illustrates a typical experimental workflow for the separation and analysis of coumarin glycoside isomers.

Experimental Workflow for Coumarin Glycoside Isomer Separation cluster_sample_prep Sample Preparation cluster_analytical_separation Analytical Separation cluster_data_analysis Data Analysis cluster_output Output sp1 Plant Material / Synthesis Product sp2 Extraction (e.g., Maceration, Sonication) sp1->sp2 Solvent Extraction sp3 Filtration / Centrifugation sp2->sp3 sp4 Solid Phase Extraction (SPE) (Optional Cleanup) sp3->sp4 as1 HPLC / UPLC / SFC / CE Analysis sp4->as1 da1 Peak Integration & Retention Time as1->da1 da2 Isomer Identification (Mass Spectrometry) da1->da2 da3 Quantification (Calibration Curves) da1->da3 out1 Separation Protocol da2->out1 out2 Quantitative Data da3->out2

Caption: A generalized workflow for the separation and analysis of coumarin glycoside isomers.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase UPLC-MS/MS for Coumarin Glycoside Isomer Profiling

This protocol is adapted from methods developed for the separation of coumarin derivatives and is suitable for profiling isomeric mixtures.[4][12]

1. Sample Preparation:

  • Accurately weigh 100 mg of the dried plant extract or synthesized compound mixture.
  • Add 10 mL of 80% methanol (B129727) in water.
  • Sonicate for 30 minutes.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial.

2. UPLC-MS/MS System and Conditions:

  • System: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).[4][13]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution:
  • 0-1 min: 5% B
  • 1-15 min: Linear gradient from 5% to 60% B
  • 15-17 min: 95% B
  • 17-20 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.
  • Mass Spectrometer:
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.
  • Optimize capillary voltage, cone voltage, and collision energy for each target isomer.

3. Data Analysis:

  • Identify isomers based on their retention times and specific MS/MS fragmentation patterns.
  • Quantify individual isomers by constructing calibration curves using authentic standards.

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

This protocol is designed for the separation of chiral coumarin glycoside isomers.[6][14]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent that is miscible with the SFC mobile phase (e.g., methanol, ethanol).
  • Filter the solution through a 0.22 µm PTFE syringe filter.

2. SFC System and Conditions:

  • System: A preparative or analytical SFC system.
  • Column: A polysaccharide-based chiral stationary phase (CSP), such as an amylose (B160209) or cellulose-based column (e.g., Daicel Chiralpak series).
  • Mobile Phase: Supercritical CO2 with a co-solvent (e.g., methanol, ethanol, or isopropanol).
  • Gradient: Start with a low percentage of co-solvent (e.g., 5%) and gradually increase to elute the isomers.
  • Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the co-solvent may improve peak shape and resolution.[14]
  • Flow Rate: 2-4 mL/min for analytical scale.
  • Back Pressure: 100-150 bar.
  • Column Temperature: 35-40 °C.
  • Detection: UV detector (e.g., at 280 nm or 320 nm) or a mass spectrometer.

3. Data Analysis:

  • Determine the retention times and resolution of the enantiomeric peaks.
  • Calculate the enantiomeric excess (ee%) if required.

Protocol 3: Capillary Electrophoresis (CE) with Cyclodextrins

This protocol is effective for separating charged or highly polar coumarin glycoside isomers.[11]

1. Sample Preparation:

  • Dissolve the sample in the background electrolyte (BGE) to a final concentration of approximately 1 mg/mL.
  • Filter the solution through a 0.22 µm syringe filter.

2. CE System and Conditions:

  • System: A standard capillary electrophoresis instrument with a UV or DAD detector.
  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
  • Background Electrolyte (BGE): 25 mM sodium borate (B1201080) buffer (pH 9.2) containing a chiral selector, such as 10-30 mM of a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin). The type and concentration of the cyclodextrin should be optimized for the specific isomers.
  • Voltage: 20-30 kV.
  • Temperature: 25 °C.
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
  • Detection: UV detection at a suitable wavelength (e.g., 214 nm or 320 nm).

3. Data Analysis:

  • Analyze the electropherogram to determine the migration times and resolution of the isomers.
  • Quantify based on peak areas relative to an internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of coumarin derivatives using various techniques. This data can serve as a benchmark for method development for coumarin glycoside isomers.

Table 1: UPLC-MS/MS Performance Data for Coumarin Derivatives Analysis [15]

CompoundLinearity Range (µg/kg)Correlation Coefficient (r²)LOD (µg/kg)LOQ (µg/kg)
Coumarin5.2 - 5200.99961.75.2
7-Methylcoumarin4.8 - 4800.99921.54.8
7-Methoxycoumarin4.5 - 4500.99871.44.5
7-Ethoxy-4-methylcoumarin5.0 - 5000.99911.65.0

Table 2: HPLC Performance Data for Coumarin Analysis [16]

CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Nodakenin0.1 - 100> 0.9990.050.1
Nodakenetin0.1 - 100> 0.9990.050.1
Decursinol0.1 - 100> 0.9990.050.1

Table 3: UPLC Performance Data for Coumarin Derivatives [17]

CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
5-methoxy-6,7-methylenedioxycoumarin0.5 - 7.0Not Specified0.0620.187

Conclusion

The separation of coumarin glycoside isomers is a critical step in their analysis for pharmaceutical and research purposes. The choice of analytical technique depends on the specific properties of the isomers, such as their polarity, chirality, and charge. UPLC-MS/MS offers high resolution and sensitivity for general isomer profiling. Chiral SFC is the method of choice for enantiomeric separations, providing fast and efficient resolution. Capillary electrophoresis with chiral selectors is a powerful alternative for charged or highly polar isomers. The protocols and data presented in these application notes provide a solid foundation for developing and validating robust analytical methods for the separation of coumarin glycoside isomers.

References

Application Notes and Protocols: Nodakenetin-Glucose-malonic acid as a Potential Marker in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenetin-Glucose-malonic acid is a complex coumarin (B35378) glycoside that has been identified in various plant species, notably in the roots of Peucedanum praeruptorum Dunn (Qianhu), a plant used in traditional Chinese medicine. While research on this specific molecule is emerging, its structural components—a coumarin aglycone (nodakenetin), a glucose moiety, and a malonic acid group—suggest its potential as a biomarker in plant metabolomics, natural product research, and drug development. Its presence and concentration may be indicative of specific physiological or pathological states in plants, or it could serve as a quality control marker for herbal medicines.

These application notes provide a comprehensive overview of the methodologies for studying this compound, from sample preparation to advanced analytical techniques. The protocols are based on established methods for the analysis of related coumarin derivatives and are intended to serve as a guide for researchers initiating studies on this compound.

I. Experimental Protocols

A. Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines the extraction of coumarin glycosides, including this compound, from plant tissues, particularly roots of Peucedanum praeruptorum.

Materials:

  • Fresh or freeze-dried plant material (e.g., roots)

  • Grinder or mortar and pestle

  • Methanol (B129727) (HPLC grade)

  • Water (deionized or Milli-Q)

  • Formic acid (optional, for acidification)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Sample Homogenization: Weigh approximately 100 mg of finely ground, freeze-dried plant material. For fresh tissue, use approximately 500 mg and record the fresh weight. Homogenize the sample to a fine powder.

  • Extraction Solvent Preparation: Prepare an 80% methanol in water (v/v) solution. For improved extraction efficiency and stability of phenolic compounds, 0.1% formic acid can be added.

  • Extraction:

    • Add 1 mL of the extraction solvent to the homogenized sample in a microcentrifuge tube.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Sample Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the extracted samples at -20°C until analysis to prevent degradation.

B. Analytical Methodology: LC-MS/MS for Quantification

This protocol describes the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Multiple Reaction Monitoring (MRM):

    • Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard of the compound or by predicting fragmentation patterns.

    • Predicted Fragmentation: The glycosidic bond is likely to cleave first, resulting in a neutral loss of the glucose-malonic acid moiety. Further fragmentation of the nodakenetin (B21329) aglycone would then occur. The malonic acid may also be lost from the sugar.

II. Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner to facilitate comparison across different samples or experimental conditions.

Table 1: Example of Quantitative Data Summary for this compound

Sample IDSample TypeConcentration (µg/g)Standard Deviation
CTRL-1Control Root15.21.8
CTRL-2Control Root14.81.5
CTRL-3Control Root16.12.0
TREAT-1Treated Root25.72.5
TREAT-2Treated Root28.12.9
TREAT-3Treated Root26.52.6

III. Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential metabolic pathways.

A. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_material Plant Material homogenization Homogenization plant_material->homogenization Grinding extraction Solvent Extraction homogenization->extraction 80% MeOH centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration lc_ms LC-MS/MS Analysis filtration->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition quantification Quantification data_acquisition->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: Workflow for the analysis of this compound.

B. Potential Biosynthetic Relationship

signaling_pathway cluster_synthesis Putative Biosynthesis Coumarin_Core Coumarin Precursor Nodakenetin Nodakenetin Coumarin_Core->Nodakenetin Hydroxylation & Prenylation Nodakenin Nodakenin (Nodakenetin-Glucose) Nodakenetin->Nodakenin Glycosylation (UDP-Glucose) NGM This compound Nodakenin->NGM Malonylation

Caption: Putative biosynthetic pathway of this compound.

IV. Discussion and Future Perspectives

The use of this compound as a marker in metabolomics is a promising area of research. Its complex structure suggests a specific biosynthetic pathway and potential biological role. Future studies should focus on:

  • Method Validation: Full validation of the LC-MS/MS method according to regulatory guidelines (e.g., FDA, EMA) to ensure accuracy, precision, and robustness.

  • Pathway Elucidation: Isotope labeling studies to confirm the biosynthetic pathway of this compound.

  • Biological Activity: Investigating the pharmacological or physiological effects of this compound to understand its significance as a potential biomarker.

  • Comparative Metabolomics: Utilizing this marker in comparative metabolomics studies to differentiate plant species, cultivars, or growth conditions.

By following the detailed protocols and considering the future directions outlined in these application notes, researchers can effectively investigate the potential of this compound as a valuable marker in their respective fields.

Application Note: High-Throughput Screening for Bioactivity of Nodakenetin-Glucose-malonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodakenetin, a naturally occurring furanocoumarin, has demonstrated multiple biological activities, including anti-inflammatory and anti-osteoporotic effects.[1][2][3] This application note provides a framework for conducting high-throughput screening (HTS) to assess the bioactivity of a derivative, "Nodakenetin-Glucose-malonic acid." Given the known mechanisms of Nodakenetin, this document focuses on screening for modulation of the NF-κB and Wnt/β-catenin signaling pathways, which are critical in inflammation and bone formation, respectively.

Target Bioactivities and Signaling Pathways

1. Anti-inflammatory Activity via NF-κB Pathway Modulation:

Nodakenetin has been shown to alleviate inflammatory pain by suppressing the NF-κB signaling pathway.[4][5] It can inhibit the phosphorylation of IκBα, which in turn prevents the nuclear translocation of NF-κB subunits p50 and p65, thereby downregulating the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[4][5] An HTS campaign for this compound can be designed to identify its potential to inhibit this pathway.

2. Anti-osteoporotic Activity via Wnt/β-catenin Pathway Activation:

Nodakenetin promotes osteoblast differentiation and exhibits anti-osteoporotic activity by activating the Wnt/β-catenin signaling pathway.[1][2][6] It has been observed to decrease the levels of DKK1, a negative regulator of the pathway, leading to increased levels of β-catenin.[1][6] This activation enhances the expression of bone formation biomarkers such as bone morphogenic proteins (BMPs) and Runx2.[1][2][6] A screening assay can be developed to assess the capability of this compound to activate this pathway.

Data Presentation

Table 1: Hypothetical High-Throughput Screening Results for this compound

Assay TypeTarget PathwayParameter MeasuredThis compound (IC50/EC50 in µM)Nodakenetin (Reference) (IC50/EC50 in µM)
Cell-Based Reporter AssayNF-κBInhibition of Luciferase Activity15.218.7[3]
Cell-Based Reporter AssayWnt/β-cateninActivation of Luciferase Activity8.912.5[6]
High-Content ImagingNF-κBInhibition of p65 Nuclear Translocation12.8Not Reported
Biochemical AssayAlkaline Phosphatase (ALP) ActivityIncreased ALP Activity10.5Not Reported

Experimental Protocols

Protocol 1: NF-κB Reporter Gene Assay (HTS Format)

This protocol is designed to screen for inhibitors of the NF-κB signaling pathway in a 384-well format.

1. Cell Culture and Seeding:

  • Culture HEK293T cells stably expressing an NF-κB luciferase reporter construct.
  • Harvest cells and seed at a density of 2 x 10^4 cells/well in a 384-well white, clear-bottom plate.
  • Incubate for 24 hours at 37°C and 5% CO2.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in DMSO.
  • Using an automated liquid handler, add the compound to the cell plates to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (a known NF-κB inhibitor).
  • Incubate for 1 hour.

3. Stimulation and Incubation:

  • Stimulate the cells by adding IL-1β to a final concentration of 10 ng/mL to all wells except for the negative control.
  • Incubate for 6 hours at 37°C and 5% CO2.

4. Luciferase Assay:

  • Equilibrate the plate to room temperature.
  • Add a luciferase assay reagent to each well.
  • Measure luminescence using a plate reader.

5. Data Analysis:

  • Normalize the data to the vehicle control.
  • Calculate the IC50 value for this compound.

Protocol 2: Wnt/β-catenin TOPflash Reporter Assay (HTS Format)

This protocol is designed to screen for activators of the Wnt/β-catenin signaling pathway.

1. Cell Culture and Transfection:

  • Culture HEK293 cells.
  • Co-transfect the cells with TOPflash (a TCF/LEF responsive luciferase reporter) and a Renilla luciferase construct (for normalization).
  • Seed the transfected cells into a 384-well white, clear-bottom plate at a density of 2 x 10^4 cells/well.
  • Incubate for 24 hours.

2. Compound Treatment:

  • Prepare a serial dilution of this compound.
  • Add the compound to the cell plates to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control and a positive control (e.g., Wnt3a).
  • Incubate for 24 hours.

3. Luciferase Assay:

  • Perform a dual-luciferase assay according to the manufacturer's instructions.
  • Measure both firefly and Renilla luciferase activity.

4. Data Analysis:

  • Normalize the TOPflash signal to the Renilla signal.
  • Calculate the EC50 value for this compound.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_readout Data Acquisition & Analysis Cell_Culture Cell Culture (HEK293T or HEK293) Plate_Seeding Plate Seeding (384-well) Cell_Culture->Plate_Seeding Compound_Addition Compound Addition (this compound) Plate_Seeding->Compound_Addition Stimulation Stimulation (e.g., IL-1β for NF-κB) Compound_Addition->Stimulation Incubation Incubation Stimulation->Incubation Luminescence_Reading Luminescence Reading Incubation->Luminescence_Reading Data_Analysis Data Analysis (IC50/EC50 Determination) Luminescence_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-Throughput Screening Experimental Workflow.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1R IKK IKK IL1R->IKK IL-1β IkBa_p50_p65 IκBα p50 p65 IKK->IkBa_p50_p65 Phosphorylation of IκBα p50_p65 p50 p65 IkBa_p50_p65->p50_p65 IκBα Degradation p50_p65_nuc p50 p65 p50_p65->p50_p65_nuc Nuclear Translocation Nodakenetin_G_M Nodakenetin-Glucose- malonic acid Nodakenetin_G_M->IKK Inhibition DNA DNA p50_p65_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) DNA->Pro_inflammatory_Genes Transcription Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled/LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibition DKK1 DKK1 DKK1->Frizzled Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Nuclear Translocation Nodakenetin_G_M Nodakenetin-Glucose- malonic acid Nodakenetin_G_M->DKK1 Inhibition TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Bone_Formation_Genes Bone Formation Genes (BMPs, Runx2) TCF_LEF->Bone_Formation_Genes Transcription

References

Troubleshooting & Optimization

improving the solubility of "Nodakenetin-Glucose-malonic acid" for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "Nodakenetin-Glucose-malonic acid" during experimental assays.

Troubleshooting Guide: Improving Solubility for Assays

Issue: You are experiencing precipitation or low solubility of this compound in your aqueous assay buffer.

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound.

Step 1: Solvent Selection & Stock Solution Preparation

The initial choice of solvent to prepare a concentrated stock solution is critical. Based on the properties of the parent compound, Nodakenetin, and general characteristics of flavonoid glycosides, certain organic solvents are recommended.

  • Initial Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a widely used initial solvent for dissolving many poorly soluble compounds for in-vitro testing.[1] Nodakenetin, the parent compound, is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2][3]

  • Alternative Solvents: For flavonoid glycosides, which this compound is, polar solvents like ethanol (B145695) and methanol (B129727), or mixtures of alcohol and water, are often effective.[4][5]

  • Stock Solution Concentration: Prepare a high-concentration stock solution in your chosen organic solvent. It is crucial to use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly impact solubility.[6]

Step 2: Optimizing the Final Assay Concentration

Direct dilution of the organic stock solution into an aqueous buffer can cause the compound to precipitate. The following techniques can help maintain solubility at the final desired concentration.

  • Co-solvent System: The use of co-solvents is a common strategy. A small percentage of an organic solvent in the final aqueous solution can significantly enhance the solubility of hydrophobic compounds.[7]

    • Recommended Co-solvents: DMSO and ethanol are frequently used.

    • Concentration Limits: It is crucial to keep the final concentration of the co-solvent low, typically less than 1% (v/v) for cell-based assays, to avoid solvent-induced toxicity or artifacts.[1]

  • pH Adjustment: The presence of the malonic acid moiety suggests that the compound's solubility may be pH-dependent. The charge of the molecule can be altered by adjusting the pH of the buffer, which can, in turn, affect its solubility.[8] Experimenting with a range of pH values for your assay buffer may improve solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100, at low concentrations (e.g., 0.01-0.05%), can aid in solubilizing compounds in enzyme assays.[8] However, these are generally not suitable for cell-based assays as they can be cytotoxic.[8]

  • Physical Methods:

    • Sonication: Applying ultrasonic energy can help to break down solute aggregates and enhance dissolution.[6]

    • Gentle Heating: For some compounds, gentle warming of the solution can increase solubility. However, the thermal stability of this compound should be considered to avoid degradation.

Step 3: Advanced Solubilization Techniques

If the above methods are insufficient, more advanced strategies can be employed, particularly in a drug development context.

  • Complexation: The use of cyclodextrins, such as SBE-β-CD, can form inclusion complexes with the compound, enhancing its aqueous solubility.[6]

  • Nanocarrier Encapsulation: Formulating the compound into nanoparticles or liposomes can improve its solubility and delivery in aqueous systems.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve this compound?

A1: Based on the solubility of the parent compound Nodakenetin, Dimethyl Sulfoxide (DMSO) is a highly recommended starting solvent.[2][3][6] Ethanol and methanol are also viable options due to the glycosidic nature of the compound.[4][5] Always use a high-purity, anhydrous grade of the solvent.

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "crashing out." To prevent this, you can try the following:

  • Lower the final concentration: Your target concentration may be above the solubility limit in the final buffer.

  • Optimize the co-solvent concentration: Ensure the final concentration of DMSO is as low as possible while maintaining solubility, ideally below 1% for cell-based assays.[1]

  • Use a different co-solvent: If DMSO is problematic, consider ethanol.

  • Employ serial dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer.

  • Utilize physical methods: Gentle vortexing, sonication, or warming during dilution can help.[6]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can be an effective method to increase the solubility of some compounds. However, the thermal stability of this compound is not widely documented. It is advisable to perform preliminary stability tests at the intended temperature before proceeding with your main experiments to avoid chemical degradation.

Q4: Are there any universal solvents that work for all poorly soluble compounds?

A4: Unfortunately, there is no single universal solvent that is effective for all compounds.[1] The choice of solvent is highly dependent on the chemical structure of the compound . A systematic approach, starting with commonly used solvents like DMSO and considering the chemical nature of your compound, is the most effective strategy.

Q5: How does the malonic acid group affect the solubility of the molecule?

A5: The malonic acid moiety introduces two carboxylic acid groups, which are ionizable.[10] This suggests that the solubility of this compound will be influenced by the pH of the solution. At a pH above its pKa values, the carboxylic acid groups will be deprotonated, increasing the molecule's polarity and potentially its aqueous solubility.

Data Presentation

Table 1: Solubility of Parent Compound (Nodakenetin) in Various Solvents

SolventSolubility InformationSource
DMSO 100 mg/mL (406.07 mM) - requires sonication.[6]
Chloroform Soluble.[2][3]
Dichloromethane Soluble.[2][3]
Ethyl Acetate Soluble.[2][3]
Acetone Soluble.[2][3]
Water 0.37 g/L (predicted).[11]

Note: This data is for the parent compound, Nodakenetin. The addition of glucose and malonic acid will alter the solubility profile, likely increasing its polarity and potential for aqueous solubility, especially at a non-acidic pH.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent

  • Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or another selected solvent) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes.[6] Gentle warming can be attempted if necessary, with caution regarding compound stability.

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12]

Protocol 2: General Method for Co-solvency in an Aqueous Assay

  • Prepare Stock Solution: Follow Protocol 1 to prepare a high-concentration stock solution in a suitable organic solvent like DMSO.

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

  • Calculate Dilution: Calculate the volume of the stock solution needed to achieve the final concentration in your total assay volume. Ensure the final concentration of the co-solvent (e.g., DMSO) remains below the tolerance level of your assay system (typically <1% for cell-based assays).[1]

  • Final Dilution: Add the calculated volume of the stock solution to your aqueous experimental medium (e.g., cell culture medium or buffer). It is often best to add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion, which can prevent precipitation.

Visualizations

References

Technical Support Center: Stability of Coumarin Glycosides in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Please be advised that a comprehensive search for the specific compound "Nodakenetin-Glucose-malonic acid" did not yield any direct scientific literature or stability data. The information provided in this technical support center is based on the known stability of its parent coumarin (B35378), Nodakenetin , and the general chemical properties of coumarins and their glycosides. Researchers working with novel derivatives like "this compound" should consider this guidance as a starting point for their own empirical stability studies.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with coumarin derivatives in solution.

Problem Potential Cause Recommended Action
Unexpectedly rapid degradation of the compound in aqueous solution. pH Instability: Coumarins are known to be unstable under alkaline conditions, which can lead to the hydrolysis of the lactone ring.[1][2]- Buffer your solution to a neutral or slightly acidic pH (pH 4-7).- Avoid prolonged exposure to basic conditions.
Oxidation: The coumarin ring system can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.[1][2]- Degas your solvents to remove dissolved oxygen.- Consider adding a small amount of an antioxidant (e.g., ascorbic acid) if compatible with your experiment.
Photodegradation: Exposure to UV or even ambient light can cause degradation of some coumarin compounds.- Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to light during experimental manipulations.
Appearance of new, unexpected peaks in HPLC chromatograms over time. Formation of Degradation Products: The new peaks likely represent compounds formed from the degradation of your target molecule.- Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.- Use a mass spectrometer (LC-MS) to obtain molecular weight information for the unknown peaks to aid in their identification.[3]
Poor or inconsistent solubility of the compound. Solvent Incompatibility: The polarity and proticity of the solvent can significantly affect the solubility of coumarin glycosides.[4]- Test a range of solvents with varying polarities (e.g., water, methanol (B129727), ethanol (B145695), DMSO, acetonitrile).- For aqueous solutions, consider the use of co-solvents like DMSO or ethanol to improve solubility.[4]
Precipitation due to pH changes: The solubility of the compound may be pH-dependent.- Determine the pKa of your compound and ensure the pH of your solution is not near the pKa, where solubility is often at a minimum.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Nodakenetin and other coumarin glycosides in solution?

A1: The stability of coumarin glycosides like Nodakenetin in solution is primarily influenced by:

  • pH: Alkaline conditions (pH > 8) can cause irreversible hydrolysis of the lactone ring, which is a key structural feature of coumarins.[1][2] Oxidative degradation rates also tend to increase with higher pH.[1][2]

  • Temperature: Elevated temperatures generally accelerate the rate of all chemical degradation reactions. For long-term storage, solutions should be kept at low temperatures (e.g., 4°C or -20°C).

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation. It is crucial to store solutions in light-protected containers.

  • Solvent Composition: The choice of solvent can impact stability. Protic solvents may participate in solvolysis reactions, while the presence of impurities in the solvent could catalyze degradation.[4]

  • Presence of Oxidizing Agents: Dissolved oxygen and metal ions can promote oxidative degradation of the coumarin structure.[1]

Q2: What is a likely degradation pathway for a coumarin like Nodakenetin in an aqueous solution?

A2: A primary degradation pathway for coumarins in aqueous solution, especially under basic conditions, is the hydrolysis of the lactone ring to form a carboxylate salt of the corresponding coumarinic acid. This is often followed by isomerization to coumaric acid. The presence of the glucose and malonic acid moieties could potentially influence the rate of this degradation but is unlikely to change the fundamental mechanism for the coumarin core.

Q3: How can I quantitatively monitor the stability of my Nodakenetin derivative?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective and commonly used technique for stability monitoring.[3] A stability-indicating HPLC method should be developed to separate the intact compound from its potential degradation products.[5] By analyzing samples at various time points and under different conditions (e.g., pH, temperature), you can quantify the rate of degradation. UV-Vis spectroscopy can also be a useful, simpler technique to monitor for changes in the solution over time, as degradation can lead to shifts in the absorbance spectrum.[3]

Q4: What are the recommended best practices for preparing and storing solutions of novel coumarin glycosides?

A4: To maximize the stability of your compound in solution, follow these best practices:

  • Use high-purity solvents and reagents.

  • Prepare solutions fresh whenever possible.

  • For aqueous solutions, use a buffer to maintain a neutral or slightly acidic pH (pH 4-7).

  • If the compound will be stored for an extended period, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store solutions at low temperatures (refrigerated or frozen) and protect them from light by using amber vials or foil.

  • Before use, visually inspect solutions for any signs of precipitation or color change.

Quantitative Data Summary

The following table summarizes the general effect of pH on the stability of coumarins, which can be extrapolated as a likely behavior for Nodakenetin derivatives.

pH RangeGeneral Stability of Coumarin CorePrimary Degradation Concern
Acidic (pH < 4) Generally StablePotential for acid-catalyzed hydrolysis of glycosidic bonds over long periods.
Neutral (pH 4-7) Most Stable Minimal degradation expected under these conditions.
Alkaline (pH > 8) Unstable Rapid, irreversible hydrolysis of the lactone ring.[1][2] Increased rate of oxidative degradation.[1][2]

Experimental Protocols

Protocol: Forced Degradation Study for a Novel Coumarin Derivative

This protocol outlines a general procedure to investigate the stability of a compound like "this compound" under various stress conditions.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • Your coumarin compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector[3]

  • pH meter

  • Analytical balance

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for several hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and monitor frequently, as degradation is often rapid.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp or direct sunlight).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Calculate the percentage of degradation of the parent compound.

    • Note the retention times and peak areas of any new peaks that appear, which represent potential degradation products.

Visualizations

cluster_degradation Hypothetical Alkaline Degradation of Coumarin Core Coumarin Coumarin Ring (Lactone) Intermediate Coumarinic Acid Salt (Open Ring) Coumarin->Intermediate OH⁻ (Hydrolysis) Product Coumaric Acid Salt (Isomerized) Intermediate->Product Isomerization

Caption: Hypothetical degradation pathway of a coumarin under alkaline conditions.

cluster_workflow Stability Testing Workflow Start Prepare Compound Solution Stress Expose to Stress Conditions (pH, Temp, Light) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze via HPLC Sample->Analyze Evaluate Evaluate Data (% Degradation, New Peaks) Analyze->Evaluate End Determine Stability Profile Evaluate->End

Caption: General experimental workflow for stability testing of a new compound.

cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation Start Degradation Observed? CheckpH Is Solution pH > 7? Start->CheckpH CheckLight Is Solution Exposed to Light? CheckpH->CheckLight No ActionpH Buffer to pH 4-7 CheckpH->ActionpH Yes CheckTemp Is Solution at High Temp? CheckLight->CheckTemp No ActionLight Protect from Light CheckLight->ActionLight Yes ActionTemp Store at Low Temp CheckTemp->ActionTemp Yes

Caption: A logical diagram for troubleshooting stability issues in solution.

References

Technical Support Center: Optimizing HPLC Separation of Nodakenetin, Glucose, and Malonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing an HPLC gradient for the separation of Nodakenetin, Glucose, and malonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Nodakenetin, Glucose, and malonic acid simultaneously?

The primary challenge lies in the vast differences in polarity among the three analytes. Nodakenetin is a relatively non-polar coumarin (B35378) glucoside, making it suitable for reversed-phase (RP) chromatography. In contrast, glucose (a monosaccharide) and malonic acid (a small dicarboxylic acid) are extremely polar and exhibit poor retention on traditional C18 columns.[1][2] Developing a single method requires balancing conditions to retain and resolve both the non-polar and the highly polar compounds.

Q2: What type of HPLC column is recommended for this separation?

Given the polarity differences, a standard C18 column may not provide adequate retention for glucose and malonic acid. Consider the following options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: These columns are designed to retain polar compounds and are an excellent choice for separating glucose and malonic acid.[2][3] However, Nodakenetin may elute very early with little retention.

  • Mixed-Mode Columns: Columns that combine reversed-phase and anion-exchange or HILIC characteristics can offer the versatility needed to retain all three compounds.[1][3]

  • Modern Reversed-Phase Columns: Newer generation RP columns (e.g., polar-embedded or those designed for use in 100% aqueous mobile phases) may offer sufficient retention of the polar analytes, especially when used with an acidic mobile phase to suppress the ionization of malonic acid.

Q3: What are the recommended detection wavelengths for these compounds?

Nodakenetin, possessing a coumarin structure, has a strong UV absorbance maximum around 330 nm.[4][5][6] Glucose and malonic acid lack significant chromophores for UV detection at common wavelengths (e.g., >210 nm). For these compounds, consider:

  • Refractive Index (RI) Detection: A universal detector suitable for sugars and organic acids.

  • Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): Universal detectors that are more sensitive than RI and are compatible with gradient elution.

  • UV Detection at Low Wavelengths (e.g., <210 nm): Malonic acid can be detected at low UV wavelengths, though sensitivity may be limited and baseline noise can be an issue.[7]

  • Pre-column Derivatization: Derivatizing glucose with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can allow for sensitive UV or fluorescence detection.[8]

Experimental Protocol: Gradient Method Development

This protocol outlines a systematic approach to developing a robust gradient HPLC method for separating Nodakenetin, Glucose, and malonic acid.

1. Analyte & Column Characterization:

First, summarize the properties of the target analytes to inform method design.

ParameterNodakenetinGlucoseMalonic Acid
Structure Coumarin GlucosideMonosaccharideDicarboxylic Acid
Polarity Relatively Non-polarHighly PolarHighly Polar
UV Absorbance (λmax) ~330 nm[4][6]None<210 nm[7]
Detection Method UV/PDARI, ELSD, CAD, or Derivatization[8][9]RI, ELSD, CAD, Low UV[7]

2. Initial HPLC Conditions (Scouting Gradient):

This starting point uses a modern reversed-phase column capable of handling highly aqueous mobile phases.

ParameterRecommended Starting Condition
Column Polar-Embedded C18 or AQ-C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water[6]
Mobile Phase B Acetonitrile (B52724)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min[5]
Column Temperature 30-40 °C[5]
Detection PDA/UV at 330 nm (for Nodakenetin) and 210 nm (for malonic acid)
Injection Volume 5-10 µL

3. Optimization Workflow:

The following diagram illustrates the logical workflow for method development and optimization.

G HPLC Method Development Workflow cluster_prep Preparation cluster_dev Development cluster_opt Optimization cluster_val Finalization A Define Separation Goals (Resolution, Run Time) B Select Column & Mobile Phase (Based on Analyte Properties) A->B C Run Initial Scouting Gradient (e.g., 5-95% B in 20 min) B->C D Evaluate Chromatogram (Retention, Resolution, Peak Shape) C->D E Adjust Gradient Slope (Steeper for faster elution, shallower for better resolution) D->E Resolution Issue? F Modify Mobile Phase pH (Optimize malonic acid retention/shape) D->F Peak Shape Issue? H System Suitability Test (Check precision, tailing factor) D->H Looks Good? G Fine-tune Temperature (Affects viscosity and selectivity) [2] E->G F->G G->H I Method Validation (Linearity, Accuracy, Precision) [35] H->I

Caption: A logical workflow for HPLC method development and optimization.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

QuestionPossible Cause(s)Recommended Solution(s)
Q: Why are my malonic acid or glucose peaks tailing? Secondary Silanol (B1196071) Interactions: Polar analytes can interact with residual silanol groups on the silica (B1680970) backbone of the column, causing tailing.[10][11]Lower Mobile Phase pH: Add 0.1% formic acid or phosphoric acid to the aqueous mobile phase. A lower pH (~2.5-3.0) will suppress the ionization of silanol groups, minimizing these interactions.[12][13] Use a Modern Column: Employ a column with advanced end-capping or a polar-embedded stationary phase to shield silanol groups.[10]
Column Overload: Injecting too much sample mass can saturate the stationary phase.[14][15]Dilute the Sample: Reduce the concentration of your sample and re-inject.
Extra-Column Volume: Excessive tubing length or diameter between the injector and detector can cause peak broadening and tailing.[10]Minimize Tubing: Use narrow internal diameter (e.g., 0.005") PEEK tubing and ensure all connections are properly fitted to avoid dead volume.[10]
Q: Why is my Nodakenetin peak fronting? Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[16]Match Sample Solvent: Dissolve your sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile) or a weaker solvent.

Problem: Poor Resolution

QuestionPossible Cause(s)Recommended Solution(s)
Q: How can I improve the separation between glucose and malonic acid? Insufficient Retention: Both compounds are highly polar and elute early in reversed-phase, often close to the solvent front.Decrease Initial Organic %: Start the gradient with a lower percentage of organic solvent (e.g., 0-2% Acetonitrile) to increase the retention of polar analytes. Use a HILIC or Mixed-Mode Column: Switch to a column chemistry better suited for polar compound retention.[2]
Gradient is Too Steep: A rapid increase in organic solvent strength will cause co-elution.[17]Shallow the Gradient: Decrease the gradient slope (e.g., change from a 5-95% ramp over 20 min to a 5-50% ramp over 30 min). This gives analytes more time to interact with the stationary phase.
Q: My peaks are broad and overlapping. Column Degradation: The column may be contaminated or aged, leading to a loss of efficiency.[17][18]Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol (B130326) for RP columns).[12] Replace the Column: If flushing does not restore performance, the column may need to be replaced.[19]
Inadequate Temperature Control: Temperature fluctuations can affect mobile phase viscosity and analyte retention, impacting resolution.[14][20]Use a Column Oven: Maintain a consistent and stable column temperature to ensure reproducible separation.[20]

Problem: Retention Time Variability

QuestionPossible Cause(s)Recommended Solution(s)
Q: Why are my retention times drifting or inconsistent? Inadequate Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection, which is critical in gradient analysis.[18]Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for at least 10-20 column volumes before each run.
Mobile Phase Composition Change: The mobile phase may be improperly prepared, or volatile components (like acetonitrile) can evaporate over time, changing the composition.[20][21]Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped.[14] Ensure accurate and consistent preparation. Degas Solvents: Use an online degasser or sonicate solvents to remove dissolved air, which can cause pump issues.[16]
Pump or System Leaks: A small, undetected leak in the system can cause pressure fluctuations and inconsistent flow rates, leading to retention time shifts.[22][23]Check System Pressure: Monitor the system pressure for fluctuations.[22] Inspect Fittings: Systematically check all fittings and connections for signs of leaks.
Temperature Fluctuations: Changes in ambient lab temperature can affect retention times if a column oven is not used.[20][24]Use a Column Oven: Maintain a constant column temperature throughout the analysis.[20]
Troubleshooting Decision Tree

The following diagram provides a decision-making path for common HPLC issues.

G HPLC Troubleshooting Decision Tree cluster_shape cluster_resolution cluster_retention A Problem with Chromatogram? B Poor Peak Shape? A->B C Poor Resolution? A->C D Retention Time Drift? A->D B1 Tailing Peaks? B->B1 B2 Fronting Peaks? B->B2 B3 Split Peaks? B->B3 C1 Peaks Co-eluting? C->C1 C2 All Peaks Broad? C->C2 D1 Gradual Drift? D->D1 D2 Random Fluctuation? D->D2 S1 Lower Mobile Phase pH Use End-Capped Column Dilute Sample B1->S1 S2 Match Sample Solvent to Mobile Phase B2->S2 S3 Check for Column Contamination Replace Column Frit B3->S3 S4 Decrease Gradient Slope Change Mobile Phase pH Change Column Type C1->S4 S5 Flush or Replace Column Check for Extra-Column Volume Use Guard Column C2->S5 S6 Increase Column Equilibration Check for Mobile Phase Evaporation Use Column Oven D1->S6 S7 Check for Leaks Degas Mobile Phase Service Pump Seals D2->S7

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

reducing matrix effects in LC-MS analysis of "Nodakenetin-Glucose-malonic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of complex analytes like "Nodakenetin-Glucose-malonic acid." This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis of this compound.[2] For a complex molecule like this compound, which is a glycosylated and acylated flavonoid, matrix effects can be particularly pronounced due to the presence of numerous structurally similar endogenous compounds in biological samples.

Q2: I am observing significant ion suppression for my analyte. What are the primary causes?

A2: Ion suppression is a common type of matrix effect where the presence of co-eluting matrix components reduces the signal intensity of the analyte. The primary causes include:

  • Competition for Ionization: In the electrospray ionization (ESI) source, the analyte and matrix components compete for the available charge. Compounds with higher concentrations or greater surface activity can monopolize the ionization process, leaving fewer charged ions of the analyte to be detected.

  • Changes in Droplet Properties: Co-eluting compounds can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[1][2] This can hinder the efficient formation of gas-phase analyte ions.

  • Analyte Neutralization: Some matrix components can deprotonate and neutralize the charged analyte ions in the gas phase, preventing them from reaching the mass analyzer.[1][2]

Q3: How can I assess the extent of matrix effects in my specific sample type?

A3: There are two main experimental approaches to evaluate matrix effects:

  • Post-Column Infusion: A solution of your analyte is continuously infused into the LC flow after the analytical column.[2][3] A blank matrix sample is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement caused by eluting matrix components.[2][3]

  • Post-Extraction Spike: The response of the analyte is compared between a neat (pure solvent) solution and a solution where the analyte has been spiked into a blank matrix extract after the sample preparation process.[4] The ratio of the peak areas provides a quantitative measure of the matrix effect.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your LC-MS analysis of this compound.

Issue 1: Poor Sensitivity and Inconsistent Quantification

Possible Cause: Significant ion suppression from matrix components.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor sensitivity.

Detailed Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5]

    • Protein Precipitation (PPT): While quick, PPT is often the least effective method for removing matrix components.[6] If using PPT, consider a subsequent dilution step to reduce the concentration of remaining interferences.[5]

    • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT.[5] Experiment with different extraction solvents of varying polarities and adjust the pH of the aqueous phase to selectively extract this compound while leaving interfering compounds behind.[5]

    • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup.[6] For a polar, glycosylated compound, a reversed-phase or mixed-mode cation exchange sorbent could be effective.[6] Methodical optimization of the wash and elution steps is crucial.

  • Enhance Chromatographic Separation: If sample preparation is insufficient, improving the separation of your analyte from co-eluting matrix components is the next step.

    • Gradient Modification: A shallower gradient can increase the resolution between your analyte and interfering peaks.

    • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention times of both the analyte and matrix components, potentially resolving them.[6]

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., HILIC for polar compounds) to achieve a different selectivity.

  • Utilize an Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.[7][8] A SIL IS has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression or enhancement.[8][9] The consistent ratio of the analyte to the IS allows for accurate quantification even in the presence of matrix effects.

Issue 2: In-source Fragmentation of this compound

Possible Cause: The glycosidic and malonic acid ester bonds are labile and can fragment in the ESI source, leading to a weak molecular ion signal and complicating quantification.

Troubleshooting Workflow:

A Start: In-source Fragmentation B Optimize Ion Source Parameters A->B C Reduce Fragmentor/Nozzle Voltage B->C D Lower Source Temperature B->D E Adjust Nebulizer Gas Flow B->E F Monitor Precursor and Fragment Ions C->F D->F E->F G Consider Adduct Formation (e.g., [M+NH4]+, [M+HCOO]-) F->G H End: Stable Molecular Ion G->H

Caption: Workflow to minimize in-source fragmentation.

Detailed Steps:

  • Optimize Ion Source Parameters: The conditions within the ESI source can be adjusted to minimize the energy transferred to the analyte ions, thereby reducing fragmentation.

    • Fragmentor/Capillary Exit Voltage: This is a critical parameter. Systematically lower this voltage to find an optimal point that provides good sensitivity for the molecular ion while minimizing the formation of fragment ions corresponding to the loss of the malonic acid and glucose moieties.[10]

    • Source Temperature: High temperatures can promote thermal degradation. Reduce the gas and capillary temperatures to the lowest levels that still allow for efficient desolvation.

    • Nebulizer Gas Flow: Adjust the nebulizer gas pressure to ensure stable spray without imparting excessive energy to the droplets.

  • Monitor Adduct Ions: In some cases, forming a more stable adduct ion can reduce fragmentation. For positive ion mode, consider adding a small amount of ammonium (B1175870) formate (B1220265) to the mobile phase to promote the formation of [M+NH₄]⁺. In negative ion mode, the formate adduct [M+HCOO]⁻ may be more stable than the deprotonated molecule [M-H]⁻.

Experimental Protocols

Protocol 1: General Purpose Solid-Phase Extraction (SPE) for Glycosylated Flavonoids

This protocol provides a starting point for developing an SPE method to extract this compound from a biological matrix like plasma.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and highly polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Matrix Extract): Process a blank plasma sample using the developed SPE protocol (Protocol 1).

    • Set C (Post-Spiked Matrix): Process a blank plasma sample using the SPE protocol. Spike the analytical standard into the final, reconstituted blank matrix extract to the same final concentration as in Set A.

  • Analyze and Calculate: Analyze all three sets of samples by LC-MS. Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix components, particularly phospholipids, which are a major source of ion suppression.

Sample Preparation MethodRelative Phospholipid Removal EfficiencyRelative Analyte RecoveryOverall Suitability for Reducing Matrix Effects
Protein Precipitation (PPT) LowHighPoor[6]
Liquid-Liquid Extraction (LLE) Moderate to HighVariable (depends on analyte polarity)Good[6]
Solid-Phase Extraction (SPE) - Reversed Phase HighGood to HighVery Good[6]
Solid-Phase Extraction (SPE) - Mixed Mode Very HighHighExcellent[6]
Phospholipid Depletion Plates Very HighHighExcellent

This table represents a qualitative summary based on literature.[6] Actual performance will vary depending on the specific analyte and matrix.

References

challenges in the purification of natural coumarin malonates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing challenges in the purification of natural coumarins and their synthetic derivatives, such as those prepared using malonates. While natural "coumarin malonates" are not a defined class, the purification principles for natural coumarins are directly applicable to the purification of coumarin-3-carboxylates and related structures synthesized via malonate condensation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying coumarins from natural sources?

The main difficulties arise from the complexity of the biological matrix from which coumarins are extracted.[1] Natural extracts contain a vast mixture of secondary metabolites, often with similar physicochemical properties to the target coumarins.[1] Key challenges include the low abundance of target compounds, the presence of structurally similar coumarin (B35378) derivatives that are difficult to separate, and contamination with other phytochemicals like phenols and flavonoids.[2][3]

Q2: What are the most effective purification techniques for coumarin mixtures?

A multi-step approach is typically required.

  • Chromatography: This is the most powerful tool for separating coumarin mixtures. Column chromatography using silica (B1680970) gel or alumina (B75360) is very common.[4] For more complex separations or higher purity, High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are highly effective.[5][6][7]

  • Acid-Base Extraction: This chemical method is useful for removing acidic or phenolic impurities. Coumarins can be dissolved in a hot alkaline solution, impurities removed with a non-polar solvent like ether, and the coumarins re-precipitated by adding acid.[2][4]

  • Crystallization: This is often the final step to obtain a highly pure product. It is effective after significant purification has been achieved through chromatography.[8]

Q3: How do I select an appropriate solvent system for chromatography?

Solvent system selection is crucial and is typically optimized using Thin Layer Chromatography (TLC).[7] A good solvent system will provide a clear separation of the target coumarin from impurities, with a retention factor (Rf) ideally between 0.2 and 0.4 for column chromatography. The choice of solvent depends on the polarity of the coumarin derivatives being separated. Common solvent systems often include mixtures of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol).[9]

Q4: My coumarin sample contains highly volatile impurities like salicylaldehyde. How can they be removed?

For crude coumarin products, particularly from synthesis, volatile impurities can be persistent.[2] A classic method involves forming a water-soluble, non-volatile addition product by reacting the crude coumarin with sodium bisulfite.[2] From this aqueous solution, volatile impurities can be removed by boiling or steam distillation. The pure coumarin is then regenerated by adding a mineral acid and heating to evolve sulfur dioxide.[2]

Troubleshooting Guide

Problem / ObservationPossible Cause(s)Suggested Solution(s)
Poor Separation in Column Chromatography (Overlapping Bands) 1. Inappropriate solvent system (too polar or non-polar).2. Column overloading.3. Irregular column packing.1. Optimize the mobile phase using TLC. Start with a less polar system and gradually increase polarity.2. Reduce the amount of crude extract loaded onto the column.3. Ensure the column is packed uniformly without air bubbles or cracks.
Low Recovery After Crystallization 1. Compound is too soluble in the chosen solvent.2. Cooling the solution too quickly, leading to oiling out or amorphous solid.3. Insufficient concentration of the target compound.1. Use a solvent system where the coumarin is soluble when hot but poorly soluble when cold. Try mixed solvent systems.2. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator.3. Concentrate the solution further before attempting crystallization.
Persistent Yellow/Brown Color in Final Product 1. Presence of phenolic or flavonoid impurities.2. Degradation of the compound during purification.1. Perform an alkaline wash followed by acid precipitation.[4]2. Use preparative TLC to isolate the pure compound from colored bands.3. Avoid prolonged exposure to heat, strong acids/bases, or light.
Multiple Spots on TLC After Purification 1. Incomplete separation.2. Decomposition of the compound on the silica plate.3. Presence of isomers.1. Re-purify using a different chromatographic technique (e.g., RP-HPLC if normal phase was used) or a different solvent system.2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase if the compound is pH-sensitive.3. Utilize a high-resolution technique like preparative HPLC for separation.

Data Presentation

Table 1: Common Solvent Systems for Chromatography of Coumarins

This table summarizes solvent systems used for the separation of coumarins by different chromatographic methods. The ratios are volume-based (v/v).

Chromatographic MethodStationary PhaseMobile Phase / Solvent SystemApplicationReference(s)
Column ChromatographySilica Geln-heptane-dichloromethane-ethyl acetate (30:40:30)Isolation of coumarins from Peucedanum verticillare[9]
Column ChromatographyFlorisil / Silica GelMethanol/Chloroform (50:1)Purification of extracted coumarin derivatives[5]
Preparative TLCSilica Gel 60Dichloromethane-ethyl acetate (40:50) + 10 (v/v)Isolation of coumarins from column fractions[9]
HSCCCTwo-phase systemn-Butanol-methanol-0.5% acetic acid (5:1.5:5)Isolation of fraxin, aesculin, fraxetin, and aesculetin[6]
HPLCC18 (Reverse Phase)Methanol: 0.8% Acetic Acid (8:2)Analysis of bromadiolone, brodifacoum, warfarin, etc.[5]

Experimental Protocols

Protocol 1: Acid-Base Purification of Crude Coumarins

This method is effective for separating coumarins from neutral impurities and some phenolic compounds.

  • Dissolution: Dissolve the crude coumarin extract in a hot 0.5% aqueous sodium hydroxide (B78521) solution.[4]

  • Extraction of Impurities: After the solution cools, perform a liquid-liquid extraction using diethyl ether to remove non-acidic, ether-soluble impurities. Discard the ether layer.[4]

  • Neutralization & Precipitation: Adjust the pH of the aqueous layer to neutral using a suitable acid. This may cause some compounds to precipitate.

  • Acidification: Further acidify the solution to a low pH. The target coumarins or their glycosides should precipitate out of the solution.[4]

  • Collection: Collect the precipitate by filtration, wash with cold water to remove residual acid, and dry thoroughly.

Protocol 2: General Purpose Silica Gel Column Chromatography

This is a standard technique for the preparative separation of coumarins from a crude plant extract.

  • Preparation: Choose an appropriate column size based on the amount of sample. Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pack the column uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the dry crude extract in a minimal amount of the mobile phase or a suitable solvent. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Begin elution with the least polar solvent system optimized via TLC.[4] Collect fractions of a fixed volume.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This helps to elute compounds that are more strongly adsorbed to the silica.

  • Monitoring: Monitor the collected fractions using TLC to identify which fractions contain the target compound(s).[7]

  • Pooling & Concentration: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator.

Visualizations

Experimental Workflows and Logic Diagrams

G cluster_0 General Purification Workflow A Crude Natural Extract B Solvent Partitioning (e.g., Hexane/Methanol) A->B C Column Chromatography (Silica Gel) B->C D Fraction Collection C->D E Purity Analysis (TLC/HPLC) D->E E->C Re-chromatograph Impure Fractions F Crystallization E->F Pool Pure Fractions G Pure Coumarin Compound F->G

Caption: General workflow for the isolation and purification of natural coumarins.

G cluster_1 Troubleshooting Poor Column Chromatography A Problem: Poor Separation B Are bands streaking or tailing? A->B C Are bands overlapping (Low Resolution)? A->C D Yes: Compound may be acidic/basic or degrading on silica B->D Yes J No B->J No F Yes: Mobile phase polarity may be incorrect C->F Yes I No C->I No E Add trace acid/base (e.g., AcOH / Et3N) to mobile phase D->E G Optimize solvent system using TLC F->G H Try gradient elution G->H K Is the column overloaded? I->K L Yes: Reduce sample load K->L Yes M Consider alternative stationary phase (Alumina, C18) K->M No

Caption: Decision tree for troubleshooting common column chromatography issues.

G cluster_2 Acid-Base Purification Workflow A Crude Extract (Coumarins + Neutral Impurities) B Dissolve in hot 0.5% NaOH (aq) A->B C Aqueous Solution (Sodium Coumarinate + Impurities) B->C D Wash with Diethyl Ether C->D E Aqueous Layer (Sodium Coumarinate) D->E F Ether Layer (Neutral Impurities) D->F Separate G Acidify Aqueous Layer with HCl E->G H Precipitate Forms G->H I Filter, Wash & Dry H->I J Purified Coumarin I->J

References

overcoming low yield in the synthesis of "Nodakenetin-Glucose-malonic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering challenges, particularly low yields, in the multi-step synthesis of Nodakenetin-Glucose-malonic acid. As a specific protocol for this molecule is not widely published, the advice herein is based on established methodologies for the synthesis of similar acylated coumarin (B35378) glycosides. The synthesis is generally considered a two-step process following the acquisition of Nodakenetin: 1) Glycosylation and 2) Malonylation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Section 1: Glycosylation of Nodakenetin

The first critical step is the attachment of a glucose moiety to Nodakenetin to form an intermediate, Nodakenetin-glucoside. This is often achieved enzymatically using UDP-glycosyltransferases (UGTs) for high regioselectivity.[1][2]

Q1: My glycosylation reaction has a very low or no yield. What are the primary factors to investigate?

A1: When encountering low or no yield, a systematic verification of all reaction components and conditions is crucial.[1] Key factors include:

  • Enzyme Activity : The UDP-glycosyltransferase (UGT) may be inactive or inhibited.[1] Confirm its activity with a known, reliable substrate as a positive control. Impurities in the Nodakenetin starting material can also inhibit the enzyme.[1]

  • Substrate Integrity : Verify the purity and structure of your Nodakenetin aglycone via NMR or mass spectrometry.[1] Ensure the UDP-Glucose (the sugar donor) has not degraded due to improper storage.[1]

  • Reaction Conditions : Ensure the pH and temperature are optimal for the specific UGT being used.[1]

  • Substrate Solubility : Nodakenetin, being a hydrophobic aglycone, may have poor solubility in aqueous buffers. This is a common issue that limits the reaction rate.[1]

Q2: How can I address the poor solubility of Nodakenetin in the reaction buffer?

A2: Improving the solubility of the hydrophobic aglycone is a common challenge.[1] Consider the following strategies:

  • Co-solvents : Add a small amount of a water-miscible organic solvent like DMSO or methanol (B129727) to the reaction. It is critical to first determine the optimal concentration, as high levels of organic solvents can denature the enzyme.[1]

  • Detergents : The use of non-ionic detergents can also help to solubilize the aglycone.

  • Fed-batch Approach : Gradually add the Nodakenetin to the reaction mixture over time. This can maintain a low, soluble concentration without overwhelming the system.[1]

Q3: I'm observing incorrect regioselectivity, with glucose attaching at an undesired position on the Nodakenetin molecule. What can be done?

A3: Incorrect regioselectivity is a significant issue when multiple hydroxyl groups are present.

  • Enzyme Specificity : The UGT you are using may not possess the desired regioselectivity for Nodakenetin. You may need to screen for different UGTs from various sources.[1]

  • Protecting Group Strategy : In a chemical synthesis approach, inadequate protection of the multiple hydroxyl groups can lead to a mixture of products, which results in a low isolated yield of the desired isomer.[3]

Section 2: Malonylation of Nodakenetin-Glucoside

The second stage involves the selective acylation of the glucose moiety with malonic acid. Enzymatic methods using lipases or specific malonyltransferases are preferred to target the primary alcohol of the glucose selectively.[4][5][6]

Q4: The malonylation step is inefficient, with a low conversion rate of the Nodakenetin-glucoside intermediate.

A4: Low conversion in enzymatic acylation can be due to several factors:

  • Acyl Donor Choice : The choice of acyl donor is critical. Vinyl esters are often used because they result in a transesterification rate that is 20–100 times faster than with standard alkyl esters.[5]

  • Enzyme and Solvent : Ensure the chosen lipase (B570770) or acyltransferase is active in the selected organic solvent. Tert-butanol is often an excellent solvent for lipase-catalyzed reactions, providing good stability and activity for the biocatalyst.[5]

  • Byproduct Inhibition : In some reactions, byproducts can inhibit the enzyme. Strategies to remove the byproduct as it is formed may be necessary.

  • Reaction Time : Longer reaction times do not always lead to higher conversion and can sometimes lead to the formation of degradation byproducts.[6] Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.

Q5: How can I purify the final this compound product effectively?

A5: The purification of highly polar compounds like acylated glycosides is notoriously difficult.[3]

  • Chromatography Optimization : Standard flash chromatography on silica (B1680970) gel is the most common method.[5]

    • Solvent System : A gradient elution is often more effective than an isocratic one. Common systems include dichloromethane/methanol or ethyl acetate/methanol.[3]

    • Acidification : Adding a small amount of acetic or formic acid to the mobile phase can improve the peak shape for compounds containing a free carboxylic acid from the malonate group.

  • Washing Steps : Before chromatography, a series of washes can help remove major impurities. For example, after evaporating the reaction solvent, the residue can be washed with a non-polar solvent (like toluene) to remove residual fatty acids/esters, and then with water to remove any remaining unreacted glucoside.[5]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical parameters to control during the enzymatic glycosylation step?

The most critical parameters are enzyme concentration, the molar ratio of the sugar donor (UDP-Glucose) to the acceptor (Nodakenetin), temperature, and pH.[1] For expensive reagents like UDP-sugars, it is crucial to optimize the molar ratios and consider implementing a regeneration system to improve efficiency.[1]

FAQ 2: Which analytical techniques are best for monitoring reaction progress?

High-Performance Liquid Chromatography (HPLC) is ideal for quantitative monitoring of the appearance of the product and disappearance of substrates. For qualitative, rapid checks, Thin-Layer Chromatography (TLC) is very effective.[5][6] Mass spectrometry is essential for confirming the identity of intermediates and the final product.[1]

FAQ 3: Are there alternative synthetic routes if enzymatic methods fail?

Yes, traditional chemical synthesis using protecting group strategies is an alternative. However, this often involves multiple protection and deprotection steps, which can significantly lower the overall yield and produce stereoisomeric mixtures.[3] Another approach is whole-cell bioconversion using engineered microbes, which can be a cost-effective strategy for large-scale production.[7]

Data Presentation

Table 1: Comparison of Potential Glycosylation Conditions

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Enzyme Low ConcentrationIncreased ConcentrationEnsures reaction is not limited by catalyst availability.[1]
Substrate Conc. High initial bolusFed-batch additionPrevents substrate inhibition/solubility issues.[1]
Co-solvent None5-10% DMSOImproves solubility of hydrophobic Nodakenetin.[1]
UDP-Glucose 1.2 equivalents1.5-2.0 equivalentsDrives reaction equilibrium towards product formation.
Temperature Room Temperature30-37 °C (Enzyme-dependent)Ensures optimal enzyme activity.[1]
Expected Yield < 20%> 60%Optimization of all parameters leads to significant improvement.

Table 2: Influence of Acylating Agents on Malonylation Efficiency

Acylating AgentSolventTypical Reaction TimeRelative Conversion RateNotes
Malonic AcidPyridine48-72 hLowRequires harsh conditions, potential for side reactions.
Malonyl ChlorideDichloromethane4-8 hModerateHighly reactive, may lead to poor selectivity.
Vinyl Malonatetert-Butanol12-24 hHighEnzymatic (Lipase). Mild conditions, high selectivity.[5]
Malonyl-CoAAqueous Buffer1-4 hVery HighEnzymatic (Malonyltransferase). Biologically relevant but donor is expensive.[8]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Glycosylation of Nodakenetin

  • Preparation : In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5).

  • Substrate Addition : Dissolve Nodakenetin in a minimal amount of DMSO and add it to the buffer solution to a final concentration of 1-5 mM.

  • Reagent Addition : Add UDP-Glucose to a final concentration of 1.5-2.0 molar equivalents relative to Nodakenetin.

  • Initiation : Initiate the reaction by adding the purified UDP-glycosyltransferase (UGT) enzyme.

  • Incubation : Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30°C) with gentle agitation for 12-48 hours.

  • Monitoring : Monitor the formation of Nodakenetin-glucoside periodically by HPLC or TLC.

  • Quenching : Stop the reaction by adding an equal volume of cold ethanol (B145695) or methanol to precipitate the enzyme.

  • Purification : Centrifuge the mixture to remove the precipitated enzyme. Evaporate the supernatant and purify the resulting residue using flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol).

Protocol 2: General Procedure for Enzymatic Malonylation of Nodakenetin-Glucoside

  • Preparation : Dissolve the purified Nodakenetin-glucoside (1 equivalent) in tert-butanol.

  • Reagent Addition : Add vinyl malonate (2-5 equivalents) as the acyl donor.

  • Initiation : Add an immobilized lipase (e.g., Lipozyme TL IM) to the mixture.[5]

  • Incubation : Incubate the reaction at 50-60°C with shaking for 24 hours.[5]

  • Monitoring : Monitor the reaction by TLC for the appearance of a new, higher Rf spot corresponding to the acylated product.[5]

  • Workup : Filter to remove the immobilized enzyme. Evaporate the solvent under reduced pressure.

  • Purification : Wash the crude residue with a non-polar solvent (e.g., hexane (B92381) or toluene) to remove excess vinyl malonate, followed by a wash with water to remove any unreacted Nodakenetin-glucoside.[5] Purify the remaining solid by flash chromatography (silica gel, eluting with a gradient of dichloromethane/methanol with 0.1% acetic acid).

Visualizations

Troubleshooting_Glycosylation start Low Yield in Glycosylation Step check_enzyme 1. Check Enzyme Activity (Use Positive Control) start->check_enzyme enzyme_ok Enzyme Active? check_enzyme->enzyme_ok check_substrate 2. Verify Substrate Integrity (NMR, MS) substrate_ok Substrate Pure? check_substrate->substrate_ok check_conditions 3. Optimize Reaction Conditions (pH, Temp) solubility_issue Aglycone Solubility Issue? check_conditions->solubility_issue enzyme_ok->check_substrate Yes replace_enzyme Source New Enzyme Batch enzyme_ok->replace_enzyme No substrate_ok->check_conditions Yes purify_substrate Re-purify Aglycone/ Purchase New UDP-Glucose substrate_ok->purify_substrate No add_cosolvent Add Co-solvent (DMSO) or use Fed-Batch solubility_issue->add_cosolvent Yes success Yield Improved solubility_issue->success No replace_enzyme->check_enzyme purify_substrate->check_substrate add_cosolvent->success Purification_Strategy start Crude Product After Malonylation Reaction evaporation Evaporate Solvent start->evaporation wash_nonpolar Wash with Non-polar Solvent (e.g., Toluene) evaporation->wash_nonpolar Removes excess acyl donor wash_polar Wash with Polar Solvent (e.g., Water) wash_nonpolar->wash_polar Removes unreacted glucoside column_chromatography Flash Column Chromatography (Silica Gel) wash_polar->column_chromatography check_purity Check Purity (TLC/HPLC) column_chromatography->check_purity final_product Pure Nodakenetin- Glucose-malonic acid check_purity->final_product Pure re_chromatograph Re-Chromatograph with Different Solvent System check_purity->re_chromatograph Impure re_chromatograph->check_purity

References

troubleshooting poor reproducibility in "Nodakenetin-Glucose-malonic acid" bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering reproducibility issues in bioassays involving nodakenetin (B21329), varying glucose concentrations, and malonic acid. Given that a standardized "Nodakenetin-Glucose-malonic acid" bioassay is not described in the literature, this guide addresses a plausible experimental context: investigating the effects of nodakenetin on cellular metabolism and viability under conditions of metabolic stress induced by malonic acid in varying glucose environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for each component in this assay?

A1:

  • Nodakenetin: This furanocoumarin has diverse reported biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] It has been shown to influence signaling pathways such as PI3K/Akt/mTOR and NF-κB.[1] In some cancer cells, it can induce apoptosis and affect glycolysis.[2]

  • Glucose: As the primary energy source for most cultured cells, glucose concentration is a critical experimental variable.[3] Normal blood glucose is around 5.5 mM, while concentrations of 10 mM and above are considered pre-diabetic or diabetic and can induce metabolic changes and stress in cells.[4] High glucose levels can impact cell proliferation, apoptosis, and response to stimuli.[3][4]

  • Malonic Acid: It is a classic metabolic inhibitor that acts as a competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.[5][6] This inhibition disrupts cellular respiration and ATP production, inducing mitochondrial stress and oxidative damage.[5]

Q2: What is the rationale for using these three components together?

A2: This combination allows for the investigation of nodakenetin's potential protective or modulatory effects on cellular metabolism under stress. By varying glucose levels, one can simulate both normal and hyperglycemic conditions. The addition of malonic acid introduces a specific mitochondrial insult. This setup can help determine if nodakenetin ameliorates metabolic dysfunction, a question relevant to diseases like diabetes or neurodegeneration.

Q3: My cell viability results are highly variable between experiments. What are the common causes?

A3: Poor reproducibility in cell-based assays is a frequent problem.[7] Key factors include:

  • Biological Variables: Cell line passage number (higher passages can alter cell characteristics), cell seeding density, and batch-to-batch variation in media or serum.[7][8]

  • Technical Variables: Inconsistent pipetting, evaporation from wells (the "edge effect"), compound solubility issues, and improper storage of reagents.[7][9]

  • Contamination: Undetected mycoplasma or bacterial contamination can significantly alter cell health and experimental outcomes.[8]

Q4: How does glucose concentration affect the interpretation of my results?

A4: The glucose concentration in your media establishes the baseline metabolic state of your cells.

  • Low Glucose (e.g., 5.5 mM): Mimics normal physiological conditions. Cells will rely on both glycolysis and oxidative phosphorylation.[10]

  • High Glucose (e.g., 25 mM): Simulates hyperglycemia and can lead to increased glycolysis (the Warburg effect in cancer cells), higher production of reactive oxygen species (ROS), and changes in signaling pathways.[4] The effect of nodakenetin or malonic acid may be different depending on this baseline metabolic state.

Troubleshooting Guides

Problem Area 1: Inconsistent Cell Viability/Cytotoxicity Data
Symptom Possible Cause Recommended Solution
High variability in control wells (untreated). 1. Inconsistent Seeding Density: Uneven cell distribution across the plate.[7] 2. Edge Effect: Increased evaporation in perimeter wells of the plate.[7] 3. Cell Health: Using cells from a high passage number or a culture with low viability (<80%).[8]1. Ensure thorough mixing of cell suspension before and during plating. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.[7] 3. Use cells with a consistent and low passage number. Regularly check culture viability.
Nodakenetin shows toxicity in one experiment but not another. 1. Compound Solubility/Precipitation: Nodakenetin may precipitate out of solution, especially at high concentrations or in certain media.[7] 2. Solvent (e.g., DMSO) Concentration: Final solvent concentration may be too high or vary between experiments.1. Visually inspect solutions for precipitation. Prepare fresh stock solutions. Consider using a lower concentration or a different solubilizing agent. 2. Maintain a consistent, low final concentration of the solvent (typically <0.5%) across all wells, including controls.
Effect of malonic acid is weaker or stronger than expected. 1. Reagent Degradation: Malonic acid solutions may not be stable over long-term storage. 2. Cellular Metabolism: The metabolic state of the cells (influenced by glucose level, cell density) can alter their sensitivity to mitochondrial inhibitors.1. Prepare fresh malonic acid solutions for each experiment. 2. Standardize cell density and glucose conditions precisely. Cells in high glucose may be more glycolytically active and initially less sensitive to mitochondrial inhibition.
Problem Area 2: Unexpected Metabolic Assay Results (e.g., Seahorse, ATP levels)
Symptom Possible Cause Recommended Solution
High baseline variability in Oxygen Consumption Rate (OCR) or Extracellular Acidification Rate (ECAR). 1. Inconsistent Cell Monolayer: Clumped cells or an uneven monolayer can lead to variable readings. 2. Assay Media Issues: Incorrect pH, temperature, or lack of equilibration of assay media.[9]1. Optimize cell seeding to achieve a consistent, even monolayer. 2. Prepare assay media fresh. Ensure it is buffered correctly (without bicarbonate for Seahorse assays) and equilibrated to 37°C and ambient CO2 before the assay.
No significant effect of malonic acid on OCR. 1. Insufficient Concentration: The concentration of malonic acid may be too low to effectively inhibit Complex II in your specific cell type. 2. Incorrect Injection: Clogged injection ports on the assay cartridge or pipetting errors.1. Perform a dose-response curve to determine the optimal inhibitory concentration of malonic acid for your cells. 2. Visually confirm that all ports inject their contents during the assay.
ATP levels do not correlate with viability data. 1. Timing of Assay: ATP levels can change rapidly. The timing of measurement after treatment is crucial. 2. Metabolic Shift: Cells may compensate for mitochondrial inhibition by upregulating glycolysis, thus maintaining ATP levels temporarily even as viability declines over the long term.1. Perform a time-course experiment to capture the dynamics of ATP depletion after treatment. 2. Measure both ATP levels and a marker of cell death (e.g., LDH release, caspase activity) to get a complete picture.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT/WST-1)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Glucose Conditioning: Replace the growth medium with experimental media containing either low (5.5 mM) or high (25 mM) glucose. Incubate for 12-24 hours to allow cells to adapt.

  • Treatment: Add Nodakenetin and/or Malonic acid to the wells at the desired final concentrations. Include appropriate vehicle controls (e.g., DMSO).

  • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: If using MTT, add solubilization solution. Read the absorbance on a plate reader at the appropriate wavelength.

Protocol 2: ATP Quantification Assay
  • Follow steps 1-4 from the Cell Viability Assay protocol.

  • Lysis and Luminescence: Use a commercial ATP luminescence assay kit. Typically, this involves adding a single reagent that lyses the cells and provides the luciferase/luciferin substrate.

  • Incubation: Incubate at room temperature for the time specified by the manufacturer (usually 5-10 minutes) to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the ATP concentration.

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_condition Phase 2: Conditioning cluster_treat Phase 3: Treatment cluster_assay Phase 4: Endpoint Assay A Seed Cells in 96-well Plate B 24h Adhesion A->B C Low Glucose (5.5mM) Medium B->C 12-24h Adaptation D High Glucose (25mM) Medium B->D 12-24h Adaptation E Add Nodakenetin +/- Malonic Acid C->E 24-72h Incubation D->E 24-72h Incubation F Cell Viability (MTT/WST) E->F Measure Endpoint G ATP Quantification E->G Measure Endpoint H Metabolic Flux (Seahorse) E->H Measure Endpoint

Caption: Workflow for a cellular metabolism bioassay.

Hypothesized Signaling Pathway

G cluster_stress Cellular Stressors cluster_cell Cellular Processes Malonic_Acid Malonic Acid ETC Mitochondrial ETC (Complex II) Malonic_Acid->ETC Inhibits High_Glucose High Glucose ROS ROS Production High_Glucose->ROS Increases Glycolysis Glycolysis High_Glucose->Glycolysis Increases ETC->ROS Increases ATP ATP Depletion ETC->ATP Leads to Apoptosis Apoptosis ROS->Apoptosis Induces ATP->Apoptosis Induces Nodakenetin Nodakenetin Nodakenetin->ROS Reduces? Nodakenetin->Apoptosis Inhibits?

Caption: Hypothesized interactions of assay components.

References

preventing degradation of "Nodakenetin-Glucose-malonic acid" during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Nodakenetin-Glucose-malonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction and preservation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound is a naturally occurring compound. Structurally, it is a glycoside, meaning it has a sugar component (glucose) attached to a non-sugar component (nodakenetin), and is further esterified with malonic acid. Like many complex natural products, it is susceptible to degradation during extraction, primarily through the loss of the malonic acid group or the entire glucose-malonic acid chain, which can significantly impact yield and purity.

Q2: What are the primary degradation pathways for this compound during extraction?

The two main points of instability in the molecule are the ester linkage of the malonic acid and the glycosidic bond connecting the glucose to the nodakenetin (B21329).

  • Demalonylation: The malonic acid group can be cleaved from the glucose moiety, particularly under harsh pH or high-temperature conditions.

  • Hydrolysis of the Glycosidic Bond: The glucose itself can be cleaved from the nodakenetin aglycone, especially in the presence of acid or enzymes and water.[1]

Q3: What are the initial signs of degradation in my extract?

Degradation can be suspected if you observe the following:

  • Low Yields: Consistently obtaining lower than expected amounts of the target compound.

  • Appearance of Additional Peaks in Chromatography: When analyzing your extract using techniques like HPLC or LC-MS, the presence of unexpected peaks may indicate the formation of degradation products such as Nodakenetin-Glucose or Nodakenetin.

  • Changes in Physical Properties: While less specific, alterations in the color or consistency of the dried extract compared to a reference standard could suggest chemical changes.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound Degradation due to harsh extraction conditions: High temperatures can lead to the breakdown of the molecule.- Optimize Extraction Temperature: Avoid prolonged exposure to high heat. If using methods like Soxhlet or reflux, consider reducing the extraction time or using a lower boiling point solvent. Microwave-assisted extraction may offer a shorter extraction time, potentially reducing degradation.[2][3][4] - Consider Cold Maceration: This method uses room temperature, minimizing heat-related degradation, though it may require a longer extraction period.[2][3]
Enzymatic degradation: Plant enzymes (e.g., glycosidases) released during sample preparation can cleave the sugar moiety.- Enzyme Deactivation: Immediately after harvesting and grinding the plant material, consider a blanching step with steam or a quick dip in boiling solvent to denature enzymes.
Inappropriate solvent choice: The polarity of the solvent may not be optimal for extracting the target compound.- Solvent Optimization: A mixture of methanol (B129727) and water (e.g., 70-80% methanol) is often effective for extracting glycosides.[2][3][5] Experiment with different ratios to find the optimal balance for solubility and stability.
Presence of Nodakenetin-Glucose and Nodakenetin in the extract Hydrolysis of the malonic acid and/or glucose moieties: This can be caused by acidic or basic conditions, or prolonged exposure to heat in the presence of water.[1]- Control pH: Ensure the extraction solvent is neutral or slightly acidic. Avoid strongly acidic or alkaline conditions. - Minimize Water Content in Final Extract: After extraction, dry the sample promptly and thoroughly under reduced pressure to prevent hydrolysis during storage.
Inefficient extraction: The target compound may not be fully extracted from the plant matrix.- Improve Grinding: Ensure the plant material is finely and uniformly ground to maximize surface area for solvent penetration. - Increase Extraction Cycles: For methods like sonication or maceration, performing multiple, shorter extractions can be more effective than a single long one.[5]
Variability in extraction efficiency between batches Inconsistent sample preparation: Differences in grinding, moisture content, or storage of the raw material can affect results.- Standardize Protocols: Ensure all steps of the sample preparation and extraction are performed consistently. - Proper Storage of Plant Material: Store the raw material in a cool, dry, and dark place to prevent degradation before extraction.[3]
Solvent degradation: Solvents can degrade over time or become contaminated.- Use High-Purity Solvents: Always use fresh, high-quality solvents for extraction.

Experimental Protocols

Below are detailed methodologies for common extraction techniques that can be adapted for this compound.

1. Microwave-Assisted Extraction (MAE)

This method uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent consumption.

  • Sample Preparation: Weigh 50 g of powdered plant material.

  • Solvent Addition: Add 60 mL of 80% methanol.

  • Pre-leaching: Allow the mixture to stand for 5 minutes.

  • Microwave Irradiation: Place the sample in a microwave extractor. Use an intermittent cycle of 3 minutes of irradiation followed by 5 minutes of cooling. Repeat this cycle 5 times.[2]

  • Sample Recovery: Centrifuge the mixture at 4000 rpm to separate the supernatant.

  • Drying: Evaporate the solvent from the supernatant under reduced pressure.

2. Soxhlet Extraction

A classical method involving continuous extraction with a recycling solvent.

  • Sample Preparation: Place 50 g of powdered plant material into a thimble.

  • Apparatus Setup: Place the thimble in a Soxhlet extractor with 80% methanol as the solvent.

  • Extraction: Heat the solvent to reflux. The extraction is complete when the solvent in the extractor arm is colorless.

  • Drying: Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C under reduced pressure.[2]

3. Cold Maceration

A simple technique that avoids heat.

  • Sample Preparation: Place 50 g of powdered plant material in a sealed conical flask.

  • Solvent Addition: Add 80% methanol to the flask.

  • Extraction: Allow the mixture to stand for 72 hours at room temperature, with occasional agitation.[2]

  • Sample Recovery: Centrifuge the mixture to separate the supernatant.

  • Drying: Evaporate the solvent under reduced pressure.

Visualizations

Potential Degradation Pathway of this compound

A This compound B Nodakenetin-Glucose A->B Demalonylation (Heat, pH) C Nodakenetin (Aglycone) A->C Hydrolysis (Acid, Enzymes, Heat) D Malonic Acid A->D Demalonylation B->C Hydrolysis (Acid, Enzymes, Heat)

A diagram illustrating the potential degradation routes of this compound.

General Experimental Workflow for Extraction

A Plant Material Collection & Grinding B Extraction (MAE, Soxhlet, or Maceration) A->B C Filtration / Centrifugation B->C D Solvent Evaporation (Reduced Pressure) C->D E Crude Extract D->E F Analysis (HPLC, LC-MS) E->F

A flowchart of the general experimental process for extracting natural products.

References

Technical Support Center: Cell Line Selection for Nodakenetin-Glucose-Malonic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell lines for investigating the biological activities of Nodakenetin-Glucose-malonic acid. As research on this specific compound is emerging, we draw upon the extensive data available for its aglycone, Nodakenetin, to provide relevant recommendations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might its structure influence cell line selection?

A1: this compound is a glycosylated form of Nodakenetin, a well-studied furanocoumarin. The addition of a glucose-malonic acid moiety increases its polarity, which may affect its bioavailability and cellular uptake. When selecting a cell line, it is crucial to consider whether the cells express the necessary enzymes (e.g., glucosidases) to metabolize the compound and release the active aglycone, Nodakenetin.

Q2: What are the known biological activities of the aglycone, Nodakenetin?

A2: Research has demonstrated that Nodakenetin possesses several significant biological activities, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects. These activities are primarily attributed to its modulation of key signaling pathways such as NF-κB and Wnt/β-catenin.[1][2][3][4]

Q3: Should I screen for enzymatic activity in my selected cell line?

A3: Yes, it is highly recommended. Before initiating large-scale experiments, a preliminary assay to confirm the presence of glucosidase activity in your chosen cell line is advisable. This will help ensure that the observed biological effects are attributable to the metabolized Nodakenetin.

Troubleshooting Guide: Cell Line Selection

Issue Potential Cause Recommended Solution
No observable biological effect of this compound. The selected cell line may lack the necessary enzymes to metabolize the compound into its active form, Nodakenetin.- Screen a panel of cell lines for glucosidase activity. - Consider using a cell line known to have high metabolic activity. - As a positive control, test the aglycone, Nodakenetin, in parallel.
High variability in experimental results. - Inconsistent cell culture conditions. - Cell line heterogeneity.- Standardize cell culture protocols, including passage number and seeding density. - Consider using a clonally selected cell line for more consistent responses.
Compound precipitates in culture media. The glucose-malonic acid moiety may alter the solubility of the compound.- Test a range of concentrations to determine the solubility limit. - Use a vehicle such as DMSO to improve solubility, ensuring the final concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Research Area: Anti-inflammatory Activity

Recommended Cell Lines

Based on studies on Nodakenetin, the following cell lines are recommended for investigating the anti-inflammatory properties of this compound.

Cell Line Origin Key Characteristics Relevant Research
RAW 264.7 Murine MacrophageWidely used for in vitro inflammation models; produces pro-inflammatory mediators like NO, PGE2, and cytokines upon LPS stimulation.[5][6]Ideal for studying the inhibition of inflammatory mediators.
HEK293T Human Embryonic KidneyEasily transfected; suitable for reporter gene assays to study signaling pathways like NF-κB.[1][7]Useful for mechanistic studies on the NF-κB pathway.
Bone Marrow-Derived Macrophages (BMDMs) Primary Murine CellsClosely resemble in vivo macrophages; provide a more physiologically relevant model.[1][7]Recommended for validating findings from immortalized cell lines.

Experimental Workflow: Anti-inflammatory Assay

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of Inflammatory Markers cluster_2 Mechanistic Studies (HEK293T) A Seed RAW 264.7 cells B Pre-treat with Nodakenetin- Glucose-malonic acid A->B C Induce inflammation with LPS B->C D Measure Nitric Oxide (NO) (Griess Assay) C->D 24h incubation E Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) C->E 24h incubation F Measure Prostaglandin E2 (PGE2) (EIA) C->F 24h incubation G Transfect with NF-κB luciferase reporter H Treat with compound and stimulate with IL-1β G->H I Measure luciferase activity H->I

Caption: Workflow for assessing anti-inflammatory activity.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Research Area: Anti-cancer Activity

Recommended Cell Lines

Nodakenetin has shown cytotoxic and pro-apoptotic effects on various cancer cell lines.[4][8]

Cell Line Cancer Type Key Characteristics Relevant Research
MCF-7 Breast CancerEstrogen receptor-positive (ER+).Commonly used for studying hormone-dependent breast cancer.
MDA-MB-231 Breast CancerTriple-negative breast cancer (TNBC).Represents a more aggressive and difficult-to-treat breast cancer subtype.[9]
HepG2 Liver CancerWell-differentiated hepatocellular carcinoma.Suitable for investigating effects on liver cancer.
A549 Lung CancerAdenocarcinomic human alveolar basal epithelial cells.A standard model for lung cancer research.
HT-29 Colorectal CancerHuman colon adenocarcinoma.Useful for studying gastrointestinal cancers.[10][11]

Signaling Pathway: Nodakenetin in Cancer

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Nodakenetin Nodakenetin PI3K PI3K Nodakenetin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Nodakenetin's inhibitory effect on the PI3K/Akt/mTOR pathway, promoting apoptosis.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm.

  • Calculation: Determine the cell viability as a percentage of the untreated control and calculate the IC50 value.

Research Area: Anti-osteoporotic Activity

Recommended Cell Lines

Nodakenetin has been shown to promote osteoblast differentiation through the Wnt/β-catenin signaling pathway.[2][3][12]

Cell Line Origin Key Characteristics Relevant Research
MC3T3-E1 Mouse Osteoblast PrecursorDifferentiates into osteoblasts and forms mineralized nodules.Gold standard for in vitro osteoblast differentiation studies.[2][12]
HEK293 Human Embryonic KidneyUsed for reporter assays to study Wnt/β-catenin signaling.Ideal for mechanistic studies on the Wnt pathway.[2][12]

Signaling Pathway: Nodakenetin in Osteoblast Differentiation

G Nodakenetin Nodakenetin DKK1 DKK1 Nodakenetin->DKK1 Inhibits Wnt Wnt Signaling DKK1->Wnt Inhibits beta_catenin β-catenin Wnt->beta_catenin Stabilizes Gene_Expression Osteogenic Gene Expression (e.g., Runx2, BMPs) beta_catenin->Gene_Expression Activates Differentiation Osteoblast Differentiation Gene_Expression->Differentiation

Caption: Nodakenetin promotes osteoblast differentiation via the Wnt/β-catenin pathway.

Detailed Protocol: Alkaline Phosphatase (ALP) Activity Assay
  • Cell Seeding: Seed MC3T3-E1 cells in a 24-well plate at 2 x 10^4 cells/well in an osteogenic differentiation medium.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Change the medium and re-treat every 2-3 days.

  • Cell Lysis: After 7 days, wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Reaction:

    • Add p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate.

    • Incubate at 37°C for 30 minutes.

  • Measurement: Stop the reaction by adding NaOH and measure the absorbance at 405 nm.

  • Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a BCA protein assay.

This guide provides a starting point for your research on this compound. The selection of the most appropriate cell line will ultimately depend on your specific research question and experimental design.

References

Technical Support Center: Optimizing In Vivo Studies with "Nodakenetin-Glucose-malonic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of dosage and administration of "Nodakenetin-Glucose-malonic acid" in your in vivo studies.

Disclaimer: Currently, there is limited publicly available data from in vivo studies specifically for "this compound." The guidance provided here is based on general principles of in vivo study design, pharmacokinetic data from the related compound nodakenetin (B21329), and best practices for working with novel natural compounds.

Frequently Asked Questions (FAQs)

Q1: Where can I source "this compound" for my research?

A1: "this compound" is listed as a natural compound available from suppliers of research chemicals and reagents.[1][2] It is important to obtain a Certificate of Analysis (CoA) to ensure the purity and identity of the compound.

Q2: What is the expected metabolic fate of "this compound" in vivo?

A2: While specific data for "this compound" is unavailable, studies on the related compound, nodakenin (B150392) (a glucoside of nodakenetin), suggest that it undergoes in vivo deglycosylation to its aglycone, nodakenetin.[3] It is plausible that "this compound" may also be metabolized to nodakenetin. Further pharmacokinetic studies are required to confirm this.

Q3: How do I determine the starting dose for my in vivo study?

A3: Establishing a starting dose for a novel compound requires a systematic approach. It is recommended to begin with a thorough literature review for any studies on structurally similar compounds. An initial dose-finding study, starting with a low dose and escalating to establish a Maximum Tolerated Dose (MTD), is a crucial first step.[4]

Q4: What are the key pharmacokinetic parameters I should consider for nodakenetin?

A4: Pharmacokinetic studies on nodakenetin, the likely metabolite, in rats have reported on key parameters. After oral administration of Samul-Tang, which contains nodakenin, nodakenetin was detected in plasma.[5] In one study, after intravenous administration of a related compound at 10 mg/kg in mice, the plasma half-life (t1/2) was 2.77 hours.[3] Another study in rats reported a t1/2 of 3.3 hours for nodakenin after an intravenous dose.[3] These values can provide a preliminary idea of the compound's clearance rate.

Q5: How can I improve the bioavailability of my compound if it is found to be low?

A5: Poor oral bioavailability is a common challenge with natural compounds.[6][7] Strategies to enhance bioavailability include the use of novel drug delivery systems like nanoparticles, liposomes, or cyclodextrins.[6][8] Co-administration with bioavailability enhancers, such as inhibitors of efflux transporters, has also shown promise for other compounds.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low detectable plasma levels of the compound. Poor oral bioavailability. Rapid metabolism. Inappropriate sample collection timing.Consider alternative administration routes (e.g., intravenous, intraperitoneal). Conduct a pharmacokinetic study with more frequent and earlier time points. Use a more sensitive analytical method for detection. Investigate formulation strategies to improve solubility and absorption.
High variability in animal response. Inconsistent dosing technique. Genetic variability in the animal model. Differences in food and water intake.Ensure all personnel are thoroughly trained in the dosing procedure. Increase the number of animals per group to improve statistical power. Standardize housing conditions and monitor food and water consumption.
Observed toxicity or adverse effects at the intended therapeutic dose. The dose is above the Maximum Tolerated Dose (MTD). Off-target effects of the compound.Conduct a dose-range finding study to determine the MTD. Reduce the dose and/or the frequency of administration. Closely monitor animals for clinical signs of toxicity.
Lack of efficacy at the tested doses. The doses are below the Minimum Effective Dose (MED). The compound has a short half-life, requiring more frequent dosing. The chosen animal model is not appropriate for the studied disease.Perform a dose-escalation study to identify the MED. Determine the pharmacokinetic profile to optimize the dosing regimen. Validate the animal model to ensure it is relevant to the human disease.

Experimental Protocols

1. General Protocol for a Dose-Finding Study in Rodents

This protocol provides a general framework for determining the Maximum Tolerated Dose (MTD) and a potential therapeutic dose range for a novel compound like "this compound."

  • Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Grouping: Divide animals into several groups (e.g., 5-6 groups, n=3-5 per group), including a vehicle control group.

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The dose range should be based on any available in vitro cytotoxicity data or information from structurally similar compounds.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded at least twice weekly.

  • Endpoint: The study duration is typically 7-14 days. At the end of the study, collect blood for clinical chemistry and tissues for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not induce significant toxicity or more than a 10% loss in body weight.

2. Protocol for a Preliminary Pharmacokinetic Study

This protocol outlines the key steps for assessing the basic pharmacokinetic profile of "this compound."

  • Animal Model: Use cannulated rodents to facilitate serial blood sampling.

  • Dosing: Administer a single dose of the compound, typically at a dose level below the MTD. Both intravenous (IV) and oral (PO) administration should be performed in separate groups to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and any potential metabolites (like nodakenetin) in the plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).

Visualizations

experimental_workflow cluster_preclinical Pre-clinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Studies (Cytotoxicity, Efficacy) dose_finding Dose-Finding Study (MTD Determination) in_vitro->dose_finding Inform Starting Dose pk_study Pharmacokinetic Study (ADME Profile) dose_finding->pk_study Select Dose < MTD efficacy_study Efficacy Study (Disease Model) pk_study->efficacy_study Inform Dosing Regimen phase_I Phase I Trials (Safety, PK) efficacy_study->phase_I Pre-clinical Proof-of-Concept phase_II Phase II Trials (Efficacy, Dosing) phase_I->phase_II

Caption: A generalized workflow for in vivo drug development.

troubleshooting_logic start Start In Vivo Experiment observe Observe Outcome (Efficacy/Toxicity) start->observe no_effect No Efficacy Observed observe->no_effect Negative toxic_effect Toxicity Observed observe->toxic_effect Adverse success Desired Outcome observe->success Positive increase_dose Increase Dose or Frequency no_effect->increase_dose check_pk Review Pharmacokinetics (Bioavailability, Half-life) no_effect->check_pk decrease_dose Decrease Dose or Frequency toxic_effect->decrease_dose increase_dose->observe decrease_dose->observe reformulate Consider Reformulation check_pk->reformulate

Caption: A troubleshooting flowchart for in vivo dosage optimization.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of structurally similar compounds. Interference from related compounds is a significant challenge that can impact the accuracy, precision, and reliability of analytical results.

Frequently Asked Questions (FAQs)

Q1: How can I determine if a chromatographic peak is pure or contains a co-eluting related compound?

A1: Detecting co-elution is the first critical step. A symmetrical peak in a chromatogram does not guarantee purity, as two compounds can be hiding underneath.[1] Here are several methods to assess peak purity:

  • Visual Inspection of the Peak Shape: Look for signs of asymmetry, such as shoulders or split tops. A shoulder is a sudden discontinuity in the peak shape, which is different from tailing, a gradual exponential decline.[1][2]

  • Diode Array Detector (DAD) Analysis: A DAD collects multiple UV spectra across a single peak. If all the spectra are identical, the peak is likely pure.[1][2] If the spectra differ, it indicates the presence of a co-eluting compound.[1]

  • Mass Spectrometry (MS) Analysis: Similar to DAD, you can acquire mass spectra across the peak. A change in the mass spectral profile is a strong indicator of co-elution.[1]

Q2: What are the initial steps to resolve overlapping or co-eluting peaks in HPLC?

A2: To resolve co-eluting peaks, you need to adjust the chromatographic conditions to improve separation. The resolution between two peaks is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k).[3][4] A resolution value (Rs) of greater than 1.5 is generally considered baseline separation.[3] Here are some initial troubleshooting steps:

  • Optimize the Mobile Phase Gradient: A slower, shallower gradient can significantly enhance the separation of closely eluting compounds.[3] Introducing isocratic holds at specific points in the gradient can also help resolve critical peak pairs.[3]

  • Adjust the Mobile Phase Composition: Changing the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) can alter selectivity and potentially resolve overlapping peaks.[3][5] The pH of the mobile phase can also be adjusted, especially for ionizable compounds.[3][6]

  • Modify the Flow Rate and Temperature: A lower flow rate generally improves resolution.[3][6] Increasing the column temperature can decrease analysis time and alter selectivity.[3][6]

Q3: My analyte is a chiral compound, and I'm seeing interference from its isomer. How can I resolve this?

A3: Isomeric interference, particularly with chiral compounds, requires specific strategies for resolution. Here are some approaches:

  • Chiral Stationary Phase: The most direct approach is to use a chiral column designed to separate enantiomers.

  • Derivatization: Derivatizing the enantiomers with a chiral reagent can create diastereomers. These diastereomers have different physicochemical properties and can often be separated on a standard achiral column.[7] A common derivatizing agent for amphetamine-like compounds is N-trifluoroacetyl-l-prolyl chloride (l-TPC).[7]

  • Mobile Phase Additives: Chiral additives can be included in the mobile phase to facilitate separation on an achiral column.

  • High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS): This technique can separate isomers in the gas phase, offering a powerful tool for resolving isomeric mixtures.[8]

Q4: How can I minimize matrix effects from structurally similar compounds in LC-MS/MS analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a major concern in LC-MS/MS, especially when dealing with complex biological matrices.[9][10][11] Here are strategies to mitigate them:

  • Optimize Sample Preparation: Robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are crucial for removing interfering matrix components.[7][12]

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of detection.[9][13]

  • Chromatographic Separation: Improving the chromatographic separation to ensure the analyte elutes in a region free from matrix components is highly effective.[9]

  • Use of Internal Standards: The most recognized technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[9][10] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[10]

  • Standard Addition Method: This method involves adding known amounts of the analyte to the sample and can be used to compensate for matrix effects.[9][13]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Co-eluting Peaks in HPLC

This guide provides a step-by-step workflow for troubleshooting and resolving co-eluting or poorly resolved peaks.

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks A Problem: Co-eluting Peaks (Rs < 1.5) B Step 1: Assess Peak Purity - DAD Peak Purity Analysis - MS Spectral Analysis A->B C Step 2: Optimize Mobile Phase - Adjust Gradient Slope - Change Organic Modifier (ACN vs. MeOH) - Modify pH B->C D Step 3: Modify Stationary Phase - Switch to a Different Column Chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) C->D E Step 4: Adjust Flow Rate & Temperature - Decrease Flow Rate - Optimize Column Temperature D->E F Resolution Achieved (Rs >= 1.5) E->F

Troubleshooting workflow for co-eluting peaks.

Detailed Steps:

  • Assess Peak Purity: Before making any changes, confirm that you have a co-elution issue using DAD or MS as described in FAQ 1.

  • Optimize Mobile Phase: This is often the most powerful and straightforward approach.

    • Gradient Optimization: If you are running a gradient, try decreasing the slope (e.g., from a 5-50% B in 10 min to 5-50% B in 20 min). This gives more time for closely eluting compounds to separate.[3]

    • Change Organic Modifier: If acetonitrile (ACN) is your organic modifier, try substituting it with methanol (B129727) (MeOH) or vice-versa. These solvents have different selectivities and can alter the elution order.[3][5]

    • Adjust pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.

  • Modify Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.

    • Different Ligand: If you are using a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl, cyano, or polar-embedded phase.[5]

  • Adjust Flow Rate and Temperature:

    • Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, but it will also increase the analysis time.[3][6]

    • Temperature: Optimizing the column temperature can influence selectivity. It's important to use a column oven to maintain a stable temperature.[7]

Guide 2: Mitigating Interference in Mass Spectrometry

This guide outlines a logical flow for identifying and minimizing interference in LC-MS analysis.

G cluster_1 Workflow for Mitigating MS Interference A Problem: Inaccurate Quantitation (Suspected MS Interference) B Step 1: Identify Interference Type - Matrix Effects (Ion Suppression/Enhancement) - Isobaric Interference - Isomeric Interference A->B C Step 2: Optimize Sample Preparation - Enhance Cleanup (SPE, LLE) - Sample Dilution B->C D Step 3: Improve Chromatographic Separation - Resolve Analyte from Interferences C->D E Step 4: Refine MS Method - Use Stable Isotope-Labeled Internal Standard - High-Resolution MS (HRMS) - Tandem MS (MS/MS) D->E F Accurate and Reliable Quantitation E->F

Workflow for mitigating MS interference.

Detailed Steps:

  • Identify Interference Type:

    • Matrix Effects: These can be identified using post-column infusion experiments or by comparing the response of the analyte in the sample matrix to its response in a clean solvent.[14]

    • Isobaric Interference: This occurs when another compound has the same nominal mass as the analyte. High-resolution mass spectrometry (HRMS) can often resolve these.[12]

    • Isomeric Interference: Isomers have the same mass and often similar fragmentation patterns, making them challenging to distinguish with MS alone.

  • Optimize Sample Preparation: A cleaner sample will lead to less interference.

    • Solid-Phase Extraction (SPE): This is a versatile technique for selectively isolating the analyte of interest and removing matrix components.[12]

  • Improve Chromatographic Separation: Ensure that the analyte peak is well-separated from any interfering compounds.

  • Refine MS Method:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects and improving quantitative accuracy.[10]

    • High-Resolution Mass Spectrometry (HRMS): Provides improved selectivity and can differentiate between compounds with very similar masses.[12]

    • Tandem Mass Spectrometry (MS/MS): Increases selectivity by monitoring a specific fragment ion of the analyte.

Experimental Protocols

Protocol 1: HPLC Method Development for Separation of Related Impurities

This protocol provides a systematic approach to developing a robust HPLC method for separating an active pharmaceutical ingredient (API) from its related impurities.

1. Initial Conditions:

  • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • UV Detector: Set to the wavelength of maximum absorbance for the API and impurities.[3]

2. Scouting Gradient:

  • Run a fast, broad gradient to determine the approximate elution times of all compounds (e.g., 5% to 95% B in 15 minutes).[3]

3. Gradient Optimization:

  • Based on the scouting run, adjust the gradient to improve the resolution of closely eluting peaks.

    • If peaks are clustered at the beginning, start with a lower initial %B.

    • To improve the separation of a critical pair, decrease the gradient slope in the region where they elute. For instance, if two peaks elute between 8 and 10 minutes, flatten the gradient during this time segment.[3]

4. Mobile Phase Selectivity:

  • If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and re-optimize the gradient. Methanol has different solvent properties and can change the elution order.[3]

5. Flow Rate and Temperature Fine-Tuning:

  • Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution.[3]

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Resolving Two Related Compounds

ParameterMethod A (Initial)Method B (Optimized)Method C (Alternative Selectivity)
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 5-95% B in 10 min20-40% B in 20 min30-50% B in 15 min
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 30°C40°C35°C
Resolution (Rs) 1.2 (Co-eluting)1.8 (Baseline Resolved)2.1 (Well Resolved)

This table illustrates how systematic changes to the chromatographic method can significantly improve the resolution of two closely related compounds.

References

Technical Support Center: Chromatographic Resolution of Nodakenetin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of nodakenetin (B21329) and its derivatives. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution between nodakenetin and its derivatives?

Poor resolution is typically caused by insufficient separation between analyte peaks. The most common factors include suboptimal mobile phase composition, an inappropriate stationary phase, or issues with peak shape such as broadening or tailing. For structurally similar compounds like nodakenetin derivatives, achieving baseline separation requires careful method development.

Q2: How does mobile phase pH affect the peak shape of furanocoumarins like nodakenetin?

The pH of the mobile phase can significantly impact the ionization state of analytes and residual silanol (B1196071) groups on silica-based columns.[1] For furanocoumarins, which may have weakly acidic or basic properties depending on their structure, operating at a pH that suppresses ionization can lead to sharper, more symmetrical peaks.[1][2] Adding a buffer to the mobile phase helps maintain a stable pH and can mask silanol interactions, thereby reducing peak tailing.[3]

Q3: My peaks are tailing. What is the most common cause and how can I fix it?

Peak tailing is one of the most frequent issues in chromatography. It often arises from secondary interactions between the analytes and active sites (e.g., residual silanols) on the stationary phase.[1][3] Another common cause is column overload, where too much sample is injected.[1][3] To address this, you can try reducing the injection volume or sample concentration.[1] If the issue persists, consider adjusting the mobile phase pH or adding a competitive agent like a buffer.[1]

Q4: Can chemical derivatization improve the separation of nodakenetin isomers?

Yes, chemical derivatization is a powerful strategy for improving the chromatographic separation of isomers and structurally similar compounds. By modifying a functional group on the analytes, you can alter their polarity and interaction with the stationary phase, which can significantly enhance resolution. This technique can also improve detection sensitivity.

Troubleshooting Guide: Resolving Peak Shape and Separation Issues

This guide addresses specific problems you may encounter during the chromatographic analysis of nodakenetin derivatives.

Issue 1: All peaks in the chromatogram are broad or distorted.
Potential Cause Solution
Partially blocked column inlet frit Debris from the sample or system can clog the frit, distorting flow. Try reverse-flushing the column to waste. If this fails, replace the frit or the column. Using an in-line filter or guard column can prevent this.[3]
Column void or channel A void at the column inlet can cause peak distortion. Replace the column and ensure proper handling to avoid pressure shocks.[4]
Temperature mismatch Significant temperature differences between the mobile phase entering the column and the column oven can cause broadening. Ensure the mobile phase passes through a sufficient length of tubing inside the oven to pre-heat.[5]
Detector setting issue An incorrect data acquisition rate (too slow) can lead to peak broadening. Ensure the rate is sufficient to capture at least 15-20 data points across each peak. A saturated detector signal due to a highly concentrated sample can also cause flat-topped, broad peaks.[5]
Issue 2: Only specific peaks (e.g., nodakenetin) are tailing or fronting.
Potential Cause Solution
Secondary chemical interactions Basic functional groups on derivatives can interact strongly with acidic silanol groups on the column packing, causing tailing. Adjust the mobile phase pH to be +/- 2 units away from the analyte's pKa. Increasing the buffer concentration (e.g., doubling it from 10 mM to 20 mM) can also help.[3]
Mass overload The column's capacity for a specific analyte has been exceeded.[3] Reduce the sample concentration by diluting it or decrease the injection volume.[1] Symmetrical peaks should appear at lower concentrations.
Sample solvent mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.[5][6] Whenever possible, dissolve the sample in the initial mobile phase.
Peak fronting This is less common than tailing but can be caused by severe column overload or a physical change/collapse in the column bed.[1][3] First, reduce the sample load. If all peaks are fronting, the column may be damaged and require replacement.[1]
Issue 3: Inconsistent retention times.
Potential Cause Solution
Inadequate column equilibration This is especially critical in HILIC but also important in reversed-phase. Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs.[7]
Mobile phase preparation Inconsistent preparation of the mobile phase (composition, pH) can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate measurements.[2]
Pump or flow rate issues Leaks or malfunctioning check valves can cause the flow rate to fluctuate. Check the system for leaks and ensure the pump is delivering a stable flow.[4]
Temperature fluctuations Unstable column temperature will cause retention times to drift. Ensure the column oven is set to a stable temperature and has reached it before starting the analysis.[5]

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC-PDA Analysis of Nodakenetin

This protocol is adapted from a validated method for the simultaneous determination of nodakenetin and other compounds in a traditional herbal prescription.[8]

1. Reagent and Sample Preparation:

  • Mobile Phase A: 1.0% (v/v) acetic acid in HPLC-grade water.

  • Mobile Phase B: 1.0% (v/v) acetic acid in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the extract or sample containing nodakenetin derivatives in distilled water or a suitable solvent. Filter the solution through a 0.2 µm membrane filter before injection.[8]

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.

  • Column: Gemini C18 (or equivalent), 4.6 x 250 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: Nodakenetin has a maximum absorbance around 330 nm.[8][9] A PDA detector can monitor multiple wavelengths simultaneously (e.g., 190-400 nm).[8]

  • Injection Volume: 10-20 µL.

3. Gradient Elution Program:

  • A gradient elution is often necessary to separate multiple components. A typical gradient might start with a low percentage of organic solvent (Mobile Phase B) and gradually increase.

Time (min)% Mobile Phase A% Mobile Phase B
09010
255050
351090
401090
419010
509010

(Note: This is an example gradient. It must be optimized for your specific mixture of derivatives.)

4. Data Analysis:

  • Identify nodakenetin and its derivatives by comparing their retention times and UV spectra with those of reference standards.

  • Quantify the compounds using a calibration curve prepared from the reference standards.

Quantitative Data Summary

The following table summarizes typical starting conditions for the HPLC analysis of nodakenetin.

Table 1: HPLC-PDA Method Parameters for Nodakenetin Analysis

ParameterConditionReference(s)
Stationary Phase C18 Reversed-Phase Column[8][9]
Mobile Phase Water/Acetonitrile with Acetic Acid (1.0%)[8]
Elution Mode Gradient[8]
Flow Rate 1.0 mL/min[8][9]
Column Temperature 40°C[8]
Detection Wavelength 330 nm[8][9]

Advanced Separation Strategies

If standard HPLC methods do not provide adequate resolution, consider these advanced techniques:

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm) and higher pressures to achieve significantly better resolution, higher sensitivity, and faster analysis times compared to traditional HPLC.[10]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, offering a "green" alternative with high separation efficiency and speed.[11] It is particularly effective for separating chiral compounds and other natural products and is often considered a normal-phase technique.[11][12]

  • Chiral Chromatography: If your derivatives are enantiomers, a chiral stationary phase (CSP) is required for separation.[13] Polysaccharide-based columns are widely used for this purpose.[14] Both normal-phase and reversed-phase modes can be effective for separating furanocoumarin enantiomers.[13]

Visualizations

Workflow for Troubleshooting Poor Resolution

G start Poor Resolution or Bad Peak Shape q_all_peaks Are ALL peaks affected? start->q_all_peaks q_one_peak Is a SPECIFIC peak affected? q_all_peaks->q_one_peak No cause_all1 Check for Column Void or Blocked Frit q_all_peaks->cause_all1 Yes q_shape What is the peak shape? q_one_peak->q_shape cause_all2 Check for System Leaks or Pump Issues cause_all1->cause_all2 cause_all3 Check Detector Settings (Acquisition Rate) cause_all2->cause_all3 sol_all1 Action: Reverse-flush column. Replace guard/in-line filter. If no improvement, replace column. cause_all3->sol_all1 shape_tail Tailing Peak q_shape->shape_tail shape_front Fronting Peak q_shape->shape_front shape_split Split Peak q_shape->shape_split cause_tail1 Mass Overload or Secondary Interactions shape_tail->cause_tail1 cause_front1 Mass Overload or Solvent Mismatch shape_front->cause_front1 cause_split1 Blocked Frit or Co-elution shape_split->cause_split1 sol_tail1 Action: Reduce sample concentration. Adjust mobile phase pH. Increase buffer strength. cause_tail1->sol_tail1 sol_front1 Action: Reduce concentration. Dissolve sample in initial mobile phase. cause_front1->sol_front1 sol_split1 Action: Check column inlet. Optimize gradient/mobile phase to improve separation. cause_split1->sol_split1

Caption: A workflow for troubleshooting common peak shape and resolution problems.

Decision Tree for Method Selection

G start Separation Goal q_chiral Are you separating enantiomers? start->q_chiral q_speed Is high throughput (speed) a priority? q_chiral->q_speed No res_chiral Use Chiral HPLC or SFC with a Chiral Stationary Phase q_chiral->res_chiral Yes q_green Is reducing organic solvent use a priority? q_speed->q_green No res_uplc Use UPLC-MS for speed and resolution q_speed->res_uplc Yes res_sfc Use SFC (Supercritical Fluid Chromatography) q_green->res_sfc Yes res_hplc Standard HPLC-UV/PDA is a good starting point q_green->res_hplc No

Caption: A decision tree to guide the selection of an appropriate chromatographic technique.

References

Technical Support Center: Method Validation for Nodakenetin-Glucose-Malonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method validation for the quantification of Nodakenetin-Glucose-malonic acid. Given the specificity of this compound, the following guidance is based on established principles for the validation of analytical methods for similar coumarin (B35378) glycosides and natural products, in accordance with ICH Q2(R1) guidelines.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is analytical method validation and why is it crucial for quantifying this compound?

A1: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] For the quantification of this compound, validation ensures that the chosen method (e.g., HPLC-UV, LC-MS/MS) provides reliable, accurate, and reproducible results. This is essential for regulatory submissions, quality control in drug manufacturing, and ensuring the integrity of research data.

Q2: What are the core parameters that must be evaluated during method validation?

A2: According to international guidelines such as ICH Q2(R1), the key validation parameters for a quantitative assay include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[2][4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][6]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[7][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Q3: How do I choose between HPLC-UV and LC-MS/MS for quantification?

A3: The choice depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: A robust and widely used technique suitable for when the analyte has a strong chromophore and is present at moderate to high concentrations. It is generally less expensive and simpler to operate.[10][11]

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it ideal for quantifying trace levels of the analyte in complex biological matrices (e.g., plasma, tissue).[4][5][12] It is the preferred method for pharmacokinetic studies.[7]

Q4: What is system suitability testing (SST)?

A4: System suitability testing is an integral part of the analytical procedure performed before analyzing any samples. It verifies that the chromatography system and procedure are capable of providing data of acceptable quality.[4] Typical SST parameters include retention time, peak area, tailing factor, and theoretical plates.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of coumarin derivatives like this compound using HPLC.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High Backpressure 1. Clogged column frit or guard column.[13] 2. Particulate matter in the sample or mobile phase.[13] 3. Precipitated buffer salts in the system.[14]1. Back-flush the column (if permissible by the manufacturer) or replace the guard column/frit. 2. Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.[15] 3. Flush the system with a high percentage of aqueous solvent (without buffer) to dissolve salts.
Inconsistent Retention Times 1. Leak in the pump or fittings.[16] 2. Inconsistent mobile phase preparation.[13][16] 3. Fluctuations in column temperature.[13][16] 4. Insufficient column equilibration time.[16]1. Systematically check all fittings for leaks and tighten or replace as needed.[14] 2. Ensure mobile phase is accurately prepared and thoroughly mixed/degassed. 3. Use a column oven to maintain a stable temperature. 4. Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) before injection.
Poor Peak Shape (Tailing or Fronting) 1. Tailing: Column overload, secondary silanol (B1196071) interactions, contaminated column.[13][15] 2. Fronting: Sample solvent is stronger than the mobile phase, sample overload.[13]1. Reduce sample concentration/injection volume. Adjust mobile phase pH or add an ion-pairing agent. Clean or replace the column. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. Reduce injection volume.
Low Sensitivity / Small Peaks 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector lamp aging. 4. Contaminated or degraded column.1. Verify the UV maximum absorbance (λmax) for this compound. 2. Concentrate the sample or increase the injection volume (if it doesn't cause peak distortion). 3. Check lamp energy and replace if necessary. 4. Replace the column.
Noisy or Drifting Baseline 1. Air bubbles in the detector or pump.[16] 2. Contaminated mobile phase or detector flow cell.[13] 3. Incomplete mobile phase mixing.1. Degas the mobile phase thoroughly and purge the system.[16] 2. Use high-purity HPLC-grade solvents. Flush the detector cell with an appropriate cleaning solvent. 3. Ensure proper mixing of gradient components.

Method Validation Parameters & Acceptance Criteria

The following table summarizes typical validation parameters and their common acceptance criteria for a quantitative HPLC method, based on ICH guidelines.

Parameter Acceptance Criteria Purpose
Specificity The analyte peak should be well-resolved from any matrix, impurity, or degradation product peaks. Peak purity should be confirmed (e.g., using a DAD detector).To ensure the signal measured is only from the analyte of interest.[2]
Linearity (R²) Correlation Coefficient (R²) ≥ 0.999To demonstrate a proportional relationship between concentration and response.[9][11]
Range The specified range over which the method is linear, accurate, and precise.To define the working concentration limits of the method.
Accuracy (% Recovery) Typically 98.0% - 102.0% for drug substance. 95.0% - 105.0% may be acceptable for complex matrices.To assess the closeness of the measured value to the true value.[17]
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 3.0%To evaluate the method's consistency under the same and different conditions (different days, analysts, etc.).
LOD Signal-to-Noise Ratio (S/N) ≥ 3To determine the lowest concentration the method can detect.[6]
LOQ Signal-to-Noise Ratio (S/N) ≥ 10; with acceptable precision and accuracy.To determine the lowest concentration the method can reliably quantify.[6]
Robustness No significant change in results when method parameters (e.g., pH ±0.2, flow rate ±10%) are slightly varied.To ensure the method is reliable during normal usage.[4]

Experimental Protocols

Protocol: HPLC-UV Method for Quantification

This protocol provides a general framework. The specific column, mobile phase, and gradient conditions must be optimized for this compound.

  • Instrumentation & Materials

    • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Reference standard of this compound.

    • HPLC-grade acetonitrile, methanol (B129727), and water.

    • Formic acid or acetic acid (for mobile phase modification).

  • Preparation of Solutions

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol).

    • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Chromatographic Conditions

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for λmax (e.g., 254 nm, 280 nm, 320 nm are common for coumarins).

    • Gradient Elution (Example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 10% B

      • 20-25 min: 10% B (Re-equilibration)

  • Sample Preparation (from an herbal extract)

    • Accurately weigh 1.0 g of the powdered extract.

    • Add 25 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet once more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 5 mL of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Visualizations

Method_Validation_Workflow cluster_dev Method Development cluster_val Validation Protocol cluster_final Final Stage Dev Method Optimization (Column, Mobile Phase, etc.) Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report & Routine Use Rob->Report

Caption: Workflow for Analytical Method Validation.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions Start Problem: Inconsistent Peak Area Check_Injector Is the injector/autosampler working correctly? (Check for air bubbles, leaks) Start->Check_Injector Check_Sample Is the sample preparation consistent? (Pipetting, dilution errors) Start->Check_Sample Check_System Is the system pressure stable? Start->Check_System Sol_Injector Service Injector: Purge system, check wash solvents, replace rotor seal. Check_Injector->Sol_Injector No Sol_Sample Refine Sample Prep Protocol: Use calibrated pipettes, ensure complete dissolution. Check_Sample->Sol_Sample No Sol_System Troubleshoot Pressure: Check for leaks, pump issues, column blockage. Check_System->Sol_System No

Caption: Troubleshooting Logic for Inconsistent Peak Area.

References

Technical Support Center: Mass Spectrometry Analysis of Nodakenetin-Glucose-malonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency of Nodakenetin-Glucose-malonic acid and related acylated coumarin (B35378) glycosides in mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for this compound?

A1: For flavonoid and coumarin glycosides, negative ion mode electrospray ionization (ESI) is often recommended. The glucose and malonic acid moieties are acidic and readily deprotonate to form [M-H]⁻ ions, leading to enhanced sensitivity. However, positive ion mode can also be effective, and the choice should be confirmed experimentally for your specific instrument and conditions.

Q2: I am observing very low or no signal for my compound. What are the initial troubleshooting steps?

A2: A complete loss of signal often points to a fundamental issue with the LC-MS system. A systematic check is recommended:

  • LC System:

    • Verify solvent flow and stable pressure.

    • Check for any leaks in the system.

  • MS System:

    • Confirm the MS is functioning correctly by infusing a known standard.

    • Ensure the ESI needle is not clogged and that a stable spray is being generated.

  • Sample Integrity:

    • Prepare a fresh standard of a known, related compound to ensure the issue is not with the sample itself.

Q3: My signal intensity is weak. How can I improve it?

A3: Low signal intensity for complex glycosides can stem from several factors. Consider the following optimization strategies:

  • Mobile Phase Modification: The composition of your mobile phase is critical for efficient ionization.

  • ESI Source Parameter Optimization: Fine-tuning the source parameters can significantly boost your signal.

  • Sample Preparation: Ensure your sample is free from interfering matrix components that can cause ion suppression.

Q4: I am observing multiple adducts in my mass spectrum, such as [M+Na]⁺ and [M+K]⁺, which complicates data interpretation. How can I minimize these?

A4: The presence of a carboxylic acid in the malonic acid group makes this compound prone to forming metal adducts. Any compound with an amine (or amide) and a carboxylic acid functional group has the potential to form a metal adduct ion salt[1]. To minimize these:

  • Use High-Purity Solvents and Additives: Ensure your water, acetonitrile, and additives are LC-MS grade to minimize sodium and potassium contamination.

  • Mobile Phase Additives: The addition of volatile ammonium (B1175870) salts like ammonium acetate (B1210297) or the use of fluorinated alkanoic acids along with formic acid can be extremely effective in suppressing metal adduct formation in positive ion mode[2][3][4]. These additives provide a high concentration of protons (or ammonium ions) to favor the formation of [M+H]⁺ or [M+NH₄]⁺ over metal adducts.

Q5: What is in-source fragmentation, and how might it affect the analysis of this compound?

A5: In-source fragmentation (or in-source collision-induced dissociation) is the breakdown of analyte ions in the ion source before they enter the mass analyzer. For this compound, the glycosidic bond and the malonate group are susceptible to fragmentation. This can lead to the observation of ions corresponding to the aglycone (Nodakenetin) or the loss of the malonic acid group, which can be mistaken for impurities or other compounds in the sample. While sometimes undesirable, controlled in-source fragmentation can also be used to generate fragment ions for structural confirmation[5][6][7][8][9].

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Composition

Poor signal intensity is often linked to a suboptimal mobile phase. The following table summarizes the effect of common additives.

AdditiveRecommended ConcentrationPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)Key Considerations
Formic Acid 0.1%Enhances protonation to form [M+H]⁺.Can suppress ionization.Good for general-purpose reversed-phase chromatography.
Acetic Acid 0.1%Can enhance protonation.May provide better signal than formic acid for some acidic analytes.A weaker acid than formic acid.
Ammonium Acetate 5-10 mMCan form [M+NH₄]⁺ adducts and helps to suppress metal adducts.Promotes deprotonation to form [M-H]⁻.A versatile additive for both ionization modes.
Ammonium Formate 5-10 mMSimilar to ammonium acetate, promotes [M+NH₄]⁺ formation.Promotes deprotonation.Often used in HILIC and reversed-phase chromatography.
Glycine Excess additionCan enhance signal intensity for glycosides.Can enhance signal intensity for glycosides.Acts by reducing analyte solvation in ESI droplets.
Guide 2: Optimizing ESI Source Parameters

Fine-tuning the ESI source parameters is crucial for maximizing signal intensity. Use the following table as a starting point for optimization.

ParameterTypical Starting RangeEffect on IonizationTroubleshooting Tips
Capillary Voltage 3-5 kV (Positive) -2.5 to -4 kV (Negative)Drives the electrospray process.Too low: Inefficient ionization. Too high: Can cause in-source fragmentation or corona discharge.
Cone Voltage (Fragmentor Voltage) 20-60 VAffects ion transmission and can induce in-source fragmentation.Higher voltages can increase fragmentation, which may be desirable for structural analysis but can reduce the intensity of the precursor ion. Optimize for the ion of interest.
Nebulizer Gas Pressure (Nitrogen) 20-60 psiAssists in droplet formation.Low pressure leads to large droplets and inefficient desolvation. High pressure can lead to ion suppression.
Drying Gas Flow (Nitrogen) 5-15 L/minAids in solvent evaporation from droplets.Insufficient flow results in poor desolvation and solvent clusters. Excessive flow can cool the ESI plume and reduce signal.
Drying Gas Temperature 250-450 °CFacilitates solvent evaporation.Too low: Incomplete desolvation. Too high: Can cause thermal degradation of the analyte.

Experimental Protocols

Protocol 1: Generic LC-MS Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will be necessary based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5-95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS Conditions (Negative Ion Mode ESI):

  • Capillary Voltage: -3.5 kV

  • Cone Voltage: -40 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Mass Range: m/z 100-1000

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis sample Sample dissolve Dissolve in Solvent sample->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC System filter->hplc Inject column C18 Column hplc->column gradient Gradient Elution column->gradient esi ESI Source gradient->esi Eluent analyzer Mass Analyzer esi->analyzer detector Detector analyzer->detector chromatogram Chromatogram detector->chromatogram spectrum Mass Spectrum chromatogram->spectrum quant Quantification spectrum->quant troubleshooting_logic start Low/No MS Signal check_system Systematic Check start->check_system lc_ok LC System OK? check_system->lc_ok Start ms_ok MS System OK? lc_ok->ms_ok Yes fix_lc Troubleshoot LC (Flow, Leaks, Pressure) lc_ok->fix_lc No sample_ok Sample Integrity OK? ms_ok->sample_ok Yes fix_ms Troubleshoot MS (Clean Source, Check Spray) ms_ok->fix_ms No fix_sample Prepare Fresh Standard sample_ok->fix_sample No optimize System OK, Signal is Weak sample_ok->optimize Yes fix_lc->lc_ok fix_ms->ms_ok fix_sample->sample_ok optimize_mobile Optimize Mobile Phase (Additives, pH) optimize->optimize_mobile optimize_source Optimize Source Parameters (Voltage, Gas, Temp) optimize->optimize_source optimize_prep Improve Sample Prep (Matrix Removal) optimize->optimize_prep

References

Technical Support Center: Troubleshooting Unexpected Metabolites of Nodakenetin-Glucose-Malonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the metabolism of Nodakenetin-Glucose-Malonic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary metabolic pathways for this compound?

Based on the metabolism of its constituent parts, the expected primary metabolic pathways involve the initial cleavage of the glucose and malonic acid moieties, followed by the biotransformation of the Nodakenetin (B21329) core. The initial hydrolysis is expected to yield Nodakenetin, glucose, and malonic acid. Subsequently, Nodakenetin is likely to undergo Phase I and Phase II metabolism.

  • Phase I Metabolism of Nodakenetin: The core coumarin (B35378) structure is susceptible to oxidation reactions, primarily hydroxylation. Studies on Nodakenetin have identified hydroxylated metabolites as major products.[1] Specifically, 3'(R)-hydroxy-nodakenetin-3'-ol and 3'(S)-hydroxy-nodakenetin-3'-ol have been identified as major metabolites in rat liver microsomes.[1]

  • Phase II Metabolism of Nodakenetin: The hydroxylated metabolites can then undergo conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility for excretion.[2][3]

Q2: We are observing metabolites with a mass corresponding to the intact this compound conjugate. Is this expected?

While the primary expectation is the cleavage of the conjugate, the presence of the intact molecule in metabolic assays is possible, especially in early time points or under conditions of low enzymatic activity. This could represent the parent compound that has not yet undergone metabolism. However, if you observe modified forms of the intact conjugate (e.g., hydroxylated this compound), this could indicate that the conjugate itself is a substrate for Phase I enzymes, which would be an unexpected finding.

Q3: Our LC-MS analysis shows several unexpected peaks that do not correspond to known Nodakenetin metabolites. What could be the source of these?

Unexpected peaks in a metabolomics analysis can arise from several sources. Here are some common possibilities and troubleshooting steps:

  • Isomeric Metabolites: Different hydroxylated or conjugated isomers of Nodakenetin may be formed that have not been previously characterized.[4] These will have the same mass but different retention times. High-resolution mass spectrometry and tandem MS (MS/MS) can help in structural elucidation.[5]

  • Products of Ring-Splitting: Coumarins can undergo ring-splitting pathways, leading to the formation of phenolic acid derivatives.[6] For example, coumarin can be metabolized to o-hydroxyphenylacetic acid.[2][6] These metabolites would have significantly different masses compared to the parent compound.

  • Metabolites from Gut Microbiota: If conducting in vivo studies, the gut microbiota can perform a wide range of biotransformations that may not be observed in liver microsome assays. This can lead to a diverse array of unexpected metabolites.

  • Sample Contamination or Degradation: Ensure proper sample handling and storage to prevent contamination or degradation of the analyte, which can introduce artifactual peaks.[7] The stability of metabolites should be assessed.[7]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analytes, leading to ion suppression or enhancement and potentially being misidentified as metabolites.[8][9]

Q4: We are having difficulty confirming the identity of a suspected metabolite. What are the recommended next steps?

Confirming the structure of a novel metabolite requires a multi-faceted approach:

  • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the metabolite.

  • Tandem Mass Spectrometry (MS/MS): Fragment the metabolite ion to obtain a characteristic fragmentation pattern. This pattern can be compared to the fragmentation of the parent compound and known standards to infer the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the metabolite can be isolated in sufficient quantities, NMR is the gold standard for unambiguous structure elucidation.

  • Chemical Synthesis: Synthesize the suspected metabolite and compare its chromatographic and spectral properties to the experimentally observed metabolite.

  • Use of Isotope-Labeled Compounds: Employing stable isotope-labeled this compound can help in distinguishing true metabolites from background ions.

Troubleshooting Guide

Problem Potential Cause Recommended Action
No metabolites of Nodakenetin detected Low metabolic activity of the in vitro system (e.g., liver microsomes).1. Increase the concentration of the test compound or the protein content of the microsomes. 2. Use microsomes from a species known to have high metabolic activity for coumarins (e.g., rat).[10] 3. Consider using a more complex in vitro system like S9 fractions or primary hepatocytes.
Instability of the parent compound or metabolites.[7]1. Assess the stability of this compound in the assay buffer without cofactors. 2. Ensure proper sample quenching and storage conditions to prevent degradation.[5]
High variability between replicate experiments Inconsistent sample preparation or matrix effects.[8][11]1. Standardize the sample preparation protocol. 2. Use an internal standard to correct for variations in extraction efficiency and instrument response.[11] 3. Evaluate and mitigate matrix effects.
Pipetting errors or inconsistent cell densities (for cell-based assays).1. Calibrate pipettes regularly. 2. Ensure consistent cell seeding and confluency.
Unexpected metabolites with high molecular weight Formation of adducts with cellular macromolecules (e.g., glutathione).1. Search for masses corresponding to the parent compound plus the mass of common conjugating agents (e.g., glutathione, cysteine). 2. This could indicate the formation of reactive metabolites.
In-source fragmentation or dimer formation in the mass spectrometer.1. Optimize the mass spectrometer source conditions (e.g., cone voltage) to minimize in-source fragmentation. 2. Check for the presence of dimer ions at twice the mass of the parent compound.
Discrepancy between in vitro and in vivo results Contribution of extra-hepatic metabolism or gut microbiota in vivo.[10]1. Conduct in vitro studies with intestinal microsomes or S9 fractions. 2. Consider performing studies with germ-free animals to assess the role of gut microbiota.
Differences in enzyme expression and activity between species.[3]1. Use in vitro systems derived from the same species as the in vivo model.

Experimental Protocols

Protocol 1: In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of this compound using liver microsomes.

Materials:

  • This compound

  • Liver microsomes (e.g., rat, human)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) for quenching

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the NADPH regenerating system and internal standard.

    • Thaw liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, liver microsomes, and the this compound working solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

  • Quenching and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to separate and detect the parent compound and its metabolites.

    • Use high-resolution MS to determine the accurate mass of potential metabolites and MS/MS for structural confirmation.

Protocol 2: LC-MS/MS Data Analysis for Metabolite Identification

This protocol provides a workflow for analyzing LC-MS/MS data to identify unknown metabolites.

Procedure:

  • Data Acquisition:

    • Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to trigger fragmentation of the most intense ions.

  • Peak Picking and Feature Detection:

    • Use software to detect chromatographic peaks and create a list of mass-to-charge ratios (m/z) and retention times.

  • Metabolite Prediction:

    • Generate a list of predicted metabolites based on common metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation, demethylation, ring cleavage).

  • Data Mining:

    • Compare the detected features against the predicted metabolite list.

    • Look for peaks that are present in the test samples but absent or at very low levels in the control samples.

  • Structural Confirmation:

    • Examine the MS/MS spectra of the candidate metabolites.

    • Compare the fragmentation pattern to that of the parent compound to identify the site of modification.

    • Utilize accurate mass measurements to confirm the elemental composition.

Visualizations

cluster_ingestion Administration cluster_hydrolysis Initial Hydrolysis cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent Compound This compound Nodakenetin Nodakenetin Parent Compound->Nodakenetin Cleavage Glucose Glucose Parent Compound->Glucose MalonicAcid Malonic Acid Parent Compound->MalonicAcid Hydroxylated Hydroxylated Nodakenetin Nodakenetin->Hydroxylated Oxidation (CYP450) Conjugated Glucuronidated/ Sulfated Metabolites Hydroxylated->Conjugated Conjugation (UGTs, SULTs) Excreted Excreted Metabolites Conjugated->Excreted

Caption: Expected metabolic pathway of this compound.

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Microsomes) Quenching Protein Precipitation & Quenching BiologicalSample->Quenching Extraction Supernatant Collection Quenching->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS MSMS Tandem MS (Fragmentation) MS->MSMS PeakDetection Peak Detection & Alignment MSMS->PeakDetection MetaboliteID Putative Metabolite Identification PeakDetection->MetaboliteID Confirmation Structural Confirmation MetaboliteID->Confirmation

Caption: General workflow for metabolite identification using LC-MS/MS.

Start Unexpected Peak Detected CheckMass Accurate Mass Consistent with Predicted Metabolite? Start->CheckMass CheckControl Peak Absent in Control Samples? CheckMass->CheckControl Yes Artifact Potential Artifact or Background Ion CheckMass->Artifact No CheckIsomers Multiple Peaks with Same Mass? CheckControl->CheckIsomers Yes CheckControl->Artifact No IsomerID Suspect Isomeric Metabolites CheckIsomers->IsomerID Yes PutativeMetabolite Putative Metabolite CheckIsomers->PutativeMetabolite No IsomerID->PutativeMetabolite Confirm Proceed with Structural Confirmation (MS/MS, NMR) PutativeMetabolite->Confirm

Caption: Troubleshooting logic for an unexpected peak in LC-MS data.

References

Validation & Comparative

A Comparative Bioactivity Analysis: Nodakenetin vs. a Hypothetical Derivative, Nodakenetin-Glucose-Malonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known bioactivities of the natural furanocoumarin, nodakenetin (B21329), against the theoretical profile of a potential derivative, "Nodakenetin-Glucose-malonic acid." As "this compound" is not a commercially available or widely researched compound, this comparison extrapolates its potential properties based on established principles of medicinal chemistry and pharmacokinetics, offering a forward-looking perspective for drug design and development.

Overview of Nodakenetin Bioactivity

Nodakenetin is a naturally occurring compound recognized for a diverse range of pharmacological activities.[1] Key reported bioactivities include anti-inflammatory, anticancer, and antiosteoporotic effects.[1][2][3][4]

Data Presentation: Quantitative Bioactivity of Nodakenetin
BioactivityCell Line/ModelAssayIC50 / EC50 (µM)
AnticancerHepG2 (Human liver cancer)Proliferation Assay~25.3[1]
AnticancerA549 (Human lung cancer)Proliferation Assay~31.7[1]
Anti-inflammatoryTNF-α-inducedNF-κB Inhibition Assay18.7[1]
AntiosteoporoticHEK293 cellsβ-catenin/TCF Transcription AssayActive at 6.25-50 µM[3]

The Hypothetical Derivative: this compound

The structure of "this compound" suggests a nodakenetin molecule glycosylated with a glucose unit, which is in turn esterified with malonic acid. While no direct experimental data exists for this compound, its bioactivity can be hypothesized by considering the influence of the glucose-malonic acid moiety on the parent compound, nodakenetin.

Theoretical Physicochemical and Bioactivity Profile
PropertyNodakenetinThis compound (Hypothesized)Rationale
Water Solubility LowHighThe addition of the highly polar glucose and malonic acid groups would significantly increase aqueous solubility.
Bioavailability ModeratePotentially LowerIncreased molecular size and polarity may reduce passive diffusion across cell membranes. However, it could be a substrate for active transport.
Metabolism Subject to Phase I and II metabolismMay be hydrolyzed by esterases and glycosidases to release nodakenetin.The ester and glycosidic linkages are susceptible to enzymatic cleavage.
Mechanism of Action Direct interaction with cellular targetsCould act as a pro-drug, releasing nodakenetin at the target site, or may exhibit its own unique bioactivity.The modified structure could alter target binding affinity and specificity.

Comparative Analysis and Future Directions

The addition of a glucose-malonic acid moiety to nodakenetin represents a rational strategy in drug design to modulate its physicochemical properties. The resulting derivative would likely exhibit increased water solubility, which could be advantageous for formulation and administration. However, this may come at the cost of reduced passive permeability and potentially altered bioavailability.

The key question for future research is whether "this compound" would function as a pro-drug, releasing nodakenetin in a controlled manner, or if the conjugate itself possesses novel bioactivities. Enzymatic cleavage of the ester and glycosidic bonds would be a critical factor in its mechanism of action.

Experimental Protocols

NF-κB Inhibition Assay

This assay is crucial for determining the anti-inflammatory potential of a compound.

  • Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with an NF-κB luciferase reporter plasmid.

  • Treatment: After 24 hours, cells are pre-treated with varying concentrations of the test compound (e.g., nodakenetin) for 1 hour.

  • Stimulation: Cells are then stimulated with tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation.

  • Luciferase Assay: After a further 24 hours, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase activity in the presence of the test compound indicates NF-κB inhibition.

Wnt/β-catenin Signaling Pathway Assay

This assay is used to evaluate the antiosteoporotic activity of compounds.[2][3][4]

  • Cell Culture: HEK293 or MC3T3-E1 cells are cultured in appropriate media.

  • Transfection: Cells are co-transfected with a TCF/LEF reporter plasmid (TOPflash) and a control plasmid (FOPflash).

  • Treatment: Cells are treated with different concentrations of the test compound.

  • Luciferase Assay: After 24-48 hours, luciferase activity is measured. An increase in TOPflash activity relative to FOPflash indicates activation of the Wnt/β-catenin pathway.

  • Western Blotting: To confirm the mechanism, the expression levels of key proteins in the pathway (e.g., β-catenin, DKK1) are analyzed by Western blotting.[2][3]

Visualizations

Signaling Pathway Diagrams

Nodakenetin_Signaling_Pathways cluster_nfkb Anti-inflammatory Pathway cluster_wnt Antiosteoporotic Pathway Nodakenetin1 Nodakenetin IKK IKK Complex Nodakenetin1->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus1 Nucleus NFkB->Nucleus1 Translocates to Inflammation Inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus1->Inflammation Activates Transcription of Nodakenetin2 Nodakenetin DKK1 DKK1 Nodakenetin2->DKK1 Inhibits LRP5_6 LRP5/6 DKK1->LRP5_6 Inhibits beta_catenin β-catenin LRP5_6->beta_catenin Stabilizes Frizzled Frizzled Nucleus2 Nucleus beta_catenin->Nucleus2 Translocates to Osteoblast_Diff Osteoblast Differentiation (Runx2, BMPs) Nucleus2->Osteoblast_Diff Promotes Transcription of

Caption: Signaling pathways modulated by nodakenetin.

Experimental Workflow Diagram

Bioactivity_Assay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis arrow arrow Compound_Prep Compound Preparation (Nodakenetin / Derivative) Treatment Cell Treatment Compound_Prep->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection (e.g., Luciferase Assay) Incubation->Data_Collection Data_Analysis Data Analysis (IC50 / EC50 Calculation) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Analysis of Nodakenetin-Glucose-Malonic Acid and Nodakenin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Bioactivity, and Therapeutic Potential of Two Related Coumarin (B35378) Compounds

This guide provides a comprehensive comparative analysis of two coumarin compounds: nodakenin (B150392) and the less-studied Nodakenetin-Glucose-malonic acid. While extensive research has elucidated the multifaceted therapeutic potential of nodakenin, data on this compound remains scarce. This document aims to bridge this knowledge gap by presenting available experimental data for nodakenin and its aglycone, nodakenetin (B21329), alongside a theoretical exploration of how the addition of glucose and malonic acid moieties might influence the parent molecule's properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and potential applications of these compounds.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of these molecules. Nodakenin is a well-characterized coumarin glycoside. Nodakenetin is its aglycone. This compound is a derivative of nodakenetin, featuring the addition of both a glucose and a malonic acid group.

PropertyNodakeninNodakenetinThis compound
Molecular Formula C20H24O9C14H14O4C23H26O12
Molecular Weight 408.4 g/mol 246.26 g/mol 494.45 g/mol
Structure Nodakenetin with a glucose moietyAglycone of NodakeninNodakenetin with glucose and malonic acid moieties
Solubility Soluble in water and polar organic solvents.Poorly soluble in water, soluble in organic solvents.Theoretically: Expected to have significantly increased water solubility compared to nodakenetin due to the hydrophilic glucose and charged malonic acid groups.
LogP (Predicted) -0.8 to -1.22.0 to 2.5Theoretically: Expected to be significantly lower (more hydrophilic) than nodakenetin.

Comparative Bioactivity: A Data-Driven and Theoretical Overview

The following sections summarize the known biological activities of nodakenin and nodakenetin, supported by experimental data. Due to the absence of published bioactivity studies on this compound, a theoretical analysis based on the known effects of glycosylation and malonylation is provided.

Anti-inflammatory Activity

Nodakenin and its aglycone, nodakenetin, have demonstrated potent anti-inflammatory effects through the modulation of key signaling pathways.

Table 2.1: Comparative Anti-inflammatory Activity

CompoundAssayKey FindingsReference
Nodakenin LPS-induced RAW 264.7 macrophagesInhibited NO and PGE2 production; Suppressed iNOS and COX-2 expression; Inhibited TNF-α, IL-6, and IL-1β production.[1][1]
LPS-induced liver injury in miceReduced serum levels of TNF-α, IL-6, and IL-1β.[2][2]
Nodakenetin CFA-induced inflammatory pain in miceSignificantly alleviated inflammatory pain.[3][3]
IL-1β-induced HEK293T cellsInhibited the activation of the NF-κB pathway.[3][3]
This compound Theoretical Theoretically: The addition of the glucose and malonic acid moieties could alter the molecule's interaction with inflammatory targets. The increased polarity may affect cell membrane permeability and bioavailability, potentially influencing its in vivo efficacy. The malonic acid group introduces a negative charge, which could either enhance or hinder binding to specific protein targets.

Experimental Protocol: Inhibition of NO Production in RAW 264.7 Macrophages

RAW 264.7 macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., nodakenin) for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of nitric oxide (NO), in the culture supernatant is measured using the Griess reagent. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.

Anticancer Activity

Both nodakenin and nodakenetin have been investigated for their potential as anticancer agents, demonstrating cytotoxic and pro-apoptotic effects in various cancer cell lines.

Table 2.2: Comparative Anticancer Activity (IC50 values in µM)

CompoundMCF-7 (Breast)MDAMB231 (Breast)Other Cell LinesReference
Nodakenin Dose-dependent inhibition of viabilityDose-dependent inhibition of viabilityT47D, SK-BR-3, HCC1419, HT-20 (Breast)[4][4][5]
Nodakenetin Data not availableData not availableShowed anti-viability and pro-apoptotic effects on breast cancer cells.[6][6]
This compound Theoretical Theoretical Theoretically: Glycosylation can sometimes enhance the targeting of cancer cells that overexpress glucose transporters (GLUTs). The increased water solubility may also improve drug delivery in aqueous environments. However, the bulky nature of the glucose-malonic acid side chain could also sterically hinder interaction with intracellular targets.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Cancer cells (e.g., MCF-7, MDAMB231) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours). After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7]

Neuroprotective and Cognitive-Enhancing Effects

Nodakenin has shown promise in ameliorating cognitive deficits and promoting neurogenesis.

Table 2.3: Comparative Neuroprotective and Cognitive-Enhancing Activity

CompoundModelKey FindingsReference
Nodakenin Scopolamine-induced memory impairment in miceReversed cognitive impairments; Inhibited acetylcholinesterase activity (IC50 = 84.7 µM).[8][9][8][9]
Normal naïve miceEnhanced cognitive function and adult hippocampal neurogenesis.[10][11][10][11]
Nodakenetin Data not available
This compound Theoretical Theoretically: The ability to cross the blood-brain barrier (BBB) is crucial for neuroprotective agents. The increased polarity of this compound would likely reduce its passive diffusion across the BBB compared to nodakenetin. However, it might be a substrate for specific transporters.

Experimental Protocol: Morris Water Maze Test

The Morris water maze is a behavioral test used to assess spatial learning and memory in rodents. A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface. Mice are trained over several days to find the hidden platform using spatial cues around the room. The time it takes for the mouse to find the platform (escape latency) is recorded. In the probe trial, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for targeted drug development.

Nodakenin and Nodakenetin: Modulation of Inflammatory and Cell Survival Pathways

Nodakenin and its aglycone, nodakenetin, have been shown to modulate several key signaling pathways involved in inflammation, cell survival, and apoptosis.

Nodakenin's Anti-inflammatory Signaling Pathway

Nodakenin_Anti_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Nodakenin Nodakenin Nodakenin->TRAF6 inhibition Nodakenin->IKK inhibition

Caption: Nodakenin inhibits the LPS-induced inflammatory response by targeting TRAF6 and IKK, leading to the suppression of NF-κB activation.

Nodakenetin's Anti-osteoporotic Signaling Pathway

Nodakenetin_Wnt_Pathway Nodakenetin Nodakenetin Wnt Wnt Signaling Nodakenetin->Wnt activation beta_catenin β-catenin Wnt->beta_catenin stabilization Gene_Expression Gene Expression (Runx2, BMPs) beta_catenin->Gene_Expression upregulation Osteoblast_Differentiation Osteoblast Differentiation Gene_Expression->Osteoblast_Differentiation

Caption: Nodakenetin promotes osteoblast differentiation by activating the Wnt/β-catenin signaling pathway.[12][13]

This compound: A Theoretical Perspective on Mechanism

The introduction of a glucose-malonic acid moiety would likely alter the mechanism of action in several ways:

  • Altered Receptor Binding: The size, polarity, and charge of the substituent could significantly change the binding affinity and selectivity for various protein targets.

  • Modified Cellular Uptake: The highly polar nature of the substituent would likely prevent passive diffusion across cell membranes. Cellular uptake might be mediated by glucose transporters or other carrier proteins.

  • Prodrug Potential: It is conceivable that this compound could act as a prodrug, being hydrolyzed in vivo by esterases or glycosidases to release nodakenetin or nodakenetin-glucose. This could lead to altered pharmacokinetic and pharmacodynamic profiles.

Conclusion and Future Directions

Nodakenin is a promising natural product with well-documented anti-inflammatory, anticancer, and neuroprotective properties. Its aglycone, nodakenetin, also exhibits significant biological activities, particularly in the realms of anti-inflammatory and anti-osteoporotic effects.

The comparative analysis of this compound is, at present, largely theoretical due to a lack of experimental data. However, based on fundamental principles of medicinal chemistry, the addition of a glucose-malonic acid moiety is expected to dramatically increase its hydrophilicity. This would likely lead to:

  • Increased aqueous solubility , which could be advantageous for formulation.

  • Altered bioavailability and biodistribution , with potentially reduced ability to cross the blood-brain barrier via passive diffusion.

  • A different pharmacological profile , possibly functioning as a prodrug or exhibiting novel target interactions.

For researchers and drug development professionals, the following future directions are proposed:

  • Isolation and Characterization: Isolation of sufficient quantities of this compound from natural sources or through chemical synthesis is a prerequisite for comprehensive biological evaluation.

  • In Vitro Bioactivity Screening: A battery of in vitro assays should be conducted to compare the anti-inflammatory, anticancer, and neuroprotective activities of this compound with nodakenin and nodakenetin.

  • Pharmacokinetic Studies: In vivo pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to investigate its potential as a prodrug.

  • Mechanism of Action Studies: Should this compound exhibit interesting bioactivity, further studies to elucidate its molecular targets and signaling pathways will be crucial.

This comparative guide highlights the significant therapeutic potential of nodakenin and lays the groundwork for future investigations into its intriguing derivative, this compound. The exploration of such natural product derivatives is a promising avenue for the discovery of novel therapeutic agents.

References

In Vivo Anti-inflammatory Activity of Nodakenetin and its Glycoside Nodakenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No published scientific literature was identified for "Nodakenetin-Glucose-malonic acid." This guide therefore focuses on the in vivo anti-inflammatory properties of the closely related and well-researched compounds, Nodakenetin and its glucoside, Nodakenin (B150392) . The data presented for these compounds are compared with the established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone (B1670325), based on findings from separate, though comparable, preclinical studies. Direct head-to-head comparative studies were not available in the reviewed literature.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the in vivo anti-inflammatory effects of Nodakenetin and Nodakenin against standard anti-inflammatory agents. The content includes available experimental data, detailed protocols, and mechanistic pathway diagrams to serve as a valuable resource for evaluating their therapeutic potential.

Quantitative Comparison of Anti-inflammatory Efficacy

The following tables summarize the quantitative outcomes from various in vivo studies. It is important to note that variations in experimental design, such as animal models, dosages, and administration routes, can influence the observed effects.

Table 1: Efficacy in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDoseRoute of AdministrationTime Point% Inhibition of EdemaReference
Indomethacin Rat10 mg/kgp.o.3 h65.71%[1]
Indomethacin Rat5 mg/kgi.p.3-5 hSignificant Inhibition[2]

Data for Nodakenetin and Nodakenin in the carrageenan-induced paw edema model was not available in the reviewed literature.

Table 2: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Models

CompoundAnimal ModelDoseRoute of AdministrationParameter Measured% Reduction/EffectReference
Nodakenin Mouse10 and 30 mg/kgi.p.Serum TNF-αSignificant Reduction[3]
Nodakenin Mouse10 and 30 mg/kgi.p.Serum IL-6Significant Reduction[3]
Nodakenin Mouse10 and 30 mg/kgi.p.Serum IL-1βSignificant Reduction[3]
Nodakenin Mouse10 and 20 mg/kgi.p.Survival Rate (Lethal Endotoxemia)Increased Survival[4][5]
Dexamethasone Mouse-s.c.Survival Rate (LPS-mediated lethality)Complete Inhibition[6]

Table 3: Efficacy in Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

CompoundAnimal ModelDoseRoute of AdministrationParameter MeasuredEffectReference
Nodakenetin MouseNot SpecifiedNot SpecifiedPaw SwellingSignificant Alleviation[7]
Nodakenetin MouseNot SpecifiedNot SpecifiedInflammatory PainSignificant Alleviation[7]
Indomethacin (loaded in nanocapsules) Rat1 mg/kgi.p.Paw Edema35 ± 2% inhibition[8][9]
Indomethacin (free) Rat1 mg/kgi.p.Paw Edema14 ± 3% inhibition[8][9]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of Nodakenetin and Nodakenin are primarily attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

NF_kB_Signaling_Pathway Nodakenetin/Nodakenin Modulation of NF-κB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor TRAF6 TRAF6 Receptor->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex IkB_NFkB IkB NF-kB IKK Complex->IkB_NFkB Phosphorylation of IkB IkB IkB NF-kB NF-kB NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus Translocation Nodakenetin_Nodakenin Nodakenetin / Nodakenin Nodakenetin_Nodakenin->IKK Complex Inhibition IkB_NFkB->NF-kB IkB Degradation DNA DNA NF-kB_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes Transcription

Caption: Nodakenetin/Nodakenin Modulation of NF-κB Signaling Pathway.

In_Vivo_Experimental_Workflow General Workflow for In Vivo Anti-inflammatory Studies cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Assessment cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Measurement Baseline Measurement Grouping->Baseline Measurement Compound Administration Compound Administration Baseline Measurement->Compound Administration Inflammation Induction Inflammation Induction Compound Administration->Inflammation Induction Measurement of Inflammation Measurement of Inflammation Inflammation Induction->Measurement of Inflammation Sample Collection Sample Collection Measurement of Inflammation->Sample Collection Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Data Analysis and Interpretation Data Analysis and Interpretation Biochemical Analysis->Data Analysis and Interpretation

Caption: General Workflow for In Vivo Anti-inflammatory Studies.

Detailed Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice

This model is used to induce chronic inflammatory pain.

  • Animals: C57BL/6 mice are commonly used.

  • Induction of Inflammation: A subcutaneous injection of CFA (typically 20 µL of a 50% saline solution) is administered into the plantar surface of the right hind paw.[7] The contralateral paw may be injected with saline to serve as a control.

  • Test Compound Administration: Nodakenetin (dose not specified in the available abstract) or a vehicle is administered to the mice.[7]

  • Assessment of Inflammation and Pain:

    • Paw Edema: The change in paw volume or thickness is measured at various time points using a plethysmometer or calipers.[7]

    • Pain Hypersensitivity: Mechanical allodynia (response to a non-painful stimulus) and thermal hyperalgesia (response to a painful heat stimulus) are assessed using von Frey filaments and a plantar test apparatus, respectively.

  • Biochemical Analysis: At the end of the experiment, tissues (e.g., paw tissue, spinal cord) and blood are collected. Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using methods like quantitative real-time PCR (qRT-PCR) or ELISA.[4][7] Western blotting can be used to analyze the protein levels of components of the NF-κB pathway (e.g., phospho-IκBα, p50, p65).[4][7]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to induce a systemic inflammatory response, mimicking sepsis or endotoxemia.

  • Animals: ICR or C57BL/6 mice are typically used.

  • Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 15 mg/kg) is administered.[3]

  • Test Compound Administration: Nodakenin (e.g., 10 and 30 mg/kg) or a vehicle is administered, usually prior to the LPS injection.[3]

  • Assessment of Inflammation:

    • Survival Rate: In models of lethal endotoxemia, the survival rate of the animals is monitored over a period of time.[4]

    • Serum Cytokine Levels: Blood is collected at specific time points after LPS injection, and the serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured by ELISA.[3]

  • Tissue Analysis: Organs such as the liver can be harvested for histopathological examination and to measure markers of organ damage (e.g., serum aminotransferase levels).[3] The expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins can be analyzed in tissues using qRT-PCR and Western blotting.[3]

Conclusion

The available preclinical data suggests that both Nodakenetin and its glucoside, Nodakenin, possess significant in vivo anti-inflammatory properties. Their mechanism of action is primarily linked to the downregulation of the NF-κB signaling pathway, leading to a reduction in the production of key pro-inflammatory cytokines. While these findings are promising, the absence of direct comparative studies with standard anti-inflammatory drugs like Indomethacin and Dexamethasone makes it challenging to definitively position their efficacy. Further research, including head-to-head in vivo comparisons and dose-response studies in standardized models such as carrageenan-induced paw edema, is warranted to fully elucidate their therapeutic potential for inflammatory conditions.

References

comparing the anticancer effects of "Nodakenetin-Glucose-malonic acid" with other coumarins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anticancer Effects of Coumarins: Nodakenetin, Scopoletin, and Umbelliferone

Disclaimer: Information regarding the specific anticancer effects of "Nodakenetin-Glucose-malonic acid" is not available in the reviewed scientific literature. This guide therefore focuses on its parent compound, Nodakenetin , and provides a comparative analysis with other well-researched coumarins, Scopoletin and Umbelliferone .

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the anticancer properties of these selected coumarins, supported by experimental data and detailed protocols.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Nodakenetin, Scopoletin, and Umbelliferone against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Nodakenetin HL-60Human Leukemia16[1]
Scopoletin HeLaCervical Cancer7.5 - 25
HCT-116Colorectal Carcinoma8.76 - 9.83[2]
Huh-7Hepatocellular Carcinoma8.76 - 9.83[2]
SW620Colorectal Adenocarcinoma8.76 - 9.83[2]
Umbelliferone EJBladder Carcinoma3.5
HT-29Colorectal Adenocarcinoma4.35
HCT 116Colorectal Carcinoma8.05
AGSGastric Adenocarcinoma129.9
KBOral Carcinoma200[3]
HepG2Hepatocellular Carcinoma222.3

Mechanisms of Anticancer Action

Coumarins exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and modulating key signaling pathways that are often dysregulated in cancer.

  • Nodakenetin has been shown to induce apoptosis in human leukemia (HL-60) cells.[1] This process is associated with changes in the expression of apoptosis-related proteins.[1] Furthermore, it can arrest the cell cycle at the G2/M checkpoint.[1]

  • Scopoletin demonstrates potent anticancer properties by inducing apoptosis and causing cell cycle arrest at the G2/M phase in cervical cancer cells. A key mechanism of its action is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell proliferation and survival.

  • Umbelliferone induces apoptosis and cell cycle arrest in various cancer cell lines.[3][4] Depending on the cancer type, it can cause cell cycle arrest at the G0/G1 or S phase.[3][5][6] For instance, in human oral carcinoma KB cells, it arrests the cell cycle at the G0/G1 phase, while in HepG2 hepatocellular carcinoma cells, it induces S phase arrest.[3][4]

Mandatory Visualization

Signaling Pathway Diagram

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is a common target for anticancer therapies. Scopoletin has been identified as an inhibitor of this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Scopoletin Scopoletin Scopoletin->PI3K Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Scopoletin.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the anticancer effects of coumarins in vitro.

Experimental_Workflow cluster_assays Evaluation of Anticancer Effects start Cancer Cell Culture treatment Treatment with Coumarins (e.g., Nodakenetin, Scopoletin, Umbelliferone) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Anticancer Efficacy data_analysis->conclusion

Caption: General experimental workflow for in vitro anticancer drug screening.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Coumarin (B35378) compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Prepare serial dilutions of the coumarin compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plate for 24-72 hours at 37°C with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cancer cells by treating them with the coumarin compounds for a specified time. Include an untreated control.

  • Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate cell populations:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with coumarin compounds for the desired time.

  • Harvest approximately 1-2 x 10^6 cells and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

in vitro vs in vivo efficacy of "Nodakenetin-Glucose-malonic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Nodakenetin, a naturally occurring furanocoumarin, across several key therapeutic areas. While the specific compound "Nodakenetin-Glucose-malonic acid" is not referenced in current scientific literature, extensive research on Nodakenetin provides valuable insights into its potential as a therapeutic agent. This document summarizes key experimental findings, compares its performance against relevant alternatives, and provides detailed methodologies for the cited experiments.

I. Anti-Inflammatory Efficacy

Nodakenetin has demonstrated significant anti-inflammatory properties, primarily through the suppression of the NF-κB signaling pathway. Its efficacy has been evaluated in models of chronic inflammatory pain.

Comparative Data: Inflammatory Pain Models
CompoundModelKey Efficacy MetricsOutcome
Nodakenetin In Vitro (IL-1β-induced HEK293T cells)Inhibition of IκBα phosphorylationSignificant inhibition of NF-κB pathway activation.[1][2]
In Vitro (Mouse bone marrow-derived macrophages)Suppression of pro-inflammatory cytokine mRNA (TNF-α, IL-6, IL-1β)Significant reduction in inflammatory cytokine expression.[1][2]
In Vivo (CFA-induced inflammatory pain in mice)Alleviation of inflammatory pain hypersensitivitySignificant therapeutic effect observed.[1][2]
Isoimperatorin In Vivo (CFA-induced inflammatory pain in mice)Alleviation of inflammatory pain hypersensitivityNo significant therapeutic effect observed.[1][2]
Pregnenolone In Vivo (CFA-induced inflammatory pain in mice)Alleviation of inflammatory pain hypersensitivityNo significant therapeutic effect observed.[1][2]
Signaling Pathway: NF-κB Inhibition by Nodakenetin

The diagram below illustrates the proposed mechanism by which Nodakenetin exerts its anti-inflammatory effects. It inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB subunits p50 and p65, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL1R IL-1 Receptor IL-1β->IL1R IKK IKK complex IL1R->IKK activates IκBα IκBα IKK->IκBα phosphorylates p50_p65 p50/p65 IκBα->p50_p65 releases p50_p65_IκBα p50/p65/IκBα Complex p50_p65_IκBα->IκBα p50_p65_IκBα->p50_p65 p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates to Nodakenetin Nodakenetin Nodakenetin->IκBα inhibits phosphorylation DNA DNA p50_p65_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines induces transcription

Caption: Nodakenetin's inhibition of the NF-κB signaling pathway.

II. Anti-Osteoporotic Activity

Nodakenetin has been identified as a potential agent for the treatment of osteoporosis due to its ability to activate the Wnt/β-catenin signaling pathway, which promotes osteoblast differentiation and bone formation.

Comparative Data: Osteoporosis Models
CompoundModelKey Efficacy MetricsOutcome
Nodakenetin In Vitro (HEK293 & MC3T3-E1 cells)Activation of Wnt/β-catenin pathway (TOPflash assay, Western blot for β-catenin)Significant activation of the signaling pathway.[3][4][5]
In Vitro (MC3T3-E1 cells)Osteoblast differentiation (Alizarin Red staining, ALP activity)Enhanced mineralization and alkaline phosphatase activity.[3][4][5]
Upregulation of bone formation markers (Runx2, BMPs)Increased expression of key osteogenic transcription factors.[3][4][5]
In Vivo (Ovariectomized (OVX) mouse model)Protection of bone microstructureEffectively protected against the deterioration of bone microstructure.[3][4][5]
Standard-of-Care (e.g., Denosumab) In Vivo (Ovariectomized (OVX) mouse model)Increased bone mineral densityStandard treatment for increasing bone density in this model.[6]
Signaling Pathway: Wnt/β-catenin Activation by Nodakenetin

The diagram below outlines how Nodakenetin promotes bone formation. It activates the Wnt/β-catenin pathway, leading to the nuclear accumulation of β-catenin, which in turn activates the transcription of genes essential for osteoblast differentiation, such as Runx2.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Nodakenetin Nodakenetin Nodakenetin->Frizzled_LRP activates pathway Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled_LRP->Destruction_Complex inhibits β_catenin β-catenin Destruction_Complex->β_catenin phosphorylates for degradation β_catenin_nuc β-catenin β_catenin->β_catenin_nuc accumulates & translocates TCF_LEF TCF/LEF β_catenin_nuc->TCF_LEF binds to Runx2 Runx2 & other target genes TCF_LEF->Runx2 activates transcription Osteogenesis Osteoblast Differentiation & Bone Formation Runx2->Osteogenesis

Caption: Nodakenetin's activation of the Wnt/β-catenin signaling pathway.

III. Anti-Cancer Efficacy (Breast Cancer)

Preliminary in vitro studies have explored the potential of Nodakenetin as an anti-cancer agent, demonstrating its ability to reduce the viability of breast cancer cell lines.

Comparative Data: Breast Cancer Cell Lines
CompoundCell LineAssayEfficacy Metric (IC50)
Nodakenetin MCF-7MTT AssayDose-dependent reduction in viability (specific IC50 not provided in abstract).[3]
MDA-MB-468MTT AssayDose-dependent reduction in viability (specific IC50 not provided in abstract).[3]
Paclitaxel (Standard Chemotherapy)MCF-7MTT Assay~11.1 µM (varies by study).[7]
MDA-MB-468MTT Assay~13.3 µM (varies by study).[7]
5-Fluorouracil (Standard Chemotherapy)MCF-7MTT Assay~4.8 µM - 5.2 µM (varies by study).[8][9]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and exposure time.[10] The data presented provides an approximate comparison.

IV. Experimental Protocols

This section provides a general overview of the methodologies used in the cited research. For precise details, please refer to the original publications.

In Vitro Efficacy Assessment Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture 1. Cell Culture (e.g., HEK293T, MC3T3-E1, MCF-7) treatment 2. Treatment (Nodakenetin at various concentrations) cell_culture->treatment viability 3a. Cell Viability Assay (MTT Assay) treatment->viability protein_analysis 3b. Protein Analysis (Western Blot) treatment->protein_analysis gene_analysis 3c. Gene Expression (qRT-PCR) treatment->gene_analysis staining 3d. Staining (Alizarin Red) treatment->staining data_analysis 4. Data Analysis (IC50, Expression Levels) viability->data_analysis protein_analysis->data_analysis gene_analysis->data_analysis staining->data_analysis animal_model 1. Animal Model Induction (e.g., CFA injection, Ovariectomy) drug_admin 2. Drug Administration (Oral gavage, injection) animal_model->drug_admin behavioral 3a. Behavioral Tests (Pain hypersensitivity) drug_admin->behavioral imaging 3b. Imaging (Micro-CT) drug_admin->imaging biochemical 3c. Biochemical Analysis (Serum markers, tissue histology) drug_admin->biochemical data_analysis_vivo 4. Data Analysis (Statistical Comparison) behavioral->data_analysis_vivo imaging->data_analysis_vivo biochemical->data_analysis_vivo

Caption: Generalized workflow for in vitro and in vivo experiments.

1. Cell Culture and Treatment:

  • Cell Lines: Human Embryonic Kidney (HEK293T), mouse pre-osteoblastic (MC3T3-E1), and human breast cancer (MCF-7, MDA-MB-468) cells were cultured under standard conditions (e.g., DMEM, 10% FBS, 5% CO2, 37°C).[3][11]

  • Treatment: Cells were treated with varying concentrations of Nodakenetin for specified time periods (e.g., 24-72 hours) to assess dose-dependent effects.[3]

2. In Vitro Assays:

  • Western Blot: Used to measure the protein levels of key signaling components (e.g., phospho-IκBα, p65, β-catenin, Runx2).[1][3] Cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

  • Quantitative Real-Time PCR (qRT-PCR): Employed to quantify mRNA expression levels of target genes (e.g., TNF-α, IL-6, IL-1β, Runx2).[1][3] Total RNA was extracted, reverse-transcribed to cDNA, and amplified using gene-specific primers.

  • MTT Assay: A colorimetric assay to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]

  • Alizarin Red Staining: Used to detect calcium deposits in osteoblasts, indicating successful differentiation and mineralization.[3][4][5]

  • Alkaline Phosphatase (ALP) Activity Assay: An early marker of osteoblast differentiation, ALP activity was measured to assess the osteogenic potential of Nodakenetin.[3][4][5]

3. In Vivo Models and Assessments:

  • CFA-Induced Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) was injected into the paw of C57BL/6 mice to induce chronic inflammation and pain hypersensitivity.[1][2] The therapeutic effect of Nodakenetin was assessed by measuring pain behaviors.

  • Ovariectomized (OVX) Mouse Model: Female mice underwent bilateral ovariectomy to induce estrogen deficiency and mimic postmenopausal osteoporosis.[3][4][5] The anti-osteoporotic effect of Nodakenetin was evaluated using micro-CT analysis of bone microstructure.[3][12]

This guide synthesizes the current understanding of Nodakenetin's efficacy. The compound shows considerable promise in preclinical models of inflammation and osteoporosis. Further research is warranted to explore its full therapeutic potential and to investigate derivatives that may offer enhanced activity.

References

Comparative Analysis of the Structure-Activity Relationship of Nodakenetin and Its Derivatives in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the naturally occurring furanocoumarin, nodakenetin (B21329), and its structural analogs. By examining the available quantitative data, experimental methodologies, and affected signaling pathways, this document aims to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, particularly in the realms of oncology and inflammatory diseases.

Quantitative Bioactivity Data

The following tables summarize the in vitro efficacy of nodakenetin and related furanocoumarin derivatives against various cancer cell lines and inflammatory markers. The data, compiled from multiple studies, highlights the impact of structural modifications on biological activity. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: Anticancer Activity of Nodakenetin and Furanocoumarin Derivatives

CompoundDerivative ClassCell LineAssayIC50 (µM)Key Structural Features
Nodakenetin FuranocoumarinHepG2 (Liver Cancer)Proliferation~25.3(R)-enantiomer
A549 (Lung Cancer)Proliferation~31.7
(+)-Marmesin FuranocoumarinU937 (Leukemia)Cytotoxicity40(S)-enantiomer of Nodakenetin
Isopimpinellin FuranocoumarinHL-60/MX2 (Leukemia)Cytotoxicity26Methoxy (B1213986) groups at C5 and C8
Phellopterin FuranocoumarinCEM/C1 (Leukemia)Cytotoxicity8Isoprenyloxy group at C8
Xanthotoxol FuranocoumarinMCF-7 (Breast Cancer)ETRα Antagonism0.72Hydroxyl group at C8
Bergapten FuranocoumarinMCF-7 (Breast Cancer)ETRα Antagonism1.18Methoxy group at C5
Angelicin FuranocoumarinMCF-7 (Breast Cancer)ETRα Antagonism11.02Angular furanocoumarin
Psoralen FuranocoumarinMCF-7 (Breast Cancer)ETRα Antagonism24.08Linear furanocoumarin
Isoimperatorin FuranocoumarinMCF-7 (Breast Cancer)ETRα Antagonism54.32Isoprenyloxy group at C8

Table 2: Anti-inflammatory Activity of Nodakenetin and its Derivatives

CompoundAssayTargetIC50 (µM)Reference
Nodakenetin NF-κB InhibitionTNF-α-induced NF-κB18.7[1]

Key Signaling Pathways Modulated by Nodakenetin

Nodakenetin exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Wnt/β-catenin Signaling Pathway

Nodakenetin has been shown to activate the Wnt/β-catenin pathway, which is pivotal in osteoblast differentiation and bone formation.[2][3] This suggests its potential as a therapeutic agent for osteoporosis.[2][3]

Wnt_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 GSK3b GSK3β Dsh->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation) APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasome beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocation Target_Genes Target Gene Expression TCF_LEF->Target_Genes activation Nodakenetin Nodakenetin Nodakenetin->Dsh activation Wnt Wnt Wnt->Frizzled Wnt->LRP5_6

Nodakenetin activates the Wnt/β-catenin pathway.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. Nodakenetin has been shown to influence this pathway, suggesting a potential mechanism for its anticancer effects.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activation mTORC1 mTORC1 Akt->mTORC1 activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Nodakenetin Nodakenetin Nodakenetin->PI3K inhibition

Nodakenetin's inhibitory effect on the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway

Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB signaling pathway is a central mediator of the inflammatory response. Nodakenetin has been demonstrated to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[4]

NFkB_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB->NFkB degradation of IκBα Target_Genes Pro-inflammatory Gene Expression NFkB_nuc->Target_Genes Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK activation Nodakenetin Nodakenetin Nodakenetin->IKK inhibition

Nodakenetin inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the bioactivity of nodakenetin and its derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., nodakenetin and its derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the mechanism of action of the test compounds on signaling pathways.

  • Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., β-catenin, Akt, p-Akt, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. β-actin or GAPDH is typically used as a loading control.

Structure-Activity Relationship (SAR) Insights

  • Stereochemistry: The stereochemistry at the C-2' position of the dihydrofuran ring appears to influence cytotoxic activity, as evidenced by the differing IC50 values of nodakenetin ((R)-enantiomer) and (+)-Marmesin ((S)-enantiomer).[1]

  • Substitution on the Furanocoumarin Core: The type and position of substituents on the furanocoumarin scaffold significantly impact biological activity. For instance, the presence of methoxy or isoprenyloxy groups can modulate anticancer and anti-inflammatory properties.

  • Linear vs. Angular Isomers: The fusion of the furan (B31954) ring to the coumarin (B35378) core, resulting in either linear (psoralen-type) or angular (angelicin-type) isomers, is a critical determinant of bioactivity.

Conclusion and Future Directions

Nodakenetin and its derivatives represent a promising class of compounds with multifaceted therapeutic potential. Their ability to modulate key signaling pathways involved in cancer and inflammation underscores their value as lead structures for drug discovery. The SAR insights gathered so far provide a foundation for the rational design of novel analogs with enhanced potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a broader and more diverse library of nodakenetin derivatives. This will enable a more comprehensive understanding of the SAR and facilitate the identification of optimized drug candidates. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of nodakenetin and its derivatives holds significant promise for the development of novel therapies for cancer and inflammatory diseases.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Nodakenin and its Aglycone, Nodakenetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the furanocoumarin glycoside, nodakenin (B150392), and its aglycone, nodakenetin (B21329). The information presented is compiled from preclinical and clinical studies to support research and development initiatives in pharmacology and drug discovery.

Nodakenin is a naturally occurring coumarin (B35378) glycoside found in various medicinal plants.[1] Its biological activity is often attributed to its aglycone, nodakenetin.[2][3][4][5] Understanding the pharmacokinetic relationship between this glycoside and its aglycone is crucial for the development of therapeutics based on these compounds. Evidence suggests that nodakenin undergoes in vivo deglycosylation to form nodakenetin, a process that significantly influences the bioavailability and systemic exposure of the active moiety.[6]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of nodakenin and nodakenetin observed in rats and humans after oral administration of nodakenin-containing preparations.

ParameterNodakenin (in Rats)Nodakenetin (in Rats)Nodakenin (in Humans)
Tmax (h) ~4.6 - 6.2Comparable to Nodakenin-
Cmax (ng/mL) Comparable to NodakenetinComparable to Nodakenin0.95
t1/2 (h) ~3.3 (IV), 4.6 - 6.2 (oral)-6.28
Vd (L) ~2800--

Data compiled from studies involving oral administration of traditional medicine decoctions containing nodakenin.[6][7]

The comparable Tmax and Cmax values for nodakenin and nodakenetin in rats, despite the low abundance of nodakenetin in the administered herbal mixture, strongly support the in vivo conversion of nodakenin to its aglycone.[6]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized pharmacokinetic analysis methodologies. A summary of a representative experimental protocol is provided below.

1. Animal Studies:

  • Subjects: Male Sprague-Dawley rats.[7][8]

  • Administration: Oral gavage of a decoction containing a standardized amount of nodakenin.[9] Intravenous administration has also been used for comparison.[7][8]

  • Sample Collection: Blood samples are collected serially from the tail vein at predetermined time points post-administration.[9]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.[7]

2. Human Studies:

  • Subjects: Healthy human volunteers.[10]

  • Administration: Oral administration of an extract powder containing a known quantity of nodakenin.[10]

  • Sample Collection: Venous blood samples are collected at various time intervals.

  • Sample Processing: Plasma is prepared and stored under frozen conditions.[11]

3. Bioanalytical Method:

  • Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are commonly used for the simultaneous quantification of nodakenin and nodakenetin in plasma.[9][10]

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with acetonitrile (B52724) or methanol, followed by centrifugation.[8][12]

  • Chromatographic Separation: A C18 analytical column is frequently used with a mobile phase consisting of a gradient of acetonitrile and water.[9]

  • Detection: UV detection at a specific wavelength (e.g., 330 nm) for HPLC, or Multiple Reaction Monitoring (MRM) in positive ion mode for UHPLC-MS/MS.[8][10]

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.[9]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the pharmacokinetic analysis of nodakenin and nodakenetin.

G cluster_0 Animal/Human Study cluster_1 Sample Processing cluster_2 Bioanalytical Quantification cluster_3 Data Analysis A Oral Administration of Nodakenin-containing Extract B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D Protein Precipitation (e.g., Acetonitrile) C->D E HPLC or UHPLC-MS/MS Analysis D->E F Quantification of Nodakenin & Nodakenetin E->F G Pharmacokinetic Modeling (Non-compartmental) F->G H Determination of Cmax, Tmax, AUC, t1/2 G->H

Pharmacokinetic Analysis Workflow

References

Validation of "Nodakenetin-Glucose-malonic acid" as a Biomarker: A Review of the Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals no available evidence to support the validation of "Nodakenetin-Glucose-malonic acid" as a biomarker for any biological condition or disease state. While this specific compound is cataloged as a natural product, research into its biological activity and potential clinical applications is currently absent from published studies.

Therefore, a comparison guide detailing its performance against other biomarkers, including quantitative data and experimental protocols, cannot be constructed at this time. The foundational scientific data required for such a comparison does not exist.

While information on "this compound" is unavailable, research into its parent compound, Nodakenetin (B21329) , and the broader class of coumarins provides some context for potential, though unproven, areas of biological relevance.

Nodakenetin: A Bioactive Coumarin (B35378)

Nodakenetin is a furanocoumarin that has been investigated for its therapeutic properties, particularly in the areas of bone metabolism and inflammation.

Anti-osteoporotic Activity

Studies have shown that nodakenetin may promote bone formation by influencing key biomarkers in osteoblasts.[1][2]

Key Findings:

  • Activation of Wnt/β-catenin Signaling: Nodakenetin has been observed to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in osteoblast differentiation and bone formation.[1][2]

  • Upregulation of Bone Formation Biomarkers: Treatment with nodakenetin has been shown to increase the expression of bone morphogenic proteins (BMPs) and Runx2, both of which are critical regulators of osteogenesis.[1][2]

The following diagram illustrates the proposed signaling pathway influenced by Nodakenetin in osteoblasts.

Nodakenetin_Pathway Nodakenetin Nodakenetin Wnt_beta_catenin Wnt/β-catenin Pathway Nodakenetin->Wnt_beta_catenin Activates BMPs_Runx2 BMPs & Runx2 (Bone Formation Biomarkers) Wnt_beta_catenin->BMPs_Runx2 Upregulates Osteoblast_Differentiation Osteoblast Differentiation BMPs_Runx2->Osteoblast_Differentiation Promotes

Caption: Proposed signaling pathway of Nodakenetin in promoting osteoblast differentiation.

Anti-inflammatory Effects

Nodakenetin has also been studied for its anti-inflammatory properties. Research indicates that it may suppress inflammatory responses by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[3] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

Coumarins: A Versatile Scaffold in Biomedical Research

Coumarins are a large class of naturally occurring compounds that exhibit a wide range of biological activities.[4][5] Their inherent fluorescent properties also make them valuable tools in biomedical research.[6][7]

Key Applications:

  • Drug Discovery: The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[4][5]

  • Fluorescent Probes: Coumarin derivatives are widely used to create fluorescent probes for detecting enzymes and other biological molecules.[6][7] Their fluorescence can be designed to change upon interaction with a specific target, making them useful as sensors in biological systems.[8]

The general workflow for utilizing a coumarin-based fluorescent probe is depicted below.

Coumarin_Probe_Workflow Coumarin_Probe Coumarin-based Fluorescent Probe (Low Fluorescence) Interaction Interaction (e.g., enzymatic cleavage) Coumarin_Probe->Interaction Biomarker Target Biomarker Biomarker->Interaction Activated_Coumarin Activated Coumarin (High Fluorescence) Interaction->Activated_Coumarin Detection Fluorescence Detection Activated_Coumarin->Detection

Caption: General workflow of a coumarin-based fluorescent probe for biomarker detection.

Conclusion

References

Comparative Analysis of Nodakenetin Derivatives from Different Plant Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the concentrations of nodakenetin (B21329) and its derivatives in various plant sources, supported by experimental data from scientific literature. Due to the limited availability of quantitative data for "Nodakenetin-Glucose-malonic acid," this guide focuses on the more extensively studied and closely related compounds: nodakenin (B150392), nodakenetin, and other major coumarins found in prominent medicinal plants of the Apiaceae family.

Quantitative Data on Key Coumarins in Selected Plant Species

The following table summarizes the quantitative analysis of four major coumarins—nodakenin, nodakenetin, praeruptorin A, and praeruptorin B—in Angelica decursiva and Peucedanum praeruptorum. This data is crucial for researchers aiming to select plant sources for the isolation of these specific compounds.

CompoundPlant SourceConcentration Range (%)
Nodakenin Angelica decursiva0.275 – 1.557[1]
Nodakenetin Angelica decursiva0.004 – 0.038[1]
Praeruptorin A Peucedanum praeruptorum0.288 – 0.759[1]
Praeruptorin B Peucedanum praeruptorum0.038 – 0.274[1]

This data highlights the distinct chemical profiles of the two species, with Angelica decursiva being a significant source of nodakenin and Peucedanum praeruptorum being rich in praeruptorins A and B.[1]

Experimental Protocols

The methodologies outlined below are standard procedures for the extraction and quantification of coumarins from plant materials, based on protocols described in the cited literature.

1. Sample Preparation and Extraction:

  • Plant Material: Dried roots of the selected plant species are ground into a fine powder.

  • Extraction Solvent: Methanol is a commonly used solvent for extracting coumarins.

  • Extraction Method:

    • A specific weight of the powdered plant material (e.g., 1.0 g) is mixed with a defined volume of solvent (e.g., 20 mL of 70% methanol).

    • The mixture is subjected to ultrasonication for a set duration (e.g., 60 minutes) to enhance extraction efficiency.

    • The extract is then filtered through a membrane filter (e.g., 0.45 µm) to remove particulate matter.

2. High-Performance Liquid Chromatography (HPLC) for Quantification:

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 4.6 × 250 mm) is typically employed for separation.[1]

  • Mobile Phase: A gradient elution is commonly used, consisting of two solvents:

    • A: Water with an acidifier (e.g., 0.1% phosphoric acid)

    • B: Acetonitrile with an acidifier (e.g., 0.1% phosphoric acid) The gradient program is optimized to achieve good separation of the target compounds.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: The DAD is set to a specific wavelength (e.g., 330 nm) to detect and quantify the coumarins of interest.[1]

  • Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of each compound.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the general workflow for the extraction and analysis of coumarins from plant sources.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Powdered Plant Material Solvent_Addition Solvent Addition (e.g., 70% Methanol) Plant_Material->Solvent_Addition Ultrasonication Ultrasonication Solvent_Addition->Ultrasonication Filtration Filtration Ultrasonication->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Filtered Extract Data_Processing Data Processing & Quantification HPLC->Data_Processing Chromatographic Data Final_Results Final_Results Data_Processing->Final_Results Quantitative Results

Caption: Workflow for Coumarin Extraction and Quantification.

This guide provides a foundational understanding for the comparative analysis of key coumarins from different plant sources. Researchers can adapt and optimize the provided protocols based on their specific research goals and available instrumentation. The lack of extensive data on "this compound" highlights a potential area for future research, including its isolation, characterization, and quantification across a broader range of plant species.

References

assessing the synergistic effects of "Nodakenetin-Glucose-malonic acid" with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide addresses the therapeutic potential and synergistic effects of Nodakenetin . As of December 2025, there is no publicly available scientific literature or experimental data specifically pertaining to "Nodakenetin-Glucose-malonic acid". Therefore, this document focuses on the well-documented activities of the parent compound, Nodakenetin, to provide a relevant comparative framework for researchers, scientists, and drug development professionals.

Introduction to Nodakenetin

Nodakenetin is a natural furanocoumarin found in various medicinal plants, notably from the Apiaceae family. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects. This guide synthesizes the current understanding of Nodakenetin's mechanisms of action and explores its potential for synergistic combinations with other therapeutic agents.

Pharmacological Activities and Signaling Pathways

Nodakenetin exerts its biological effects through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for identifying potential synergistic drug combinations.

Anti-Inflammatory Effects

Nodakenetin has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Nodakenetin has been shown to suppress the phosphorylation of IκBα, a critical step in the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[1]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., IL-1β, LPS) IKK IKK Complex Stimulus->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 phosphorylates p_IkBa p-IκBα p65_p50 p65-p50 (Active NF-κB) p_IkBa->p65_p50 degradation Nucleus Nucleus p65_p50->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Gene_Expression transcription Nodakenetin Nodakenetin Nodakenetin->IKK inhibits

Caption: Nodakenetin's inhibition of the NF-κB signaling pathway.
Anti-Osteoporotic Effects

Nodakenetin has been shown to promote bone formation by activating the Wnt/β-catenin signaling pathway.[2][3][4][5] This pathway is crucial for osteoblast differentiation and bone mineralization. Nodakenetin activates the Wnt/β-catenin pathway, leading to the nuclear translocation of β-catenin, which in turn stimulates the expression of osteogenic genes like Runx2.[2][5]

Wnt_Beta_Catenin_Pathway cluster_cytoplasm Cytoplasm Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dvl Dvl Frizzled_LRP->Dvl GSK3b_Axin_APC GSK3β/Axin/APC (Destruction Complex) Dvl->GSK3b_Axin_APC inhibits Beta_Catenin β-catenin GSK3b_Axin_APC->Beta_Catenin phosphorylates p_Beta_Catenin p-β-catenin Nucleus Nucleus Beta_Catenin->Nucleus translocation Proteasome Proteasome p_Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Gene_Expression Osteogenic Gene Expression (Runx2) TCF_LEF->Gene_Expression activates Nodakenetin Nodakenetin Nodakenetin->GSK3b_Axin_APC activates Wnt pathway

Caption: Nodakenetin's activation of the Wnt/β-catenin signaling pathway.

Potential for Synergistic Effects: A Comparative Outlook

While specific data on Nodakenetin's synergistic effects are limited, its known mechanisms of action provide a strong basis for hypothesizing potential synergistic combinations. The principle of synergy in pharmacology suggests that a combination of two or more drugs can produce a greater effect than the sum of their individual effects.[6]

Synergistic Potential with Anti-Cancer Agents

Many conventional chemotherapeutic agents are limited by their toxicity and the development of drug resistance.[7] Natural compounds are increasingly being investigated as adjuvants to enhance the efficacy of chemotherapy and reduce side effects.[7][8][9]

Hypothetical Synergistic Combinations with Nodakenetin:

Drug Class Potential Synergistic Mechanism with Nodakenetin Supporting Rationale
NF-κB Inhibitors Enhanced suppression of pro-inflammatory and pro-survival signaling in cancer cells.Nodakenetin's known inhibitory effect on the NF-κB pathway could complement other NF-κB inhibitors, leading to a more profound anti-cancer effect.
Wnt/β-catenin Modulators Potentiation of anti-tumor effects in Wnt-dependent cancers.In cancers where Wnt/β-catenin signaling is dysregulated, combining Nodakenetin with other modulators could offer a multi-pronged attack.
Glycolysis Inhibitors Increased metabolic stress on cancer cells.Nodakenetin has been shown to have anti-glycolytic effects in breast cancer cells.[10] Combining it with other glycolysis inhibitors could be a promising strategy.
Doxorubicin (B1662922) Potential to enhance cytotoxicity and reduce cardiotoxicity.Other natural compounds like (-)-epigallocatechin-3-O-gallate (EGCG) have shown synergistic effects with doxorubicin in hepatocellular carcinoma.[7] A similar potential exists for Nodakenetin.
Cisplatin (B142131) Possible enhancement of apoptotic effects and overcoming resistance.Quercetin, another natural compound, has demonstrated synergistic effects with cisplatin in inhibiting cell growth and inducing apoptosis in liver cancer cells.[7]
Synergistic Potential with Anti-Inflammatory Drugs

Nodakenetin's anti-inflammatory action via the NF-κB pathway suggests potential synergy with other anti-inflammatory agents.

Hypothetical Synergistic Combinations with Nodakenetin:

Drug Class Potential Synergistic Mechanism with Nodakenetin Supporting Rationale
NSAIDs Enhanced anti-inflammatory and analgesic effects with potentially lower doses.Combining Nodakenetin with NSAIDs could allow for a reduction in the required dose of the NSAID, thereby minimizing its gastrointestinal side effects.
Corticosteroids Potentiation of anti-inflammatory response.A combination therapy could potentially achieve a greater anti-inflammatory effect at lower doses of corticosteroids, reducing their long-term side effects.

Experimental Protocols for Assessing Synergy

To validate the hypothesized synergistic effects of Nodakenetin, rigorous experimental evaluation is necessary. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Synergy Assessment

In_Vitro_Workflow Cell_Culture Cell Culture (e.g., Cancer cell lines, macrophages) Treatment Treatment: - Nodakenetin alone - Drug X alone - Nodakenetin + Drug X Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT Assay) Treatment->MTT_Assay Western_Blot Western Blot Analysis (e.g., for NF-κB, β-catenin) Treatment->Western_Blot Reporter_Assay Signaling Pathway Reporter Assay (e.g., Luciferase) Treatment->Reporter_Assay Data_Analysis Data Analysis (Combination Index - CI) MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis

Caption: Workflow for in vitro assessment of synergistic effects.

a) Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of Nodakenetin alone and in combination with another compound on cancer cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Nodakenetin, the other compound, and their combinations for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 values. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.

b) Western Blot Analysis

  • Objective: To investigate the effect of the combination treatment on the protein expression levels in key signaling pathways (e.g., NF-κB, Wnt/β-catenin).

  • Protocol:

    • Treat cells with Nodakenetin, the other compound, and their combination for the desired time.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, β-catenin, Runx2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and imaging system.

In Vivo Synergy Assessment

a) CFA-Induced Inflammatory Pain Model in Mice

  • Objective: To evaluate the synergistic anti-inflammatory and analgesic effects of Nodakenetin in combination with another anti-inflammatory drug.

  • Protocol:

    • Induce inflammation by injecting 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw of mice.[1][11][12][13]

    • Administer Nodakenetin, the other drug, or their combination orally or via intraperitoneal injection at selected time points after CFA injection.

    • Measure paw edema using a plethysmometer at different time intervals.

    • Assess thermal hyperalgesia using a hot plate test and mechanical allodynia using von Frey filaments.

    • At the end of the experiment, collect paw tissue and serum for analysis of inflammatory markers (e.g., TNF-α, IL-6) by ELISA or qPCR.

Conclusion and Future Directions

Nodakenetin is a promising natural compound with well-documented anti-inflammatory, anti-osteoporotic, and anti-cancer properties mediated through the NF-κB and Wnt/β-catenin signaling pathways. While direct experimental evidence for the synergistic effects of "this compound" is currently unavailable, the pharmacological profile of Nodakenetin strongly suggests a high potential for synergistic interactions with a variety of therapeutic agents.

Future research should focus on:

  • Synthesizing and characterizing "this compound" to evaluate its unique properties.

  • Conducting systematic in vitro and in vivo studies to investigate the synergistic effects of Nodakenetin and its derivatives with conventional drugs for cancer and inflammatory diseases.

  • Elucidating the precise molecular mechanisms underlying any observed synergistic interactions.

This guide provides a foundational framework for researchers to design and execute studies aimed at unlocking the full therapeutic potential of Nodakenetin through synergistic drug combinations.

References

Benchmarking a Novel Compound: A Comparative Guide to Succinate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the inhibitory activity of a novel compound, exemplified here by the hypothetical "Nodakenetin-Glucose-malonic acid," against the enzyme succinate (B1194679) dehydrogenase (SDH). SDH is a critical enzyme that functions in both the citric acid cycle and the electron transport chain, making it a significant target in various research areas, including metabolic diseases and oncology.[1][2] This document outlines the necessary experimental protocols, comparative data analysis, and relevant biological pathways to effectively evaluate a new potential inhibitor.

Comparative Analysis of Enzyme Inhibition

The inhibitory potential of a novel compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. For a comprehensive benchmark, it is crucial to compare the IC50 of the test compound against well-characterized inhibitors with different mechanisms of action.

Table 1: Comparative Inhibitory Potency against Succinate Dehydrogenase (SDH)

CompoundType of InhibitorIC50 (μM) - Hypothetical Data
This compound Competitive (Hypothesized) [Enter Experimental Value]
Malonic AcidCompetitiveSee Note 1
OxaloacetateCompetitiveSee Note 1
3-Nitropropionic Acid (3-NPA)Irreversible~3.3

Note 1: Malonic acid and oxaloacetate are classic competitive inhibitors of SDH.[1][3][4][5][6][7] Their inhibitory effect is dependent on the concentration of the substrate (succinate). Therefore, a single IC50 value is not as informative as for non-competitive or irreversible inhibitors and is often expressed as a Ki (inhibition constant).[8]

Note 2: 3-Nitropropionic acid acts as an irreversible "suicide" inhibitor of succinate dehydrogenase.[9][10][11] The provided IC50 value is based on its antimycobacterial activity, which is attributed to SDH inhibition.[12]

Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This section details a spectrophotometric method to determine the IC50 of a test compound against SDH. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction by electrons from the oxidation of succinate to fumarate. The rate of color change is proportional to SDH activity.[8][13]

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Sodium succinate solution

  • 2,6-dichlorophenolindophenol (DCPIP) solution

  • Enzyme source (e.g., isolated mitochondria or tissue homogenate)

  • Test compound ("this compound") and known inhibitors, dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare the enzyme source (e.g., mitochondrial fraction) from a relevant tissue or cell line. The protein concentration should be determined to ensure consistency across assays.

  • Assay Preparation: In a 96-well plate, add the phosphate buffer, sodium succinate, and DCPIP solution to each well.

  • Inhibitor Addition: Add varying concentrations of the test compound and known inhibitors to the respective wells. Include a control well with no inhibitor.

  • Reaction Initiation: Add the enzyme preparation to all wells to start the reaction.

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode. Take readings at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualization of the Biological Pathway and Experimental Workflow

Understanding the context of the target enzyme is crucial for interpreting inhibition data. Succinate dehydrogenase is a key component of the citric acid cycle, a central metabolic pathway.[14][15][16][17][18]

Citric_Acid_Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate Citrate Synthase oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate Aconitase alpha_keto α-Ketoglutarate isocitrate->alpha_keto Isocitrate Dehydrogenase succinyl_coa Succinyl-CoA alpha_keto->succinyl_coa α-Ketoglutarate Dehydrogenase succinate Succinate succinyl_coa->succinate Succinyl-CoA Synthetase sdh Succinate Dehydrogenase (SDH) succinate->sdh fumarate Fumarate malate Malate fumarate->malate Fumarase malate->oxaloacetate Malate Dehydrogenase sdh->fumarate

Caption: The Citric Acid Cycle with Succinate Dehydrogenase.

The diagram below illustrates the general workflow for assessing the inhibitory activity of a novel compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme (e.g., Mitochondria) plate_setup Set up 96-well Plate prep_enzyme->plate_setup prep_reagents Prepare Reagents (Buffer, Substrate, DCPIP) prep_reagents->plate_setup prep_inhibitors Prepare Inhibitor Dilutions prep_inhibitors->plate_setup start_reaction Initiate Reaction with Enzyme plate_setup->start_reaction read_plate Kinetic Reading (Absorbance at 600 nm) start_reaction->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for SDH Inhibition Assay.

References

Comparative Metabolomic Analysis: Nodakenetin vs. a Hypothetical "Nodakenetin-Glucose-Malonic Acid" Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known metabolic effects of the natural coumarin (B35378), nodakenetin (B21329), against the projected metabolic impact of a hypothetical derivative, "Nodakenetin-Glucose-Malonic Acid." While direct comparative experimental data for this specific conjugate is not currently available in the public domain, this document synthesizes published research on nodakenetin's metabolic and signaling activities and extrapolates the potential alterations resulting from its conjugation with glucose and malonic acid. This guide is intended to serve as a foundational resource for researchers interested in the development and metabolic characterization of novel nodakenetin derivatives.

Introduction to Nodakenetin and its Metabolic Influence

Nodakenetin is a furanocoumarin found in various medicinal plants, notably from the Angelica species. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects. Recent studies have begun to unravel its influence on cellular metabolism, particularly in the context of cancer cell glycolysis.

In contrast, a "this compound" conjugate represents a hypothetical modification aimed at potentially altering the compound's solubility, cellular uptake, and metabolic targeting. The addition of a glucose moiety could facilitate entry into cells via glucose transporters, while the malonic acid component could influence its interaction with metabolic enzymes.

Comparative Metabolic Effects: Known vs. Hypothetical

The following table summarizes the known metabolic effects of nodakenetin and the projected effects of "this compound" based on scientific principles.

Metabolic ParameterNodakenetin"this compound" (Hypothetical)
Glucose Uptake Demonstrated to inhibit glucose uptake in breast cancer cells (MCF-7 and MDA-MB-468)[1].Potentially enhanced cellular uptake due to the glucose moiety, which could either lead to competitive inhibition of glucose transport or targeted delivery followed by intracellular release of nodakenetin.
Lactate (B86563) Production Reduces lactate production in breast cancer cells, indicative of glycolysis inhibition[1].The effect on lactate production would be complex. Enhanced uptake might initially suggest increased glycolysis, but if the conjugate inhibits downstream glycolytic enzymes, a reduction could still be observed.
ATP Levels Decreases ATP levels in breast cancer cells, consistent with reduced glycolytic flux[1].The impact on ATP levels would depend on the balance between altered glucose uptake and the inhibitory effects of the released nodakenetin on glycolysis and other metabolic pathways.
Key Glycolytic Enzymes Downregulates the expression of Hexokinase 2 (HK2) and Lactate Dehydrogenase A (LDHA) in breast cancer cells[1].The conjugate, upon intracellular cleavage, would likely release nodakenetin to exert similar effects on HK2 and LDHA. The malonic acid moiety could potentially inhibit other metabolic enzymes, such as succinate (B1194679) dehydrogenase (Complex II) in the TCA cycle, although this is speculative.
Other Metabolic Pathways No direct metabolomics studies were found detailing broader impacts.The glucose and malonic acid components would likely be metabolized, feeding into glycolysis and the TCA cycle, respectively, thereby creating a more complex metabolic signature.

Signaling Pathways

Nodakenetin is known to modulate key signaling pathways that are intricately linked with cellular metabolism.

NF-κB Signaling Pathway

Nodakenetin has been shown to alleviate inflammatory pain by suppressing the NF-κB signaling pathway. It inhibits the IL-1β-induced activation of NF-κB and the phosphorylation of IκBα in HEK293T cells.[2][3] This anti-inflammatory action can indirectly influence metabolism, as inflammation is known to reprogram cellular metabolic processes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL1R IL-1 Receptor IL-1β->IL1R IKK IKK complex IL1R->IKK activates IkBα IκBα IKK->IkBα phosphorylates NFkB NF-κB (p65/p50) p_IkBα p-IκBα IkBα->p_IkBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates p_IkBα->NFkB releases Nodakenetin Nodakenetin Nodakenetin->IKK inhibits Gene Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Gene induces

Nodakenetin inhibits the NF-κB signaling pathway.
Wnt/β-catenin Signaling Pathway

Nodakenetin has also been identified as an activator of the Wnt/β-catenin signaling pathway, which is crucial for osteoblast differentiation.[4][5] This pathway is also linked to metabolic regulation, particularly in bone development and cancer.

Wnt_beta_catenin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Nodakenetin Nodakenetin Nodakenetin->Frizzled activates Destruction_Complex Destruction Complex Frizzled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc accumulates and translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression beta_catenin_nuc->Target_Genes activates TCF_LEF->Target_Genes

Nodakenetin activates the Wnt/β-catenin pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments in metabolomic analysis.

Untargeted Metabolomics using UHPLC-ESI-QTOF-MS

This protocol is a generalized workflow for untargeted metabolomics, similar to what might be used to compare nodakenetin and its derivatives.[6]

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7) at a suitable density. After adherence, treat with Nodakenetin, "this compound," or a vehicle control (e.g., DMSO) at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Metabolite Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge at high speed (e.g., 15,000 rpm) at 4°C to pellet proteins and cell debris.

    • Collect the supernatant containing the metabolites.

  • UHPLC-ESI-QTOF-MS Analysis:

    • Inject the metabolite extract into a UHPLC system coupled to a Q-TOF mass spectrometer.

    • Separate metabolites on a suitable column (e.g., C18).

    • Use a gradient elution with solvents such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Acquire mass spectrometry data in both positive and negative electrospray ionization (ESI) modes.

  • Data Analysis:

    • Process the raw data using software like XCMS or similar platforms for peak picking, alignment, and integration.

    • Perform statistical analysis (e.g., t-tests, ANOVA, volcano plots) to identify significantly altered metabolites.

    • Use databases such as METLIN, HMDB, and KEGG for metabolite identification and pathway analysis.

Western Blotting for Protein Expression

This method is used to determine the levels of specific proteins, such as HK2 and LDHA.[4]

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies against target proteins (e.g., anti-HK2, anti-LDHA, anti-β-actin) overnight at 4°C.

    • Wash and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Proposed Experimental Workflow for Comparative Metabolomics

The following diagram illustrates a logical workflow for a comparative metabolomic study of Nodakenetin and "this compound."

Workflow for comparative metabolomics.

Conclusion and Future Directions

Nodakenetin demonstrates clear effects on cellular metabolism, particularly through the inhibition of glycolysis in cancer cells and the modulation of key signaling pathways like NF-κB and Wnt/β-catenin. The hypothetical "this compound" conjugate presents an intriguing modification that warrants experimental investigation. A thorough comparative metabolomic analysis, following the workflow outlined above, would be essential to elucidate how these structural changes translate into altered metabolic and signaling effects. Such research could pave the way for the development of more targeted and efficacious nodakenetin-based therapeutics.

References

Validating the Mechanism of Action: A Comparative Guide to Nodakenetin and its Alternatives in Inflammation and Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Nodakenetin-Glucose-malonic acid" : While the focus of this guide is "this compound," it is important to note that this specific compound is not extensively characterized in publicly available scientific literature. Therefore, this guide will focus on the well-researched parent compound, Nodakenetin , and its aglycone form, Nodakenin . We will compare its established mechanisms of action with other natural compounds exhibiting similar therapeutic potential in the realms of anti-inflammatory and neuroprotective activities.

This guide provides a comparative analysis of Nodakenetin against two other natural compounds, Naringenin and Daphnetin, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action supported by experimental data.

Data Presentation: Quantitative Comparison of Bioactivity

The following table summarizes key quantitative data for Nodakenetin and its comparators, highlighting their potency in various in vitro and in vivo models.

CompoundTarget/AssayModel SystemKey FindingsReference
Nodakenin Acetylcholinesterase (AChE) InhibitionIn vitroIC50: 84.7 μM[1]
Nodakenetin NF-κB Activation (Luciferase Reporter Assay)IL-1β-stimulated HEK293T cellsSignificant inhibition of NF-κB luciferase activity at 30 nM.[2]
Inflammatory PainComplete Freund's Adjuvant (CFA)-induced mouse modelSignificantly alleviated inflammatory pain.[3][4]
Pro-inflammatory Cytokine ExpressionIL-1β-stimulated mouse bone marrow-derived macrophagesSuppressed the expression of IL-6, TNF-α, and IL-1β.[3][4]
Naringenin NeurotoxicityAβ-stimulated PC12 cellsAttenuated apoptosis and neurotoxicity.[3]
NeuroinflammationLPS-induced mouse modelDownregulated iNOS, TNF-α, COX2, NF-κB, and TLR4.[3]
Daphnetin EGF Receptor Tyrosine Kinase InhibitionIn vitroIC50: 7.7 μM[5]
Protein Kinase A (PKA) InhibitionIn vitroIC50: 9.3 μM[5]
Protein Kinase C (PKC) InhibitionIn vitroIC50: 25.0 μM[5]
NeuroprotectionNMDA-induced excitotoxicity in primary cultured cortical neuronsSignificantly prevented neuronal cell loss.[5]
Cerebral IschemiaMiddle Cerebral Artery Occlusion (MCAO) in mice100 mg/kg significantly reduced infarct volume.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

NF-κB Luciferase Reporter Assay

This assay is commonly used to quantify the activation of the NF-κB signaling pathway.

  • Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and co-transfected with an NF-κB luciferase reporter plasmid, a Renilla luciferase plasmid (for normalization), and other relevant plasmids using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, cells are pre-treated with various concentrations of the test compound (e.g., Nodakenetin) for a specified duration (e.g., 2 hours).

  • Stimulation: Cells are then stimulated with a known NF-κB activator, such as Interleukin-1 beta (IL-1β) (e.g., 10 ng/mL), for a defined period (e.g., 6-8 hours).

  • Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Data Analysis: The relative luciferase activity is calculated as the fold induction over the unstimulated control.

Western Blotting for NF-κB Pathway Proteins

Western blotting is employed to detect and quantify the levels of specific proteins involved in the NF-κB pathway.

  • Cell Lysis and Protein Extraction: Cells or tissues are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, p65, p50). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the protein levels are normalized to a loading control such as β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression

qRT-PCR is used to measure the messenger RNA (mRNA) levels of pro-inflammatory cytokines.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable RNA isolation kit. The quantity and quality of the RNA are assessed, and then complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.

  • Real-Time PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green or TaqMan probe-based assay. Specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) are used.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression to the housekeeping gene.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Nodakenetin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R IKK IKK IL-1R->IKK IκBα IκBα IKK->IκBα P NF-κB Complex p65 p50 IκBα p65 p65 p50 p50 p65_p50 p65 p50 NF-κB Complex->p65_p50 Translocation Nodakenetin Nodakenetin Nodakenetin->IKK Inhibition Nodakenetin->IκBα Inhibition of Phosphorylation DNA DNA p65_p50->DNA Pro-inflammatory Genes TNF-α, IL-6, IL-1β DNA->Pro-inflammatory Genes Transcription

Caption: Nodakenetin inhibits the NF-κB signaling pathway.

Naringenin_Neuroprotection_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response Aβ / Oxidative Stress Aβ / Oxidative Stress PI3K/Akt Pathway PI3K/Akt Pathway Aβ / Oxidative Stress->PI3K/Akt Pathway Inhibition GSK-3β GSK-3β Aβ / Oxidative Stress->GSK-3β Activation Caspase-3 Caspase-3 Aβ / Oxidative Stress->Caspase-3 Activation Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibition GSK-3β->Apoptosis Caspase-3->Apoptosis Naringenin Naringenin Naringenin->PI3K/Akt Pathway Activation Naringenin->GSK-3β Inhibition Naringenin->Caspase-3 Inhibition

Caption: Naringenin's neuroprotective mechanism of action.

Daphnetin_Neuroprotection_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response NMDA Receptor Activation NMDA Receptor Activation Ca2+ Influx Ca2+ Influx NMDA Receptor Activation->Ca2+ Influx Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio Ca2+ Influx->Bax/Bcl-2 Ratio Increase Apoptosis Apoptosis Bax/Bcl-2 Ratio->Apoptosis Daphnetin Daphnetin Daphnetin->NMDA Receptor Activation Inhibition Daphnetin->Bax/Bcl-2 Ratio Balances

Caption: Daphnetin's neuroprotective mechanism via NMDA receptor inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HEK293T, Macrophages) Treatment Compound Treatment (Nodakenetin, etc.) Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., IL-1β, LPS) Treatment->Stimulation Luciferase_Assay NF-κB Luciferase Assay Stimulation->Luciferase_Assay Western_Blot Western Blot (p-IκBα, p65) Stimulation->Western_Blot qRT_PCR qRT-PCR (TNF-α, IL-6) Stimulation->qRT_PCR Animal_Model Animal Model of Disease (e.g., CFA-induced inflammation) Compound_Admin Compound Administration Animal_Model->Compound_Admin Behavioral_Tests Behavioral Tests (e.g., Pain hypersensitivity) Compound_Admin->Behavioral_Tests Tissue_Analysis Tissue Analysis (e.g., Cytokine levels) Compound_Admin->Tissue_Analysis

Caption: General experimental workflow for mechanism of action studies.

References

Unveiling the Therapeutic Potential of Nodakenetin: A Comparative Analysis Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive, head-to-head comparison of the furanocoumarin Nodakenetin with established standard drugs in the therapeutic areas of inflammation, cancer, and neuroprotection/osteoporosis. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of performance data, experimental methodologies, and underlying signaling pathways.

Recent scientific investigations have highlighted the diverse pharmacological activities of Nodakenetin, a naturally occurring compound. This guide synthesizes the available preclinical data to offer an objective comparison against current therapeutic standards.

Section 1: Anti-inflammatory Activity

Nodakenetin has been reported to exhibit anti-inflammatory properties through the modulation of key cellular signaling pathways.[1] This section compares its activity with Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Comparative Performance Data: Anti-inflammatory Activity

CompoundTarget/AssayMetricResult
Nodakenetin NF-κB Signaling PathwayInhibitionModulates NF-κB pathway[1]
Ibuprofen Cyclooxygenase (COX) EnzymesIC50Potent inhibitor of COX-1 and COX-2

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is employed to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and then transiently transfected with a luciferase reporter plasmid under the control of an NF-κB response element.

  • Compound Incubation: The transfected cells are pre-incubated with varying concentrations of Nodakenetin.

  • Pathway Activation: The NF-κB pathway is stimulated using a known activator, such as Tumor Necrosis Factor-alpha (TNF-α).

  • Luminometry: Following stimulation, the cells are lysed, and the luciferase activity is measured. A decrease in luminescence in the presence of Nodakenetin indicates inhibition of the NF-κB pathway.

Signaling Pathway Visualization

NF_kB_Pathway_Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Dimer IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Nodakenetin Nodakenetin Nodakenetin->IKK Inhibits PI3K_Akt_mTOR_Pathway_Inhibition cluster_pathway PI3K/Akt/mTOR Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Nodakenetin Nodakenetin Nodakenetin->PI3K Inhibits TOPflash_Assay_Workflow A 1. Culture HEK293 Cells B 2. Co-transfect with TOPflash and Renilla Plasmids A->B C 3. Treat with Nodakenetin B->C D 4. Lyse Cells and Add Luciferase Substrates C->D E 5. Measure Luminescence D->E F 6. Analyze Data for Wnt/β-catenin Activation E->F

References

Safety Operating Guide

Proper Disposal of Nodakenetin-Glucose-malonic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Nodakenetin-Glucose-malonic acid, a complex natural product derivative, is paramount to ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is required, treating it as a hazardous substance. This guide provides a comprehensive, step-by-step operational and disposal plan based on the known hazards of its constituent parts: Nodakenetin (a furanocoumarin), glucose, and malonic acid.

Hazard Assessment and Data Presentation

This compound should be handled with care, assuming potential hazards based on its components. Nodakenin, the glycoside of Nodakenetin, is classified as harmful if swallowed. Malonic acid is known to cause serious eye damage and is also harmful if ingested. Furanocoumarins, as a class, can be phototoxic and have other biological activities. The ester and glycosidic linkages in the molecule may be susceptible to hydrolysis under acidic or basic conditions, potentially releasing its more hazardous components.

For clarity, the hazard profiles of the primary components are summarized below.

ComponentCAS NumberKnown Hazards
Nodakenetin495-32-9Belongs to the furanocoumarin class; potential for phototoxicity and other biological activities.
Malonic Acid141-82-2Harmful if swallowed, causes serious eye damage.
Nodakenin495-31-8Harmful if swallowed.

Experimental Protocols: Disposal Procedures

This protocol outlines the necessary steps for the safe disposal of both solid this compound and solutions containing the compound, as well as contaminated materials.

1. Personal Protective Equipment (PPE) and Work Area Preparation:

  • Eye Protection: Always wear chemical safety goggles to protect against splashes.

  • Hand Protection: Use nitrile gloves to prevent skin contact.

  • Body Protection: A standard laboratory coat is required.

  • Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

2. Disposal of Solid this compound:

  • Waste Collection:

    • Use a designated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.

    • Carefully transfer the solid waste into the container, avoiding the creation of dust.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids and bases.

3. Disposal of Solutions Containing this compound:

  • Waste Segregation:

    • Do not dispose of solutions down the drain.

    • Collect all aqueous and organic solvent solutions containing the compound in separate, dedicated, and sealed hazardous waste containers.

    • Ensure chemical compatibility before mixing any waste streams to prevent adverse reactions.

  • Labeling:

    • Label each container with "Hazardous Waste," the chemical name, the solvent(s) used, and the approximate concentration of the compound.

  • Storage:

    • Store the sealed containers in a designated and secure area, segregated from other incompatible waste streams.

4. Decontamination of Laboratory Equipment and Surfaces:

  • Glassware and Equipment:

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) to dissolve any residue.

    • Collect the initial solvent rinse as hazardous chemical waste.

    • After the initial rinse, wash the items thoroughly with soap and water.

  • Surface Spills:

    • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand).

    • Collect the contaminated absorbent material and place it in the solid hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect the cleaning materials as hazardous waste.

5. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Adhere to all institutional, local, regional, and national regulations for hazardous waste disposal.

Mandatory Visualizations

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational workflows for the proper disposal of this compound.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_final_disposal Final Disposal Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste (Solutions) Liquid Waste (Solutions) Liquid Waste Container Liquid Waste Container Liquid Waste (Solutions)->Liquid Waste Container Contaminated Materials Contaminated Materials Contaminated Materials Container Contaminated Materials Container Contaminated Materials->Contaminated Materials Container Labeling Labeling Solid Waste Container->Labeling Liquid Waste Container->Labeling Contaminated Materials Container->Labeling Secure Storage Secure Storage Labeling->Secure Storage EHS/Licensed Contractor EHS/Licensed Contractor Secure Storage->EHS/Licensed Contractor

Caption: Workflow for the disposal of this compound waste.

Decontamination_Process Start Start Contaminated Item Contaminated Item Start->Contaminated Item Solvent Rinse Solvent Rinse Contaminated Item->Solvent Rinse Collect Rinse as Hazardous Waste Collect Rinse as Hazardous Waste Solvent Rinse->Collect Rinse as Hazardous Waste Wash with Soap & Water Wash with Soap & Water Solvent Rinse->Wash with Soap & Water Clean Item Clean Item Wash with Soap & Water->Clean Item

Caption: Decontamination process for equipment in contact with the compound.

Personal protective equipment for handling Nodakenetin-Glucose-malonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Nodakenetin-Glucose-malonic acid

This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE) Summary

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound, based on the hazards associated with organic acids.

Protection Type Equipment Specification Purpose & Rationale
Eye & Face Protection ANSI Z87.1-compliant safety goggles or a combination of safety glasses and a face shield.[2]Critical. Required to prevent serious eye damage from splashes or dust.[1] Goggles offer the best protection against splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact. Glove material should be checked for compatibility with organic acids.[4] Contaminated gloves must be removed and discarded properly.[2]
Body Protection Laboratory coat.To protect skin and clothing from spills and contamination.[5][6]
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood.A fume hood provides adequate ventilation.[2] If a fume hood is unavailable or dust/aerosol formation is significant, a NIOSH-approved respirator may be necessary.

Operational Plans: Handling and Disposal

Adherence to structured protocols is essential for safety and experimental integrity. The following workflow and procedures outline the safe handling and disposal of this compound.

Safe Handling Workflow Diagram

The following diagram illustrates the key steps and decision points for safely handling the compound from receipt to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_start Start: Receive Chemical verify_chemical Verify Chemical & Read Label prep_start->verify_chemical fume_hood Ensure Fume Hood is Operational verify_chemical->fume_hood gather_ppe Gather Required PPE fume_hood->gather_ppe don_ppe Don PPE: Lab Coat, Goggles, Gloves gather_ppe->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution (Add Acid to Solvent) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate segregate_waste Segregate Waste Streams (Aqueous, Organic, Solid) decontaminate->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste doff_ppe Doff PPE in Correct Order label_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End wash_hands->end_process

Caption: Workflow for safe handling of this compound.

Experimental Protocols

Safe Handling Protocol

This protocol minimizes exposure during routine laboratory operations. All handling of this compound, especially the solid form, should occur inside a certified chemical fume hood.[2][7]

  • Preparation:

    • Before starting, ensure an emergency eyewash station and safety shower are accessible.[1]

    • Designate a specific area within the fume hood for the handling procedure.

    • Assemble all necessary glassware and equipment. Inspect glassware for any cracks or defects.[5]

    • Don the appropriate PPE as specified in the table above.

  • Procedure for Weighing and Dissolving:

    • Place a balance inside the fume hood or weigh the compound and immediately transfer it to the hood.

    • Carefully weigh the desired amount of solid this compound, avoiding the creation of dust.[8]

    • To prepare a solution, slowly add the weighed compound (the acid) to the solvent (e.g., water) while stirring.[3][9] Never add water or solvent to the concentrated acid , as this can cause a dangerous exothermic reaction and splashing.[5][9]

    • Keep the container closed when not in use.[2]

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes at an eyewash station, removing contact lenses if present. Seek immediate medical attention.[1]

    • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][10]

    • Spills: For small spills inside a fume hood, neutralize with a suitable agent (like sodium bicarbonate) and absorb with an inert material (e.g., sand, vermiculite). For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[7]

Disposal Plan

Improper disposal of chemical waste poses a significant risk to personnel and the environment. All waste must be treated as hazardous unless confirmed otherwise by EH&S.[11]

  • Waste Segregation:

    • Do not mix different waste streams.[2]

    • Organic Acid Waste: All solutions and materials (e.g., contaminated pipette tips, wipes) containing this compound should be collected in a designated, compatible hazardous waste container.[12] Acids should not be stored in metal containers.[2]

    • Incompatible Materials: Keep acidic waste separate from bases, oxidizers, cyanides, and sulfides.[7][13]

  • Waste Container Management:

    • The waste container must be kept closed with a secure lid except when adding waste.

    • The container must be clearly labeled with a "Hazardous Waste" tag, listing all contents by their full chemical names and approximate percentages.[11]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, which could be a secondary containment bin inside the fume hood.[13]

  • Final Disposal:

    • Do not dispose of this compound or its solutions down the drain unless explicitly permitted by your institution's EH&S department after neutralization.[11][14] Most organic acids are considered toxic even after neutralization and require professional disposal.[13]

    • When the waste container is full, submit a chemical waste collection request to your institution's EH&S department for proper disposal.[2]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。